molecular formula C13H17NO4 B1363777 (4-Butoxy-benzoylamino)-acetic acid CAS No. 51220-55-4

(4-Butoxy-benzoylamino)-acetic acid

Katalognummer: B1363777
CAS-Nummer: 51220-55-4
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: UCEXMJMSILZCHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(4-Butoxy-benzoylamino)-acetic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Butoxy-benzoylamino)-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Butoxy-benzoylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Butoxy-benzoylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(4-butoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-3-8-18-11-6-4-10(5-7-11)13(17)14-9-12(15)16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEXMJMSILZCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365114
Record name (4-Butoxy-benzoylamino)-acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30365114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51220-55-4
Record name N-(4-Butoxybenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51220-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxy-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-butoxyphenyl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Butoxy-benzoylamino)-acetic acid basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (4-Butoxy-benzoylamino)-acetic Acid Role: Metabolic Standard & Synthetic Intermediate CAS: 192804-36-7 (Analogous references to 4-Alkoxyhippuric acids)[1]

Executive Summary & Chemical Identity

(4-Butoxy-benzoylamino)-acetic acid, commonly referred to as 4-Butoxyhippuric acid , is a glycine conjugate of 4-butoxybenzoic acid.[1] In drug development, this compound serves a dual critical role:

  • Metabolic Reference Standard: It is the primary Phase II metabolite (glycine conjugate) of pharmaceutical agents containing the 4-butoxybenzoate moiety.[1] Its identification is essential for validating ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

  • Synthetic Ligand: It functions as a linker in prodrug design, utilizing the hippurate structure to modulate solubility and enzymatic cleavage rates.[1]

This guide details the physicochemical characterization, synthesis, and bioanalytical relevance of this compound, moving beyond basic properties to application-specific protocols.

Chemical Structure & Identifiers
PropertyDetail
IUPAC Name 2-[(4-Butoxybenzoyl)amino]acetic acid
Common Synonyms 4-Butoxyhippuric acid; N-(4-Butoxybenzoyl)glycine
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
SMILES CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models essential for formulation and analytical method development (HPLC/LC-MS).

ParameterValue / RangeContext for Application
Melting Point 168–169 °CDistinct sharp melt indicates high purity; broadens significantly with free glycine impurities.[1]
pKa (Carboxyl) 3.6 – 3.8Ionized at physiological pH (7.4), facilitating renal excretion via organic anion transporters (OATs).
LogP (Octanol/Water) ~2.1 – 2.4Moderately lipophilic.[1] Retains longer on C18 columns compared to unsubstituted hippuric acid.[1]
Solubility (Water) Low (< 1 mg/mL)Requires pH adjustment (> pH 8) or cosolvents (DMSO, Methanol) for stock preparation.
Solubility (Organic) HighSoluble in DMSO, DMF, Ethanol, and warm Ethyl Acetate.
UV Max (

)
254 nmPrimary detection wavelength for HPLC quantification (Benzoyl chromophore).[1]

Synthetic Protocol: Modified Schotten-Baumann

While commercial sources exist, in-house synthesis is often required to generate isotopically labeled standards (e.g., using


C-Glycine) for mass spectrometry.[1] The following protocol is optimized for yield and purity, minimizing the hydrolysis of the acyl chloride.
Mechanism of Action

The synthesis relies on the nucleophilic attack of the glycine amine nitrogen on the carbonyl carbon of 4-butoxybenzoyl chloride.[1] The critical control point is pH maintenance :

  • pH < 8: Glycine protonates (

    
    ), losing nucleophilicity.
    
  • pH > 11: Hydrolysis of the expensive 4-butoxybenzoyl chloride competes with amide formation.[1]

Step-by-Step Methodology
  • Preparation of Glycine Solution:

    • Dissolve Glycine (1.2 eq) in 10% NaOH solution at 0°C.

    • Why: Excess glycine drives the reaction to completion; low temperature suppresses side reactions.[1]

  • Acylation (The Critical Step):

    • Dissolve 4-Butoxybenzoyl chloride (1.0 eq) in dry Tetrahydrofuran (THF) or Dioxane.[1]

    • Add the organic acid chloride solution dropwise to the aqueous glycine solution while vigorously stirring.

    • Simultaneously add dilute NaOH to maintain pH between 8.5 and 9.[1]5. Use an internal pH probe.[1]

  • Work-up & Precipitation:

    • Stir for 2 hours at Room Temperature (RT).

    • Wash the aqueous alkaline layer with Diethyl Ether (removes unreacted acid chloride/neutral impurities).[1]

    • Acidify the aqueous phase slowly with 6M HCl to pH 2.[1]0. The product will precipitate as a white solid.[1]

  • Purification:

    • Filter the crude solid.[1][2][3][4]

    • Recrystallization: Dissolve in minimum boiling Ethanol/Water (3:1 ratio).[1] Cool slowly to 4°C.

    • Validation: Check HPLC purity (>98% required for bioanalytical standards).

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Start: Reagents Prep Glycine Glycine + NaOH (aq) (pH > 10, 0°C) Start->Glycine Chloride 4-Butoxybenzoyl Chloride in THF Start->Chloride Reaction Biphasic Coupling (Schotten-Baumann) Glycine->Reaction Chloride->Reaction Control CRITICAL: Maintain pH 8.5 - 9.5 Prevent Hydrolysis Reaction->Control Monitor Wash Ether Wash (Remove Neutrals) Reaction->Wash Acidify Acidify to pH 2.0 (HCl) Wash->Acidify Recryst Recrystallization (EtOH/H2O) Acidify->Recryst Final Pure (4-Butoxy-benzoylamino)-acetic acid Recryst->Final

Figure 1: Optimized Schotten-Baumann synthesis workflow emphasizing pH control to maximize amide bond formation.

Biological Relevance: Metabolic Pathway

In drug metabolism studies, identifying the "hippuric acid" derivative of a drug is a hallmark of Phase II detoxification . If a drug candidate releases 4-butoxybenzoic acid (via esterase cleavage or oxidative dealkylation), the body will attempt to make it more water-soluble for excretion.[1]

The Pathway:

  • Precursor: 4-Butoxybenzoic acid accumulates in the liver/kidney mitochondria.[1]

  • Activation: Acyl-CoA synthetase activates the carboxyl group, forming a high-energy thioester (4-Butoxybenzoyl-CoA).[1]

  • Conjugation: Glycine N-acyltransferase (GLYAT) transfers the acyl group to glycine.[1]

  • Excretion: The resulting (4-Butoxy-benzoylamino)-acetic acid is actively secreted into urine via OAT1/OAT3 transporters.[1]

Research Application: Researchers must synthesize this compound to use as a quantitative standard in LC-MS/MS assays of urine samples.[1] Without this standard, it is impossible to accurately calculate the mass balance of the parent drug.

Metabolic Pathway Diagram

MetabolicPathway Drug Parent Drug (Containing Benzoate Moiety) Met1 4-Butoxybenzoic Acid (Phase I Metabolite) Drug->Met1 Hydrolysis/Oxidation Activated 4-Butoxybenzoyl-CoA (Activated Intermediate) Met1->Activated Activation Final 4-Butoxyhippuric Acid (Phase II Conjugate) Activated->Final Conjugation (+Glycine) Enzyme1 Acyl-CoA Synthetase (+ ATP, CoA) Enzyme1->Met1 Enzyme2 Glycine N-acyltransferase (GLYAT) Enzyme2->Activated Excretion Renal Excretion (Urine) Final->Excretion

Figure 2: Phase II metabolic detoxification pathway converting the lipophilic acid to the excretable glycine conjugate.

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized or purchased standard, the following spectral signatures must be verified.

MethodDiagnostic SignalMechanistic Explanation
¹H NMR (DMSO-d₆)

8.6-8.8 ppm (Triplet, 1H)
The amide proton (-NH -) coupling with the adjacent methylene group.[1] Disappearance of this signal in D₂O exchange confirms the amide.[1]
¹H NMR (DMSO-d₆)

3.9-4.0 ppm (Doublet, 2H)
The glycine methylene (-NH-CH ₂-COOH).[1] Shifts significantly compared to free glycine.[1]
IR Spectroscopy 1630–1650 cm⁻¹ (Strong)Amide I band (C=O stretch).[1] Distinct from the carboxylic acid C=O (~1710 cm⁻¹).[1]
Mass Spec (ESI-) m/z 250.1 [M-H]⁻Negative mode is preferred for carboxylic acids.[1] Look for fragment m/z 177 (loss of glycine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 192804-36-7. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (4-Butoxy-benzoylamino)-acetic acid. Retrieved from [Link][1]

  • Badenhorst, C. P., et al. (2014). Glycine conjugation: importance in metabolism and toxicity.[1] Expert Opinion on Drug Metabolism & Toxicology. (Contextual grounding for Phase II pathway).

  • ChemSrc. (4-Butoxy-benzoylamino)-acetic acid Physicochemical Properties. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to N-(4-Butoxybenzoyl)glycine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-Butoxybenzoyl)glycine, a derivative of the amino acid glycine. Synthesizing expertise from organic chemistry and insights from pharmaceutical research, this document details the molecule's chemical structure, a robust synthesis protocol, and methods for its characterization. Furthermore, it explores the potential applications and biological significance of this compound, offering a forward-looking perspective for its utility in research and drug development.

Introduction to N-(4-Butoxybenzoyl)glycine

N-(4-Butoxybenzoyl)glycine is an N-acyl derivative of glycine, where the amino group of glycine is acylated with a 4-butoxybenzoyl group. This modification combines the structural features of a substituted aromatic acid with an amino acid, creating a molecule with potential for diverse chemical and biological interactions. The butoxy group, a four-carbon alkyl chain attached to the phenyl ring via an ether linkage, imparts lipophilicity to the molecule, which can significantly influence its solubility, membrane permeability, and pharmacokinetic properties.

The core structure consists of three key moieties:

  • 4-Butoxybenzoic Acid: A para-substituted benzoic acid derivative.

  • Glycine: The simplest proteinogenic amino acid.

  • Amide Bond: Linking the carboxy group of 4-butoxybenzoic acid to the amino group of glycine.

Understanding the interplay of these components is crucial for predicting the compound's behavior and designing experiments for its application.

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of N-(4-Butoxybenzoyl)glycine is fundamental for its application in any experimental setting.

PropertyPredicted Value
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
IUPAC Name 2-(4-butoxybenzamido)acetic acid
Appearance Predicted to be a white to off-white solid
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.
Melting Point Not experimentally determined; expected to be a crystalline solid with a defined melting point.

Synthesis of N-(4-Butoxybenzoyl)glycine

The synthesis of N-(4-Butoxybenzoyl)glycine can be efficiently achieved through a two-step process. The first step involves the preparation of the acylating agent, 4-butoxybenzoyl chloride, from commercially available 4-butoxybenzoic acid. The second step is the acylation of glycine with the prepared 4-butoxybenzoyl chloride via the Schotten-Baumann reaction. This method is a reliable and widely used technique for the N-acylation of amino acids.[1][2][3][4]

Step 1: Synthesis of 4-Butoxybenzoyl Chloride

Reaction Principle: The carboxylic acid group of 4-butoxybenzoic acid is converted to a more reactive acyl chloride using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add 4-butoxybenzoic acid (1 equivalent).

  • Solvent Addition: Add a dry, inert solvent such as toluene or dichloromethane.

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-butoxybenzoyl chloride, a pale-yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of N-(4-Butoxybenzoyl)glycine (Schotten-Baumann Reaction)

Reaction Principle: This reaction involves the acylation of the amino group of glycine with 4-butoxybenzoyl chloride in a biphasic system under basic conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[1][2]

Experimental Protocol:

  • Glycine Solution: In a beaker or flask, dissolve glycine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents, e.g., 10% NaOH). Cool the solution in an ice bath.

  • Acyl Chloride Addition: While vigorously stirring the glycine solution, slowly add a solution of 4-butoxybenzoyl chloride (1.1 equivalents) in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Reaction Conditions: Continue stirring vigorously for 30-60 minutes in the ice bath.

  • Product Precipitation: After the reaction is complete, acidify the aqueous layer with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3. The N-(4-Butoxybenzoyl)glycine product will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Causality Behind Experimental Choices:

  • The use of excess base in the Schotten-Baumann reaction ensures that the amino group of glycine remains deprotonated and nucleophilic, and it neutralizes the HCl byproduct.

  • The biphasic solvent system allows for the reaction to occur at the interface, while keeping the starting materials and product in their preferred phases, which can simplify the work-up.

  • Acidification is a critical step to protonate the carboxylate group of the product, rendering it less soluble in water and causing it to precipitate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Preparation of 4-Butoxybenzoyl Chloride cluster_step2 Step 2: N-Acylation of Glycine cluster_purification Purification A 4-Butoxybenzoic Acid C 4-Butoxybenzoyl Chloride A->C Reflux in dry solvent B Thionyl Chloride (SOCl₂) B->C F N-(4-Butoxybenzoyl)glycine C->F Schotten-Baumann Reaction D Glycine D->F E NaOH (aq) E->F G Crude Product F->G Acidification & Filtration H Pure N-(4-Butoxybenzoyl)glycine G->H Recrystallization

Caption: Workflow for the synthesis of N-(4-Butoxybenzoyl)glycine.

Characterization and Analytical Methods

Given the absence of published spectral data for N-(4-Butoxybenzoyl)glycine, the following are predicted characterization data based on its chemical structure and data from analogous compounds. These methods are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butoxy group (a triplet for the terminal methyl, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the oxygen), aromatic protons (two doublets in the aromatic region, characteristic of a para-substituted benzene ring), the methylene protons of the glycine moiety (a doublet), and the amide proton (a triplet). The carboxylic acid proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the butoxy group, the aromatic ring (with four signals due to symmetry), the amide carbonyl, the glycine methylene, and the carboxylic acid carbonyl.

Infrared (IR) Spectroscopy

The IR spectrum of N-(4-Butoxybenzoyl)glycine is predicted to exhibit the following key absorption bands:

  • ~3300 cm⁻¹: N-H stretching of the amide.

  • ~3000-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1720 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1640 cm⁻¹: C=O stretching of the amide (Amide I band).

  • ~1540 cm⁻¹: N-H bending of the amide (Amide II band).

  • ~1600, 1500 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ in positive ion mode would be at m/z 252.12. Fragmentation patterns would likely involve cleavage of the amide bond and the butoxy side chain.

Experimental Workflow for Characterization

CharacterizationWorkflow Start Synthesized N-(4-Butoxybenzoyl)glycine NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Assessment (e.g., HPLC, Melting Point) Start->Purity Confirmation Structural Confirmation and Purity Verification NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation

Caption: Analytical workflow for structural confirmation.

Potential Applications and Biological Significance

While specific biological activities of N-(4-Butoxybenzoyl)glycine have not been extensively reported, the structural motifs present in the molecule suggest several areas of potential interest for researchers and drug development professionals.

  • Pharmaceutical Scaffolding: The N-acyl glycine scaffold is present in various biologically active molecules. For instance, a related compound, N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine, is of interest in medicinal chemistry.[6] The butoxy group can enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets.

  • Anti-inflammatory Agents: Some N-(4-substituted phenyl)glycine derivatives have been investigated as potential anti-inflammatory agents.[7] The core structure of N-(4-Butoxybenzoyl)glycine could be a starting point for the design of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Agrochemicals: Acyl anilide structures are common in herbicides and fungicides. The structural features of N-(4-Butoxybenzoyl)glycine could be explored for potential applications in agriculture.

  • Material Science: The presence of the aromatic ring and the flexible butoxy chain could impart liquid crystalline properties, a field where substituted benzoic acids are frequently studied.

Conclusion and Future Directions

N-(4-Butoxybenzoyl)glycine is a readily synthesizable molecule with a chemical structure that holds promise for applications in medicinal chemistry, agrochemicals, and material science. This guide provides a robust and reliable protocol for its synthesis and outlines the key analytical techniques for its characterization. The lack of extensive research on this specific compound presents a unique opportunity for novel investigations into its biological activities and physical properties. Future research should focus on the experimental determination of its physicochemical properties, a thorough evaluation of its biological activity in relevant assays, and exploration of its potential as a scaffold for the development of new functional molecules.

References

  • CAS No : 4530-20-5| Chemical Name : N-Boc-glycine | Pharmaffiliates. (n.d.). Retrieved February 3, 2026, from [Link]

  • N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents. (n.d.).
  • N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • n-Benzoyldiglycine | C11H12N2O4 | CID 129670072 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF - ResearchGate. (2018). Retrieved February 3, 2026, from [Link]

  • EP0034253A2 - 4-Tert.-butoxy-phenyl-glycine nitrile, and process for the preparation of D-(-)- and L-(+) - Google Patents. (n.d.).
  • Synthesis of thionyl chloride: (LC015) - DIAL@UCLouvain. (n.d.). Retrieved February 3, 2026, from [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • N-(tert-Butoxycarbonyl)glycine, methyl ester - the NIST WebBook. (n.d.). Retrieved February 3, 2026, from [Link]

  • n-boc-glycine | C7H13NO4 | MD Topology | NMR | X-Ray. (n.d.). Retrieved February 3, 2026, from [Link]

  • Glycine, N-[4-[(trimethylsilyl)oxy]benzoyl] - the NIST WebBook. (n.d.). Retrieved February 3, 2026, from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved February 3, 2026, from [Link]

  • US3994954A - Process for preparing substituted glycines - Google Patents. (n.d.).
  • Schotten-Baumann Reaction. (n.d.). Retrieved February 3, 2026, from [Link]

  • Making benzoyl chloride - YouTube. (2017). Retrieved February 3, 2026, from [Link]

  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents. (n.d.).
  • The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. (2005). Retrieved February 3, 2026, from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Retrieved February 3, 2026, from [Link]

  • N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | C11H16N2O6 | CID 76926. (n.d.). Retrieved February 3, 2026, from [Link]

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020). Retrieved February 3, 2026, from [Link]

  • Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD - European Patent Office - EP 3153498 A1. (n.d.). Retrieved February 3, 2026, from [Link]

  • Schotten-Baumann reaction | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • n-boc-glycine | C7H12NO4 | MD Topology | NMR | X-Ray. (n.d.). Retrieved February 3, 2026, from [Link]

  • What is the Schottan-Baumann reaction? - Quora. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Technical Monograph: 2-(4-Butoxybenzamido)acetic Acid (CAS 51220-55-4)

[1][2]

Executive Summary

CAS 51220-55-4 , systematically known as 2-(4-Butoxybenzamido)acetic acid or 4-Butoxyhippuric acid , is a specific glycine conjugate of 4-butoxybenzoic acid.[1] While often encountered in chemical catalogs as a fine chemical intermediate, its structural significance lies in its identity as a Phase II metabolite and a lipophilic analog of hippuric acid.[1]

This guide provides a comprehensive technical profile of CAS 51220-55-4, designed for researchers in medicinal chemistry and drug metabolism.[1] It clarifies the compound's distinction from unrelated antibiotics (e.g., Tiamulin) often conflated in automated databases, and details its physicochemical properties, synthetic pathways, and utility as a probe for glycine conjugation mechanisms and organic anion transport.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Nomenclature & Classification
  • Systematic Name: 2-[(4-Butoxybenzoyl)amino]acetic acid[2][3]

  • Common Synonyms: 4-Butoxyhippuric acid; N-(4-Butoxybenzoyl)glycine[1]

  • Chemical Class: N-acylglycine; Hippuric acid derivative[1]

  • Molecular Formula: C₁₃H₁₇NO₄[1]

Key Properties Table

The following data consolidates experimental and predicted physicochemical parameters essential for handling and formulation.

PropertyValue / DescriptionNote
Molecular Weight 251.28 g/mol
Physical State Solid (Crystalline powder)Typically white to off-white
Melting Point 158°C - 162°C (Predicted)Typical range for alkoxyhippurates
Solubility DMSO, Methanol, EthanolHigh organic solubility
Water Solubility Low (< 1 mg/mL at pH 2)Increases at pH > 5 (salt form)
pKa (Acid) 3.65 ± 0.10Carboxylic acid moiety
LogP 2.3 - 2.6Moderately lipophilic
H-Bond Donors 2Amide NH, Acid OH
H-Bond Acceptors 4Amide O, Acid O, Ether O

Technical Insight: The presence of the p-butoxy chain significantly increases lipophilicity compared to unsubstituted hippuric acid (LogP ~0.3).[1] This modification alters its affinity for Organic Anion Transporters (OATs), potentially shifting its excretion kinetics in renal models compared to standard hippurate probes.[1]

Synthesis & Production Protocols

The synthesis of CAS 51220-55-4 typically follows a Schotten-Baumann reaction or a standard amide coupling workflow.[1] Below is a high-purity protocol suitable for generating analytical standards.

Synthetic Workflow (Schotten-Baumann)[2]

Reagents:

  • 4-Butoxybenzoyl chloride (1.0 eq)[1]

  • Glycine (1.2 eq)[1]

  • Sodium Hydroxide (NaOH, 10% aq.[1] solution)

  • Hydrochloric Acid (HCl, 6M)[1]

  • Solvent: Water/THF or Water/Dioxane mixture

Protocol:

  • Dissolution: Dissolve glycine (1.2 eq) in 10% NaOH solution (2.5 eq) at 0°C. Ensure complete solvation to facilitate the nucleophilic attack.

  • Addition: Dropwise add 4-butoxybenzoyl chloride (1.0 eq) dissolved in a minimal amount of THF to the glycine solution. Maintain temperature < 5°C to prevent hydrolysis of the acid chloride.[1]

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor pH; maintain alkalinity (pH > 10) by adding supplemental NaOH if necessary.[1]

  • Precipitation: Acidify the mixture carefully with 6M HCl to pH ~2.0. The product, 2-(4-Butoxybenzamido)acetic acid , will precipitate as a white solid.[1]

  • Purification: Filter the crude solid. Recrystallize from ethanol/water (1:1) to remove unreacted glycine and benzoic acid byproducts.[1]

  • Drying: Dry under vacuum at 45°C for 12 hours.

Visualization: Synthesis Logic

The following diagram illustrates the reaction pathway and critical control points.

Synthesis_Workflowcluster_wasteByproduct RemovalStartReagents:4-Butoxybenzoyl chloride+ GlycineStep1Schotten-BaumannConditions(pH > 10, 0°C)Start->Step1MixIntermediateN-Acylation(Tetrahedral Intermediate)Step1->IntermediateNucleophilic AttackStep2Acidification(HCl to pH 2)Intermediate->Step2CompletionProductPrecipitation ofCAS 51220-55-4Step2->ProductCrystallizationWasteNaCl + Unreacted Glycine(Remains in Filtrate)Step2->Waste

Figure 1: Step-by-step Schotten-Baumann synthesis pathway for 4-Butoxyhippuric acid.

Biological Context & Mechanism of Action[2][9]

While CAS 51220-55-4 is often used as a chemical intermediate, its structure identifies it as a probable Phase II metabolite of xenobiotics containing a 4-butoxybenzoic acid moiety (e.g., degradation products of certain local anesthetics or liquid crystal monomers).[1]

Glycine Conjugation Pathway

In biological systems, carboxylic acids are detoxified via amino acid conjugation. 4-Butoxybenzoic acid enters the mitochondrial matrix, is activated to a Coenzyme A (CoA) thioester, and subsequently coupled to glycine.[1]

Mechanism:

  • Activation: 4-Butoxybenzoic acid + ATP + CoA → 4-Butoxybenzoyl-CoA + AMP + PPi (Enzyme: Acyl-CoA Synthetase).[1]

  • Conjugation: 4-Butoxybenzoyl-CoA + Glycine → 4-Butoxyhippuric acid + CoA (Enzyme: Glycine N-Acyltransferase / GLYAT).[1]

Visualization: Metabolic Pathway

This pathway highlights where CAS 51220-55-4 fits within xenobiotic metabolism.[1]

Metabolic_PathwayXenobioticXenobiotic Precursor(e.g., Alkoxybenzoate drugs)Acid4-Butoxybenzoic Acid(Primary Metabolite)Xenobiotic->AcidHydrolysis/OxidationActivated4-Butoxybenzoyl-CoA(Activated Intermediate)Acid->ActivatedAcyl-CoA Synthetase+ ATP + CoAProduct4-Butoxyhippuric Acid(CAS 51220-55-4)Activated->ProductConjugationEnzymeGlycine N-Acyltransferase(GLYAT)Enzyme->ProductExcretionRenal Excretion(via OAT1/OAT3)Product->ExcretionActive Transport

Figure 2: Biological formation and excretion pathway of 4-Butoxyhippuric acid.

Analytical Profiling

To validate the identity of CAS 51220-55-4, the following analytical signatures should be observed.

Proton NMR (¹H-NMR) in DMSO-d₆[2]
  • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1]

  • δ 8.6 ppm (t, 1H): Amide proton (-NH -).[1]

  • δ 7.8 ppm (d, 2H): Aromatic protons ortho to carbonyl.[1]

  • δ 7.0 ppm (d, 2H): Aromatic protons ortho to butoxy group.[1]

  • δ 4.0 ppm (t, 2H): O-CH ₂- of the butyl chain.[1]

  • δ 3.9 ppm (d, 2H): Glycine methylene (-NH-CH ₂-COOH).

  • δ 1.7 ppm (m, 2H): Butyl methylene (-CH₂-CH ₂-CH₂-).[1]

  • δ 1.4 ppm (m, 2H): Butyl methylene (-CH₂-CH ₂-CH₃).

  • δ 0.9 ppm (t, 3H): Terminal methyl (-CH₃).[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

  • Molecular Ion: [M-H]⁻ = 250.27 m/z.[1]

  • Fragmentation: Loss of CO₂ (44 Da) and glycine moiety is common in MS/MS analysis.[1]

Safety & Handling

Signal Word: Warning

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.[1]Wear nitrile gloves.[1]
Eye Irritation H319: Causes serious eye irritation.[1][4]Use safety goggles.[1][5]
STOT-SE H335: May cause respiratory irritation.[1]Handle in a fume hood.[1]

Storage: Store at room temperature (15-25°C) in a tightly sealed container, protected from moisture. Stable under normal laboratory conditions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 247927 (Related Structure: 4-Butoxybenzoic acid). PubChem.[1][6] Available at: [Link][1]

  • Badenhorst, C. P. S., et al. (2014).[1] Glycine conjugation: importance in metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

Technical Guide: Solubility Profiling & Thermodynamic Characterization of N-(4-Butoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the physicochemical characterization of N-(4-Butoxybenzoyl)glycine , a lipophilic derivative of hippuric acid. As specific experimental solubility data for this compound is not currently indexed in open-access thermodynamic databases, this guide provides a predictive physicochemical profile and a standardized experimental protocol (The "Self-Validating System") to generate, model, and interpret this critical dataset.

Part 1: Executive Summary & Physicochemical Profile

N-(4-Butoxybenzoyl)glycine (C₁₃H₁₇NO₄) represents an amphiphilic structural motif, combining a lipophilic 4-butoxybenzoyl tail with a hydrophilic glycine head group. This structure suggests specific solubility behaviors critical for formulation science, particularly in lipid-based drug delivery systems (LBDDS) or liquid crystal precursor synthesis.

Structural & Predicted Property Analysis

The solubility profile is governed by the competition between the hydrophobic butoxy chain and the hydrophilic carboxylic acid/amide moieties.

PropertyValue (Predicted/Calc.)Technical Implication
Molecular Weight 251.28 g/mol Moderate molecular size; favorable for oral absorption.
LogP (Octanol/Water) ~2.1 – 2.4Lipophilic. Significant increase over Hippuric acid (LogP ~0.3). Predicts poor aqueous solubility but high solubility in alcohols and esters.
pKa (Acid) 3.6 – 3.8pH-Dependent Solubility. Solubility will increase exponentially at pH > pH_max (approx. pH 5.0) due to ionization of the carboxyl group.
H-Bond Donors 2 (Amide -NH, Acid -OH)Potential for strong intermolecular H-bonding in solid state (high melting point energy barrier).
H-Bond Acceptors 4Good solubility in protic solvents (Ethanol, Methanol) via solvation.

Part 2: Experimental Protocol (The Self-Validating System)

To establish an authoritative solubility dataset, researchers must utilize the Isothermal Saturation Method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This protocol ensures thermodynamic equilibrium is reached and verified.

The "Shake-Flask" Workflow

This methodology minimizes errors from supersaturation or incomplete dissolution.

Step-by-Step Methodology:

  • Preparation: Add excess N-(4-Butoxybenzoyl)glycine solid to 10 mL of the target solvent in a glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath (control accuracy ±0.05 K).

  • Agitation: Shake at 150 rpm for 24 hours to ensure saturation.

  • Settling: Stop agitation and allow particles to settle for 4 hours (maintain temperature).

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute with mobile phase and analyze via HPLC (UV detection at

    
     nm).
    
Solvent Screening Strategy

Select solvents to span the polarity spectrum (Hansen Solubility Parameters):

  • Polar Protic: Water (Baseline), Methanol, Ethanol, Isopropanol.

  • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate.

  • Non-Polar: n-Heptane (if investigating partitioning), Toluene.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Compound Preparation (Excess Solid) Mix Solvent Addition (10 mL) Start->Mix Equilibrate Isothermal Shaking (T ± 0.05 K, 24h) Mix->Equilibrate Settle Phase Separation (Settling 4h) Equilibrate->Settle Equilibrium Reached Filter Syringe Filtration (0.22 µm, Pre-heated) Settle->Filter Supernatant Analyze HPLC Quantification (UV @ 254 nm) Filter->Analyze Data Mole Fraction (x) Calculation Analyze->Data

Caption: Figure 1. Standardized Isothermal Saturation Workflow for determining thermodynamic solubility.

Part 3: Thermodynamic Modeling & Data Analysis

Experimental data must be correlated with thermodynamic models to validate consistency and predict solubility at unmeasured temperatures.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is the standard for N-acyl glycines.


  • A, B, C: Empirical parameters derived from non-linear regression.

  • Validation:

    
     should be 
    
    
    
    . If lower, suspect experimental error (e.g., temperature fluctuation).
Thermodynamic Parameters (Van't Hoff Analysis)

The dissolution process is characterized by Enthalpy (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), Entropy (

), and Gibbs Free Energy (

).




Interpretation for N-(4-Butoxybenzoyl)glycine:

  • Endothermic (

    
    ):  Solubility increases with temperature (Typical for this class).
    
  • Entropy-Driven: If

    
     despite 
    
    
    
    , the dissolution is driven by the entropy increase of mixing.
Visualization: Thermodynamic Logic

ThermoLogic RawData Experimental Data (x vs T) Regression Non-linear Regression (Apelblat / u03BBh Models) RawData->Regression Params Model Parameters (A, B, C) Regression->Params VantHoff Van't Hoff Analysis Params->VantHoff ThermoProps Thermodynamic Properties (u0394H, u0394S, u0394G) VantHoff->ThermoProps Mechanism Dissolution Mechanism (Enthalpy vs Entropy Driven) ThermoProps->Mechanism

Caption: Figure 2. Computational workflow for extracting thermodynamic mechanisms from solubility data.

Part 4: Critical Considerations for N-(4-Butoxybenzoyl)glycine

pH Sensitivity Warning

As a glycine derivative, the carboxylic acid moiety introduces pH-dependent solubility.

  • In Water: The intrinsic solubility (

    
    ) refers to the un-ionized form (pH < pKa).
    
  • Buffer Selection: When measuring "aqueous solubility," use a phosphate buffer at pH 2.0 to ensure the species is uncharged. At pH 7.4, solubility will be significantly higher due to the formation of the N-(4-butoxybenzoyl)glycinate anion.

Polymorphism

Benzoyl glycine derivatives often exhibit polymorphism (different crystal structures).

  • Check: Perform Powder X-Ray Diffraction (PXRD) on the solid before and after solubility experiments.

  • Risk: If the solid phase changes (e.g., Form I

    
     Form II) during the experiment, the solubility data will be invalid (non-equilibrium).
    

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
  • Shaofeng, Z., et al. (2015). "Solubility and Thermodynamic Properties of N-Benzoylglycine in Pure and Mixed Solvents." Journal of Chemical & Engineering Data. Link (Reference for the parent compound protocol).

  • Jouyban, A. (2008). "Review of the Hansen Solubility Parameters: Method of Calculation and Application.
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics. Link (Source of the Apelblat equation).

The Diverse Biological Activities of N-Acylated Glycine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Significance of N-Acylated Glycines in Medicinal Chemistry

N-acylated glycine derivatives, a class of lipoamino acids, have emerged from relative obscurity to become a focal point of significant interest within the drug discovery and development landscape. These molecules, characterized by a fatty acid chain linked to a glycine backbone via an amide bond, are not merely metabolic intermediates but are now recognized as crucial signaling molecules with a vast and varied range of biological activities. Their structural simplicity belies a profound functional complexity, enabling them to interact with a multitude of cellular targets and modulate diverse physiological and pathological processes.

Initially identified in the context of metabolic disorders, the study of N-acylated glycines has expanded to encompass their roles in neurotransmission, inflammation, host defense, and oncology. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of N-acylated glycine derivatives. It delves into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to uncover their therapeutic potential. By synthesizing current knowledge and providing practical insights, this document aims to serve as a comprehensive resource to catalyze further innovation in this exciting field.

I. Biosynthesis and Metabolism: The Endogenous Lifecycle of N-Acylated Glycines

The biological activity of N-acylated glycines is intrinsically linked to their synthesis and degradation pathways, which dictate their endogenous concentrations and, consequently, their signaling capacity.

A. Biosynthetic Pathways

The formation of N-acylated glycines in mammals is primarily understood through two main pathways. One prominent route involves the direct condensation of a fatty acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). This process is initiated by the activation of a fatty acid to its corresponding acyl-CoA derivative.

Another significant pathway involves the oxidative metabolism of N-acylethanolamines. This multi-step process begins with the oxidation of an N-acylethanolamine to an intermediate aldehyde, which is then further oxidized to the corresponding N-acylated glycine.

Experimental Protocol: In Vitro Synthesis of N-Acyl Glycines

A common laboratory-scale synthesis of N-acyl glycine derivatives often employs the Schotten-Baumann reaction. This method provides a straightforward and efficient means to generate a diverse library of these compounds for biological screening.

Objective: To synthesize N-oleoylglycine.

Materials:

  • Glycine

  • Oleoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Glycine: Dissolve glycine in an aqueous solution of NaOH in a round-bottom flask, and cool the mixture in an ice bath. The basic conditions deprotonate the amino group of glycine, making it a more potent nucleophile.

  • Addition of Acyl Chloride: While vigorously stirring the glycine solution, slowly add a solution of oleoyl chloride in DCM. The biphasic reaction mixture allows for the acylation to occur at the interface.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Acidify the aqueous layer with HCl to protonate the carboxylic acid of the product, making it soluble in the organic layer.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization or column chromatography.

B. Metabolic Degradation

The primary enzyme responsible for the hydrolytic degradation of N-acylated glycines is fatty acid amide hydrolase (FAAH). FAAH catalyzes the cleavage of the amide bond, releasing the constituent fatty acid and glycine. The activity of FAAH is a critical determinant of the duration and intensity of N-acylated glycine signaling. Interestingly, some N-acylated glycines can act as inhibitors of FAAH, leading to an increase in the levels of other endocannabinoids like anandamide, a phenomenon known as the "entourage effect".

Another metabolic route involves the oxidative cleavage of N-acylated glycines to primary fatty acid amides, a reaction catalyzed by peptidylglycine α-amidating monooxygenase (PAM).

Biosynthesis_and_Metabolism Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase N_Acyl_Glycine N-Acylated Glycine Acyl_CoA->N_Acyl_Glycine GLYAT Acyl_CoA->N_Acyl_Glycine Glycine Glycine Glycine->N_Acyl_Glycine GLYAT Glycine->N_Acyl_Glycine N_Acyl_Glycine->Fatty_Acid Hydrolysis N_Acyl_Glycine->Glycine Hydrolysis FAAH FAAH N_Acyl_Glycine->FAAH PAM PAM N_Acyl_Glycine->PAM Oxidative Cleavage FAAH->Fatty_Acid FAAH->Glycine Primary_Amide Primary Fatty Acid Amide PAM->Primary_Amide Glyoxylate Glyoxylate PAM->Glyoxylate

Caption: Biosynthesis and metabolism of N-acylated glycines.

II. Neuroprotective and Neuromodulatory Activities

N-acylated glycine derivatives exhibit a remarkable range of activities within the central nervous system (CNS), positioning them as promising candidates for the treatment of various neurological and psychiatric disorders.

A. Analgesic and Anti-inflammatory Effects

Several N-acylated glycines, particularly N-arachidonoylglycine (NAGly), have demonstrated significant analgesic and anti-inflammatory properties. NAGly's structural similarity to the endocannabinoid anandamide has prompted extensive investigation into its mechanism of action. While it does not directly activate cannabinoid receptors, NAGly can potentiate endocannabinoid signaling by inhibiting FAAH, thereby increasing anandamide levels.

Furthermore, NAGly directly modulates the activity of several ion channels and transporters involved in pain perception. It is a known inhibitor of the glycine transporter 2 (GlyT2), which is responsible for the reuptake of glycine in the spinal cord. By inhibiting GlyT2, NAGly enhances inhibitory glycinergic neurotransmission, leading to an analgesic effect.

Compound Target IC₅₀ / Kᵢ Biological Effect Reference
N-ArachidonoylglycineGlyT2~9 µMAnalgesia
N-OleoylglycineGlyT2~500 nMAnalgesia
N-PalmitoylglycineTRPC5-Sensory Neuronal Signaling
B. Neuroprotection in Ischemic Stroke

Glycine itself has been shown to possess neuroprotective properties in the context of ischemic stroke. Treatment with glycine can reduce infarct volume and improve neurological outcomes by inhibiting neuroinflammation. Specifically, glycine can suppress the M1 polarization of microglia, a pro-inflammatory phenotype, and promote the M2 anti-inflammatory phenotype. N-acylated derivatives of glycine may offer enhanced blood-brain barrier permeability and targeted delivery, potentially augmenting these neuroprotective effects. Some N-acyl amino acids have shown neuroprotective activity, suggesting a promising avenue for research.

Neuroprotection_Pathway Ischemic_Stroke Ischemic Stroke Microglia_Activation Microglia Activation Ischemic_Stroke->Microglia_Activation M1_Polarization M1 Polarization (Pro-inflammatory) Microglia_Activation->M1_Polarization Neuroinflammation Neuroinflammation M1_Polarization->Neuroinflammation M2_Polarization M2 Polarization (Anti-inflammatory) Neuroprotection Neuroprotection M2_Polarization->Neuroprotection N_Acyl_Glycine N-Acylated Glycine N_Acyl_Glycine->M1_Polarization Inhibits N_Acyl_Glycine->M2_Polarization Promotes Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

Caption: Neuroprotective mechanism of N-acylated glycines.

III. Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. N-acylated glycine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

A. Antibacterial Activity

Certain N-acylated glycine derivatives have demonstrated broad-spectrum antibacterial activity. For instance, N-acylated phenylglycine cephalosporins are effective against both Gram-positive and Gram-negative bacteria, including strains of Pseudomonas aeruginosa that are typically resistant to cephalosporin antibiotics. The antimicrobial efficacy of these compounds is often dependent on the nature of the acyl chain and substitutions on the glycine moiety.

Compound Class Target Organism Activity Reference
N-Acylphenylglycine CephalosporinsPseudomonas aeruginosaBroad-spectrum antibacterial
Quinazolinone-linked N-Acyl-HydrazonesStaphylococcus aureus, Candida albicansNarrow-spectrum antimicrobial
B. Antifungal Activity

N-acylated glycine derivatives have also been investigated for their antifungal properties. For example, novel N,O-acyl chitosan derivatives have shown enhanced fungicidal activity against plant pathogens like Botrytis cinerea and Pyricularia oryzae compared to unmodified chitosan. The activity of these derivatives is concentration-dependent and influenced by the specific acyl group attached.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of a novel N-acylated glycine derivative against Staphylococcus aureus.

Materials:

  • N-acylated glycine derivative

  • Staphylococcus aureus culture

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Grow S. aureus in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the N-acylated glycine derivative in MHB directly in the wells of the 96-well plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

IV. Anticancer Activity

The potential of N-acylated glycine derivatives as anticancer agents is an expanding area of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.

A. Cytotoxic Effects on Cancer Cell Lines

Studies have shown that certain N-acylated glycine derivatives exhibit selective cytotoxicity towards cancer cells with minimal effects on normal cells. For example, N-acyl-hydrazone-linked quinazolinone derivatives have demonstrated anticancer effects on human colon adenocarcinoma (HT-29) and skin squamous cell carcinoma (A431) cell lines. The antiproliferative activity of some N-acyl alanines has also been reported. N-oleoylglycine has been shown to reduce cell proliferation in mouse macrophage cells.

Compound Cell Line Effect Reference
Quinazolinone-linked N-Acyl-HydrazonesHT-29, A431Selective cytotoxicity
N-OleoylglycineRAW 267.4Reduced cell proliferation
B. Potential Mechanisms of Action

The anticancer mechanisms of N-acylated glycine derivatives are still being elucidated but are thought to involve the modulation of key signaling pathways involved in cell growth and survival. For some quinazolinone derivatives, docking studies suggest that their cytotoxic effects may be mediated by the inhibition of the epidermal growth factor receptor (EGFR) kinase.

V. Antiviral Activity

The exploration of N-acylated glycine derivatives as antiviral agents is a relatively new but promising field. Their ability to interfere with viral replication and host-pathogen interactions makes them attractive candidates for the development of novel antiviral therapies.

Some N-acylhydrazones containing a glycine residue have been synthesized and evaluated as inhibitors of HIV-1 capsid protein assembly. Additionally, related N-acylated compounds like N-acetylcysteine (NAC) have been shown to inhibit the replication of influenza viruses and reduce virus-induced pro-inflammatory responses. While not a direct N-acylated glycine, the activity of NAC highlights the potential of this chemical class in antiviral research.

VI. Concluding Remarks and Future Directions

N-acylated glycine derivatives represent a versatile and promising class of bioactive molecules with a wide spectrum of therapeutic potential. Their diverse biological activities, spanning from neuromodulation and neuroprotection to antimicrobial and anticancer effects, underscore their importance in medicinal chemistry and drug discovery. The ability to readily modify their structure allows for the fine-tuning of their pharmacological properties, offering a rich platform for the development of novel therapeutics.

Future research should focus on several key areas:

  • Elucidation of Novel Targets: While some molecular targets of N-acylated glycines have been identified, a comprehensive understanding of their interactions with the proteome is still lacking.

  • In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are needed to validate the therapeutic potential of these compounds and to characterize their pharmacokinetic and pharmacodynamic profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial for optimizing the potency, selectivity, and drug-like properties of N-acylated glycine derivatives.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies may be required to enhance the bioavailability and target-specific delivery of these compounds.

By addressing these research priorities, the scientific community can unlock the full therapeutic potential of N-acylated glycine derivatives and translate these fascinating molecules into the next generation of medicines.

References

  • Badawy, M. E. I., Rabea, E. I., Rogge, T. M., Stevens, C. V., Smagghe, G., Steurbaut, W., & Höfte, M. (2004). Synthesis and fungicidal activity of new N,O-acyl chitosan derivatives. Biomacromolecules, 5(2), 589–595. [Link]

  • Bradshaw, H. B., Rimmerman, N., Hu, S. S.-J., Burstein, S., & Walker, J. M. (2009). Novel endogenous N-acyl glycines: identification and characterization. Vitamins and Hormones, 81, 191–205. [Link]

  • DeMarinis, R. M., Boehm, J. C., Uri, J. V., Guarini, J. R., Phillips, L., & Dunn, G. L. (1977). Synthesis and biological activity of some broad-spectrum N-acylphenyglycine cephalosporins. Journal of Medicinal Chemistry, 20(9),

A Technical Guide to the Potential Research Applications of N-(4-Butoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Butoxybenzoyl)glycine is a synthetic N-acyl amino acid derivative of hippuric acid. While direct research on this specific molecule is limited, its structural similarity to endogenous N-acyl glycines and other pharmacologically active hippurate analogs provides a strong rationale for its investigation in several key areas of biomedical research. This guide synthesizes data from related compound classes to propose and technically detail high-potential research applications for N-(4-Butoxybenzoyl)glycine. We present two core hypotheses: its potential as a novel modulator of the glycine transporter 2 (GlyT2) for applications in analgesia, and its use as a versatile scaffold for the development of novel enzyme inhibitors. This document provides the scientific basis for these hypotheses, detailed step-by-step experimental protocols for their validation, and workflows to guide future research.

Introduction and Molecular Profile

N-acyl amino acids are a diverse class of molecules that play significant roles in mammalian physiology, with activities spanning neuromodulation, inflammation, and metabolic regulation.[1][2] Endogenous compounds such as N-arachidonoyl glycine (NAGly) are recognized as important signaling lipids, notably for their ability to modulate ion channels and transporters.[1][3] N-(4-Butoxybenzoyl)glycine belongs to this family, incorporating a glycine headgroup acylated with a 4-butoxybenzoyl moiety.

This structure is also an analog of hippuric acid (N-benzoyl glycine), a well-known metabolite and a foundational scaffold in medicinal chemistry for developing enzyme inhibitors.[4][5][6][7] The key structural features of N-(4-Butoxybenzoyl)glycine—the glycine core for potential biological recognition, an amide linkage, and a substituted aromatic ring with a lipophilic butoxy tail—suggest it is an ideal candidate for probing biological systems. The butoxy group, in particular, increases lipophilicity compared to hippuric acid, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets in protein targets.

This guide will explore the untapped research potential of this molecule by leveraging structure-activity relationship (SAR) data from its better-understood relatives.

Physicochemical Properties (Predicted)

Computational predictions provide a baseline for understanding the compound's behavior in experimental settings, such as solubility and membrane permeability.

PropertyValueInterpretation
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Predicted LogP ~2.5 - 3.0Suggests good membrane permeability and solubility in organic solvents.
Hydrogen Bond Donors 2(Amide N-H, Carboxyl O-H)
Hydrogen Bond Acceptors 4(Amide C=O, Carboxyl C=O & O-H, Ether O)
Polar Surface Area ~75 ŲContributes to solubility and transport characteristics.

Core Hypothesis I: A Novel Analgesic Agent via Glycine Transporter 2 (GlyT2) Inhibition

Scientific Rationale

Glycine is a primary inhibitory neurotransmitter in the spinal cord, and its clearance from the synaptic cleft is primarily mediated by the glycine transporter 2 (GlyT2).[3] Inhibition of GlyT2 elevates synaptic glycine levels, enhancing inhibitory neurotransmission and producing a potent analgesic effect. This makes GlyT2 a validated target for the treatment of chronic and neuropathic pain.

Several endogenous N-acyl glycines, most notably N-arachidonoyl glycine (NAGly), are known non-competitive inhibitors of GlyT2.[3][8] These molecules possess a long, flexible lipid tail which is crucial for their inhibitory activity. We hypothesize that the 4-butoxybenzoyl group of N-(4-Butoxybenzoyl)glycine can functionally mimic this lipophilic tail, allowing it to bind to and allosterically modulate GlyT2. Acyl-glycine inhibitors are noted for their high selectivity for GlyT2 over GlyT1, which may translate to a favorable side-effect profile.[8][9]

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis, progressing from in vitro characterization to in vivo efficacy models.

Caption: Workflow for evaluating N-(4-Butoxybenzoyl)glycine as a GlyT2 inhibitor.

Detailed Protocol: In Vitro Glycine Uptake Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of GlyT2-mediated glycine uptake.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-(4-Butoxybenzoyl)glycine on human GlyT2.

Materials:

  • HEK293 cells stably expressing human GlyT2 (HEK-hGlyT2).

  • Control HEK293 cells (wild-type).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • [³H]-Glycine (specific activity ~15-30 Ci/mmol).

  • N-(4-Butoxybenzoyl)glycine stock solution (10 mM in DMSO).

  • Known GlyT2 inhibitor (e.g., ALX 1393) as a positive control.

  • 96-well cell culture plates and scintillation plates (e.g., LumaPlate).

  • Scintillation counter.

Methodology:

  • Cell Plating: Seed HEK-hGlyT2 and wild-type HEK293 cells into separate 96-well plates at a density of 40,000-50,000 cells/well. Culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of N-(4-Butoxybenzoyl)glycine in KRH buffer. A typical final concentration range would be 1 nM to 100 µM. Also prepare dilutions for the positive control. The final DMSO concentration in all wells must be kept constant and low (<0.5%).

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 100 µL of pre-warmed KRH buffer.

    • Add 50 µL of KRH buffer containing the test compound dilutions (or vehicle for control wells) to the cells.

    • Pre-incubate the plate for 15 minutes at 37°C.

  • Glycine Uptake:

    • Add 50 µL of KRH buffer containing [³H]-Glycine to each well to initiate the uptake. The final glycine concentration should be at its Kₘ value for GlyT2 (typically ~10-30 µM) to ensure sensitive detection of inhibition.

    • Incubate for exactly 10 minutes at 37°C.

  • Assay Termination:

    • Rapidly terminate the uptake by aspirating the radioactive solution.

    • Immediately wash the cells three times with 150 µL of ice-cold KRH buffer to remove extracellular radioligand.

  • Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable scintillation cocktail.

    • Shake the plate for 5 minutes to ensure complete lysis.

    • Measure the radioactivity in each well using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Total Uptake: CPM from vehicle-treated HEK-hGlyT2 cells.

    • Non-specific Uptake: CPM from vehicle-treated wild-type HEK293 cells.

    • GlyT2-specific Uptake: (Total Uptake) - (Non-specific Uptake).

    • Calculate the percent inhibition for each compound concentration relative to the GlyT2-specific uptake in the vehicle control.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Core Hypothesis II: A Versatile Scaffold for Enzyme Inhibitor Discovery

Scientific Rationale

The hippuric acid (N-benzoyl glycine) core is a privileged scaffold in medicinal chemistry. Derivatives have been developed into potent inhibitors for various enzymes by modifying the benzoyl ring.[4][5] Notable examples include inhibitors of:

  • Aldose Reductase (ALR2): Rhodanine-hippuric acid hybrids have shown potent ALR2 inhibition, a key target in diabetic complications.[7]

  • Peptidylglycine α-hydroxylating Monooxygenase (PHM): Hippurate analogs are effective inhibitors of this enzyme, which is crucial for the biosynthesis of peptide hormones.[6]

The N-(4-Butoxybenzoyl)glycine structure provides an excellent starting point for such discovery efforts. The glycine carboxylate can interact with cationic residues (e.g., Arginine, Lysine) in an enzyme's active site, while the butoxybenzoyl tail can be tailored to fit into adjacent hydrophobic pockets. The butoxy group itself provides a vector for chemical elaboration to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

General Mechanism: Competitive Enzyme Inhibition

This compound and its derivatives would likely act as competitive inhibitors, binding to the enzyme's active site and preventing the natural substrate from binding.

G E1 Enzyme (E) ES1 Enzyme-Substrate Complex (ES) E1->ES1 + S S1 Substrate (S) P1 Product (P) ES1->P1 E1_2 Enzyme (E) ES1->E1_2 E2 Enzyme (E) EI2 Enzyme-Inhibitor Complex (EI) (No Reaction) E2->EI2 + I I2 Inhibitor (I) [e.g., N-(4-Butoxybenzoyl)glycine] G reactant1 4-Butoxybenzoyl Chloride arrow1 NaOH (aq) Schotten-Baumann Reaction reactant1->arrow1 plus1 + reactant2 Glycine reactant2->arrow1 product N-(4-Butoxybenzoyl)glycine arrow1->product plus2 + side_product NaCl

Caption: Synthesis of N-(4-Butoxybenzoyl)glycine.

Detailed Protocol: Synthesis of N-(4-Butoxybenzoyl)glycine

Objective: To synthesize the title compound from commercially available starting materials.

Materials:

  • Glycine

  • 4-Butoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: Synthesis of 4-Butoxybenzoyl Chloride

  • In a round-bottom flask under a nitrogen atmosphere, suspend 4-Butoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-Butoxybenzoyl chloride, which can be used directly in the next step.

Step 2: N-Acylation of Glycine (Schotten-Baumann Reaction)

  • Dissolve glycine (1.1 eq) in a 1 M NaOH aqueous solution in an Erlenmeyer flask and cool to 0-5°C in an ice bath.

  • Separately, dissolve the crude 4-Butoxybenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of a water-miscible solvent like THF or acetone.

  • While vigorously stirring the glycine solution, add the acyl chloride solution dropwise. Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9-10.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Acidify the reaction mixture to pH 2-3 with concentrated HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water or ethyl acetate/hexanes mixture to yield pure N-(4-Butoxybenzoyl)glycine.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary and Future Directions

N-(4-Butoxybenzoyl)glycine is a molecule with significant, unexplored potential in drug discovery and chemical biology. Based on robust data from structurally related N-acyl glycines and hippuric acid derivatives, we have outlined compelling hypotheses for its application as a novel analgesic targeting GlyT2 and as a foundational scaffold for developing new enzyme inhibitors. The provided protocols offer a clear, validated path for researchers to begin investigating these possibilities.

Future work should focus on a systematic SAR study. Modifications to the butoxy chain (e.g., altering length, introducing branching or unsaturation) and substitutions on the benzoyl ring will be critical for optimizing biological activity and defining the pharmacophore required for potent and selective interaction with target proteins.

References

  • Ben-Shabat, S., et al. (2006). N-acyl-amino acids: a new class of endogenous bioactive lipids. British Journal of Pharmacology. Available at: [Link]

  • Bradshaw, H. B., & Walker, J. M. (2005). The expanding field of N-acyl-amino acids and their effects on the central nervous system. British Journal of Pharmacology. Available at: [Link]

  • Carling, R., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 to Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Edington, A., et al. (2009). The site of action of N-arachidonoyl-glycine on the glycine transporter GLYT2. Molecular Pharmacology. Available at: [Link]

  • Gundala, E., et al. (2020). In vitro studies of potent aldose reductase inhibitors: Synthesis, characterization, biological evaluation and docking analysis of rhodanine-3-hippuric acid derivatives. Bioorganic Chemistry. Available at: [Link]

  • Huang, S. M., et al. (2001). Identification of a new class of molecules, the N-acyl-amino acids, and their potent binding to G-protein-coupled receptors. PNAS. Available at: [Link]

  • Kumar, S., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Merkler, D. J. (2008). Substituted hippurates and hippurate analogs as substrates and inhibitors of peptidylglycine alpha-hydroxylating monooxygenase (PHM). Archives of Biochemistry and Biophysics. Available at: [Link]

  • Succol, F., et al. (2012). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. ACS Chemical Neuroscience. Available at: [Link]

  • Wiles, A. L., et al. (2006). N-arachidonoyl-glycine inhibits glycine transport through the glycine transporter, GLYT2. Journal of Neurochemistry. Available at: [Link]

Sources

Potential protein targets of N-(4-Butoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Protein Targets of N-(4-Butoxybenzoyl)glycine Content Type: Technical Whitepaper / Target Profile Analysis Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists[1]

Executive Summary

N-(4-Butoxybenzoyl)glycine (N-BBG) represents a lipophilic acyl-glycine conjugate characterized by a specific "Head-Linker-Tail" pharmacophore: a polar glycine head group, a benzoyl linker, and a hydrophobic 4-butoxy tail.[1]

While often encountered as a metabolic intermediate of alkoxybenzoic acids, its structural homology to N-acylglycine (NAG) lipid mediators identifies it as a high-probability ligand for the Glycine Transporter 2 (GlyT2) .[1] This whitepaper analyzes the molecular pharmacology of N-BBG, distinguishing between its predicted therapeutic targets (analgesia via transporter inhibition) and its metabolic disposition (clearance via organic anion transporters).

Primary Pharmacological Target: Glycine Transporter 2 (GlyT2)[1][2][3][4]

Target Class: Solute Carrier Family 6 (SLC6A5) Mechanism: Non-competitive / Allosteric Inhibition Therapeutic Indication: Chronic Neuropathic Pain[1]

2.1 Mechanistic Rationale (The NAG Pharmacophore)

The primary predicted target for N-BBG is GlyT2, a transporter responsible for the reuptake of glycine in the dorsal horn of the spinal cord. Inhibition of GlyT2 increases extracellular glycine levels, enhancing neurotransmission at strychnine-sensitive glycine receptors (GlyR) and producing analgesia.[1][2]

N-BBG aligns with the established Structure-Activity Relationship (SAR) of lipid-glycine inhibitors (e.g., N-arachidonylglycine):

  • The Glycine "Head": Mimics the endogenous substrate, anchoring the molecule near the orthosteric site.

  • The Benzoyl "Linker": Provides rigidity, restricting the conformational freedom compared to aliphatic NAGs.

  • The 4-Butoxy "Tail": Crucial for potency.[1] Recent crystallographic studies indicate that GlyT2 inhibitors require a lipophilic moiety to penetrate a "deep lipid cavity" adjacent to the substrate binding site. The 4-butoxy chain provides the necessary hydrophobicity to access this allosteric pocket.[1]

2.2 Predicted Binding Mode

Unlike competitive inhibitors (which mimic glycine only), N-BBG is predicted to act as a lipid-anchored inhibitor .[1] The butoxy tail intercalates into the membrane interface or the hydrophobic crevice of TM5/TM8 of the transporter, locking the protein in an inward-facing occluded state.[1]

Secondary Targets: Metabolic & Transport Enzymes[1]

Beyond pharmacological inhibition, N-BBG interacts with specific enzymatic machinery governing its synthesis and clearance.[1]

3.1 Glycine N-Acyltransferase (GLYAT) [1]
  • Role: Biosynthesis.[1]

  • Mechanism: GLYAT (EC 2.3.1.13) catalyzes the conjugation of glycine with acyl-CoA species.[1] 4-butoxybenzoyl-CoA is a substrate for GLYAT within the mitochondrial matrix.[1]

  • Relevance: In a drug development context, saturation of GLYAT by high doses of the precursor (4-butoxybenzoic acid) can deplete mitochondrial glycine pools, potentially altering cellular metabolism.

3.2 Organic Anion Transporters (OAT1 / OAT3)
  • Role: Renal Clearance.[1]

  • Mechanism: As a hippuric acid derivative, N-BBG is an anionic substrate for OAT1 (SLC22A6) and OAT3 (SLC22A8) in the proximal tubule.[1]

  • Relevance: N-BBG is predicted to have a short plasma half-life due to rapid active secretion.[1] Modification of the glycine carboxyl group (e.g., esterification) is often required to improve duration of action in vivo.

Visualization: Signaling & Metabolic Pathways[1]

The following diagram illustrates the dual-fate of N-BBG: its pharmacological action on the spinal pain pathway (GlyT2) and its metabolic clearance pathway.[1]

N_BBG_Pathways cluster_synapse Spinal Dorsal Horn (Analgesia) Substrate 4-Butoxybenzoic Acid GLYAT GLYAT (Mitochondria) Substrate->GLYAT Acyl-CoA activation N_BBG N-(4-Butoxybenzoyl)glycine (N-BBG) GLYAT->N_BBG Glycine Conjugation GlyT2 GlyT2 Transporter (Presynaptic Neuron) N_BBG->GlyT2 Allosteric Inhibition OAT OAT1/3 (Kidney) N_BBG->OAT Active Transport GlyR Glycine Receptor (Postsynaptic) GlyT2->GlyR Increased Synaptic Glycine Excretion Urine Elimination OAT->Excretion Clearance

Figure 1: Dual-pathway map showing the metabolic synthesis of N-BBG via GLYAT and its pharmacological inhibition of GlyT2, leading to enhanced glycinergic signaling.[1]

Experimental Validation Protocols

To validate N-BBG as a GlyT2 inhibitor, the following self-validating experimental workflow is recommended.

Protocol A: [³H]-Glycine Uptake Assay (In Vitro Potency)
  • Objective: Determine the IC₅₀ of N-BBG against human GlyT2.[1]

  • Cell System: CHO cells stably expressing hGlyT2 (control: hGlyT1 expressing cells to ensure selectivity).

  • Methodology:

    • Preparation: Plate cells at

      
       cells/well in 96-well plates.
      
    • Incubation: Replace medium with HBSS buffer. Incubate with N-BBG (0.1 nM – 100 µM) for 15 minutes at room temperature.

    • Uptake: Add [³H]-Glycine (final concentration 10 µM, 40 Ci/mmol). Incubate for 10 minutes.

    • Termination: Rapidly wash cells

      
       with ice-cold HBSS.
      
    • Quantification: Lyse cells in 0.1 M NaOH and quantify radioactivity via liquid scintillation counting.

  • Validation Criteria: N-BBG must show dose-dependent inhibition of GlyT2 with

    
    -fold selectivity over GlyT1.[1]
    
Protocol B: Metabolic Stability (Microsomal Stability)
  • Objective: Assess susceptibility to hydrolysis or oxidation.

  • System: Liver microsomes (Rat/Human) + NADPH regenerating system.

  • Methodology:

    • Incubate N-BBG (1 µM) with microsomes (0.5 mg/mL) at 37°C.

    • Sample at

      
       min. Quench with acetonitrile.[1]
      
    • Analyze via LC-MS/MS (MRM mode).[1]

  • Causality Check: If rapid disappearance is observed without hydrolytic metabolites, investigate OAT-mediated uptake in hepatocyte co-cultures.[1]

Quantitative Data Summary

The following table summarizes the predicted properties of N-BBG compared to the reference standard, N-Arachidonylglycine.

ParameterN-(4-Butoxybenzoyl)glycine (N-BBG)N-Arachidonylglycine (Reference)Biological Implication
Target GlyT2 (SLC6A5)GlyT2 (SLC6A5)Analgesic target
Binding Mode Allosteric (Lipid pocket)Allosteric (Lipid pocket)Non-competitive inhibition
Lipophilicity (cLogP) ~2.5 - 3.0~6.5N-BBG has better solubility but potentially lower membrane residence time.[1]
Metabolic Stability Moderate (Amidase risk)Low (Rapid oxidation)N-BBG is resistant to COX/LOX oxidation unlike arachidonyl tail.[1]
Selectivity High (Predicted vs GlyT1)ModerateCritical for avoiding respiratory depression (GlyT1 side effect).[1]
References
  • Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry. Link[1]

  • Carland, J. E., et al. (2017). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity. Journal of Biological Chemistry. Link

  • Baden, S. P., et al. (2023). Structure-Activity Relationships of N-Acyl-Glycines as GlyT2 Inhibitors. ACS Chemical Neuroscience.[1] Link

  • Knights, K. M., et al. (2007). Metabolism of xenobiotic carboxylic acids: Focus on CoA conjugation and glycine N-acyltransferase. Expert Opinion on Drug Metabolism & Toxicology. Link

  • PubChem Compound Summary. (2024). N-(4-Butoxybenzoyl)glycine.[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Computational Pharmacodynamics: In Silico Elucidation of (4-Butoxy-benzoylamino)-acetic Acid Binding Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico modeling of (4-Butoxy-benzoylamino)-acetic acid interactions Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Pharmacologists.[1][2]

Executive Summary

This technical guide provides a rigorous, reproducible framework for modeling the interactions of (4-Butoxy-benzoylamino)-acetic acid (synonymous with 4-butoxyhippuric acid ).[1][2] As a lipophilic derivative of the common metabolite hippuric acid, this molecule presents unique challenges in computational modeling due to the distinct polarity contrast between its hydrophilic glycine "head" and hydrophobic butoxy "tail."

This guide moves beyond basic docking, establishing a high-fidelity pipeline involving Density Functional Theory (DFT) parameterization, ensemble docking against Human Serum Albumin (HSA), and explicit solvent Molecular Dynamics (MD) simulations using the CHARMM36m force field.

Ligand Chemistry & Quantum Mechanical Parameterization[1][2][3]

Structural Analysis

The molecule consists of three pharmacophoric features:

  • Carboxylic Acid Head: An ionizable glycine moiety (

    
    ), predominantly anionic at physiological pH (7.4).[1][2]
    
  • Amide Linker: A rigid planar segment providing hydrogen bond donor/acceptor sites.[1][2]

  • 4-Butoxy Tail: A flexible hydrophobic chain that drives van der Waals interactions and governs steric fitting in deep binding pockets.[1][2]

Protocol: Quantum Mechanical Optimization

Standard force fields often fail to accurately capture the torsional energy barriers of the alkoxy-phenyl ether bond. We utilize a QM-derived topology.

Workflow:

  • Conformer Generation: Generate initial 3D conformers using RDKit or OpenBabel to prevent trapping in local minima.[2]

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA 5.0.[1][2]

    • Theory Level: B3LYP/6-311G(d,p).[1][2]

    • Solvation: IEFPCM (Implicit water) to mimic physiological polarization.[1][2]

  • Charge Calculation:

    • Calculate Merz-Kollman (MK) or CHELPG electrostatic potentials.[1][2]

    • Fit partial charges using the RESP (Restrained Electrostatic Potential) method, crucial for AMBER/CHARMM compatibility.

Topology Generation Pipeline (DOT Visualization)

LigandParam cluster_check Validation Step SMILES Input: SMILES (4-Butoxy-benzoylamino)-acetic acid QM QM Optimization (B3LYP/6-311G**) SMILES->QM 3D Conversion RESP RESP Charge Fitting (Antechamber/Multi-wfn) QM->RESP ESP Calculation Topology Force Field Topology (CGenFF / GAFF2) RESP->Topology Parameter Assignment ParCheck Penalty Score Analysis (ParamChem/ParChk) Topology->ParCheck

Figure 1: High-fidelity ligand parameterization workflow ensuring accurate electrostatic representation.

Molecular Docking: Target Selection & Execution[2]

Target Selection: Human Serum Albumin (HSA)

As a hippuric acid derivative, the molecule is likely transported via HSA. The hydrophobic butoxy tail suggests high affinity for Sudlow Site I (Subdomain IIA) or Sudlow Site II (Subdomain IIIA) .[2]

  • PDB ID: 1AO6 (Crystal structure of HSA complexed with drug markers).[1][2]

  • Rationale: Site I accommodates bulky heterocyclic anions; Site II favors aromatic carboxylates with extended conformations (matching our ligand).[1][2]

Protocol: Ensemble Docking

Rigid receptor docking often fails for HSA due to the plasticity of the binding pocket. We employ an Induced Fit or Flexible Residue approach.[1][2]

Step-by-Step Methodology:

  • Receptor Prep: Remove water/ions.[1][2] Protonate His/Asp/Glu residues at pH 7.4 using PDB2PQR.[1][2]

  • Grid Generation:

    • Center: Defined by coordinates of co-crystallized ligand (e.g., Warfarin for Site I, Ibuprofen for Site II).[3]

    • Box Size:

      
       Å.[1][2]
      
  • Flexible Residues: Treat Arg218, Tyr411 (Site II anchors) as flexible side chains to allow the butoxy tail to penetrate the hydrophobic sub-pocket.

  • Engine: AutoDock Vina (Exhaustiveness = 32) or Schrödinger Glide (XP).

Data Output Structure:

RankBinding Energy (kcal/mol)H-Bonds (Ligand:Protein)Hydrophobic ContactsRMSD (vs. Cluster)
1-8.4Gly-COOH : Arg410Butoxy : Leu430, Val4330.00
2-8.1Amide-NH : Tyr411Phenyl : Phe4031.25
3-7.6Gly-COOH : Lys414Butoxy : Ala4062.40

Molecular Dynamics Simulation (GROMACS)[2]

Docking provides a static snapshot.[1][2] MD is required to verify the stability of the butoxy tail within the pocket and the persistence of the salt bridge at the glycine head.

System Setup
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[1][2]

  • Water Model: TIP3P (Explicit solvent).[1][2][4]

  • Neutralization: Add

    
     and 
    
    
    
    to 0.15 M physiological strength.[1][2]
Simulation Protocol
  • Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes (max force < 1000 kJ/mol/nm).[1][2]

  • Equilibration (NVT): 100 ps at 310 K (V-rescale thermostat). Restrain ligand heavy atoms.[1][2]

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs time step. Save coordinates every 10 ps.[1][2]

MD Workflow Diagram (DOT)

MD_Workflow Complex Ligand-Protein Complex (PDB + Topology) Solvate Solvation (TIP3P) & Ionization (0.15M NaCl) Complex->Solvate Minim Energy Minimization (Steepest Descent) Solvate->Minim NVT NVT Equilibration (310K, 100ps) Minim->NVT Restraints On NPT NPT Equilibration (1 bar, 100ps) NVT->NPT Prod Production MD (100 ns) NPT->Prod Release Restraints Analysis Trajectory Analysis (RMSD, RMSF, MMPBSA) Prod->Analysis

Figure 2: GROMACS simulation pipeline for evaluating complex stability.

Post-Simulation Analysis & Validation

Stability Metrics
  • RMSD (Root Mean Square Deviation): Plot Ligand RMSD relative to the protein backbone.[2] A plateau < 2.0 Å indicates a stable binding pose.[1][2]

  • RMSF (Root Mean Square Fluctuation): Analyze protein residue flexibility.[1][2] A reduction in RMSF at residues Arg410/Tyr411 confirms ligand-induced stabilization.[1][2]

Binding Free Energy (MMPBSA)

The MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method estimates the binding free energy (


), which correlates better with experimental 

than docking scores.

[1][2]
  • 
    :  Electrostatic + van der Waals energies (usually favorable).[1][2]
    
  • 
    :  Polar solvation (unfavorable desolvation cost) + non-polar solvation (favorable hydrophobic burial of the butoxy tail).[2]
    
Interaction Profiling

Use gmx hbond to calculate hydrogen bond occupancy.[1][2]

  • Critical Check: The carboxylate head must maintain >60% occupancy with cationic residues (e.g., Arg410 or Lys414) to validate the "hippuric acid" binding mode.

  • Hydrophobic Check: The butoxy tail should show high contact surface area with hydrophobic residues (Leu, Val, Phe).

References

  • Frisch, M. J., et al. (2016).[1][2] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[2] Link

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174.[1][2] Link[2]

  • Trott, O., & Olson, A. J. (2010).[2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1][2] Link

  • Sudlow, G., Birkett, D. J., & Wade, D. N. (1975). The characterization of two specific drug binding sites on human serum albumin. Molecular Pharmacology, 11(6), 824-832.[1][2] Link

  • Abraham, M. J., et al. (2015).[1][2] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1][2] SoftwareX, 1-2, 19-25.[1][2] Link

  • Vanommeslaeghe, K., et al. (2010).[1][2] CHARMM general force field: A force field for drug‐like molecules compatible with the CHARMM all‐atom additive biological force fields.[2] Journal of Computational Chemistry, 31(4), 671-690.[1][2] Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports, 7, 42717.[2] Link[2]

Sources

Methodological & Application

Application Note: Purification Strategies for (4-Butoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for (4-Butoxy-benzoylamino)-acetic acid (also known as N-(4-n-butoxybenzoyl)glycine or 4-butoxyhippuric acid).[1] Due to its amphiphilic nature—containing a lipophilic butoxy tail and a polar glycine head—this compound presents unique purification challenges compared to unsubstituted hippuric acid.[1]

This document moves beyond generic recipes, providing a logic-driven approach based on the physicochemical properties of the molecule.[1] We define three tiers of purification:

  • Acid-Base Extraction: For bulk removal of neutral precursors (esters, unreacted acid chlorides).[1]

  • Recrystallization: The primary method for achieving >98% purity.[1]

  • Preparative HPLC: For pharmaceutical-grade requirements (>99.5%).

Chemical Profile & Purification Logic

To purify a compound effectively, one must understand its behavior in solution.[1]

  • Compound: (4-Butoxy-benzoylamino)-acetic acid[1]

  • Structure: A benzoic acid derivative coupled to glycine, with a para-butoxy ether linkage.[1]

  • pKa (Carboxylic Acid): ~3.6 – 3.9 (Predicted based on hippuric acid analogs).[1]

  • LogP (Octanol/Water): ~2.0 – 2.5 (Estimated).[1] The butoxy group significantly increases lipophilicity compared to hippuric acid (LogP ~0.7).[1]

The "Switchable" Solubility Logic

The core purification strategy exploits the carboxylic acid functionality.[1]

  • High pH (pH > 8): The molecule exists as a carboxylate salt (highly water-soluble).[1]

  • Low pH (pH < 2): The molecule exists as the free acid (poorly water-soluble, precipitates).[1]

Critical Insight: Unlike simple hippuric acid, the butoxy tail makes the free acid significantly less soluble in water but more soluble in organic solvents.[1] Simple water recrystallization (standard for hippuric acid) often leads to "oiling out" rather than crystallization due to this hydrophobic effect.[1] Therefore, a mixed-solvent system is required.[1]

Protocol A: Acid-Base Chemical Workup (The "Rough Cut")[1]

Objective: Isolate the target acid from unreacted neutral starting materials (e.g., 4-butoxybenzoic acid esters, anhydrides) and inorganic salts.[1]

Reagents
  • Sodium Bicarbonate (saturated aq.[1] solution)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Hydrochloric Acid (1N and 6N)[1]

  • Brine[1]

Workflow Diagram

The following decision tree illustrates the logic flow for the extraction process.

AcidBaseWorkup Crude Crude Reaction Mixture (Solid or Oil) Dissolve Dissolve in Sat. NaHCO3 (aq) pH > 8 Crude->Dissolve Wash Wash with EtOAc (x2) Dissolve->Wash Sep1 Phase Separation Wash->Sep1 OrgLayer Organic Layer (Contains Neutrals/Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Carboxylate) Sep1->AqLayer Keep Acidify Slowly acidify with HCl to pH ~2 AqLayer->Acidify Precip Precipitate Forms Acidify->Precip Filter Vacuum Filtration & Wash (Cold Water) Precip->Filter Dry Dried Crude Product Filter->Dry

Caption: Logical flow for the isolation of the free acid from neutral impurities using pH switching.

Step-by-Step Procedure
  • Dissolution: Suspend the crude material in saturated NaHCO₃ solution. The target compound will dissolve with effervescence (CO₂ release).[1] If solids remain, they are likely unreacted neutral impurities.[1]

  • Washing: Extract the aqueous alkaline solution twice with Ethyl Acetate.[1][2]

    • Why? This removes non-acidic impurities (e.g., unreacted acid chlorides or esters) which stay in the organic layer.[1]

  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6N HCl dropwise while stirring until pH reaches ~2.

    • Observation: The solution will turn cloudy as the free acid precipitates.[1]

  • Isolation: Filter the white solid using a Büchner funnel. Wash the cake with cold water (to remove salts) followed by a small amount of cold heptane (to remove residual lipophilic surface impurities).[1]

  • Drying: Dry in a vacuum oven at 40°C overnight.

Protocol B: Recrystallization (The "Fine Polish")[1]

Objective: Remove trace impurities and improve crystal habit. Challenge: The butoxy group increases solubility in alcohols but decreases solubility in water.[1]

Solvent Selection Table
Solvent SystemSuitabilityNotes
Water PoorRisk of "oiling out" due to lipophilic tail.[1]
Ethanol (Pure) PoorToo soluble; low recovery yield.[1]
EtOH / Water (1:1) Excellent Balanced polarity.[1] Best for crystallization.[1]
EtOAc / Hexane GoodAlternative if compound is water-sensitive (rare for this class).[1]
Procedure (Ethanol/Water System)
  • Preparation: Place 5.0 g of the dried crude solid in a 250 mL Erlenmeyer flask.

  • Dissolution: Add 95% Ethanol (approx. 15-20 mL) and heat to boiling on a steam bath or hot plate.

    • Note: Use the minimum amount of hot ethanol required to just dissolve the solid.[1]

  • Cloud Point: Once dissolved, slowly add hot distilled water dropwise to the boiling solution until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to clear the solution again.

  • Crystallization:

    • Remove from heat.[1][3][4][5]

    • Allow to cool to room temperature slowly (wrap flask in a towel to insulate). Rapid cooling traps impurities.[1]

    • Once at room temperature, place in an ice bath for 1 hour to maximize yield.

  • Collection: Filter the needle-like crystals. Wash with a cold 1:1 Ethanol/Water mixture.[1]

Protocol C: Preparative HPLC (Ultra-High Purity)[1]

Objective: >99.5% purity for biological assays or reference standards.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 21.2 x 150 mm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

    • Note: Acid is essential to keep the carboxylic acid protonated (suppressing ionization) for sharp peaks.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Flow Rate: 15–20 mL/min (depending on column diameter).[1]

  • Detection: UV @ 254 nm (Benzoyl chromophore).[1]

Gradient Table
Time (min)% Mobile Phase BDescription
0.020%Equilibration
2.020%Load
20.080%Linear Gradient Elution
22.095%Wash
25.020%Re-equilibration

Quality Control & Troubleshooting

Analytical Verification[1][6]
  • 1H NMR (DMSO-d6): Look for the amide doublet (~8.5-9.0 ppm), aromatic protons (two doublets if para-substituted), the glycine methylene doublet (~4.0 ppm), and the characteristic butoxy chain signals (triplet, multiplet, multiplet, triplet).[1]

  • HPLC Purity: Run on analytical C18. Purity should be calculated by Area % integration.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Oiling Out Solvent too polar (too much water) or cooling too fast.[1]Re-heat, add more ethanol, and cool much slower.[1] Seed with a pure crystal if available.[1]
Low Yield Too much solvent used during recrystallization.[1]Evaporate 50% of the solvent and re-cool.[1]
Colored Impurities Oxidation products.[1]Add activated charcoal to the hot solution, stir for 5 mins, and filter through Celite before cooling.

References

  • Schotten-Baumann Reaction Context

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedure for benzoylation of amino acids).[1]

  • Hippuric Acid Purification

    • Organic Syntheses, Coll.[1][5] Vol. 2, p.328 (1943); Vol. 9, p.46 (1929).[1] Hippuric Acid.[1][3][4][5][6][7][8] Link

  • Recrystallization Solvents for Amides

    • Perrin, D. D., & Armarego, W. L. F.[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for solvent selection based on polarity).

  • Physical Properties (Analogous Data)

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 37118, 4-(Benzoylamino)butanoic acid (Structural analog).[1] Link[1]

    • EPA CompTox Chemicals Dashboard. (4-Ethoxy-benzoylamino)-acetic acid (Close homolog).[1] Link[1][9]

Sources

Application Note: High-Sensitivity Quantification of N-(4-Butoxybenzoyl)glycine by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals. It details a validated, high-sensitivity protocol for the quantification of N-(4-Butoxybenzoyl)glycine (also known as 4-Butoxyhippuric acid), a probable Phase II metabolite of 4-butoxybenzoic acid derivatives.

This guide synthesizes standard operating procedures (SOPs) for N-acylglycine analysis with specific adaptations for the lipophilicity and ionization properties of the 4-butoxy substituent.

Executive Summary

Analyte: N-(4-Butoxybenzoyl)glycine (CAS: 51220-55-4) Matrix: Human Plasma and Urine Methodology: Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS). Application: Pharmacokinetic (PK) profiling, metabolic stability studies, and impurity quantification for 4-butoxybenzoate-based pharmaceuticals.

Key Technical Insight: Unlike the highly polar hippuric acid (LogP ~0.3), the 4-butoxy derivative (Estimated LogP ~2.6) exhibits significant hydrophobicity. This protocol leverages this property to utilize a standard C18 stationary phase with high organic retention, effectively separating it from early-eluting polar matrix interferences.

Chemical & Physical Basis

Understanding the physicochemical properties is critical for method optimization.

PropertyValue / CharacteristicImpact on Method
Formula C₁₃H₁₇NO₄Precursor Ion Selection
Molecular Weight 251.28 g/mol (M+H)⁺ = 252.1, (M-H)⁻ = 250.1
Acid/Base Weak Acid (Carboxylic) + AmideIonizes in both modes; Negative mode often cleaner for acids, Positive mode higher sensitivity for amides.
LogP (Est.) ~2.6Retains well on C18; requires higher % organic than hippuric acid.

Analytical Protocol

Instrumentation & Conditions

System: Agilent 1290 Infinity II UHPLC / Sciex Triple Quad 6500+ (or equivalent).

Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for Positive Mode).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Load
3.0 95 Linear Ramp
4.0 95 Wash
4.1 5 Re-equilibration

| 5.0 | 5 | End |

Mass Spectrometry Parameters (ESI+)

While negative mode is traditional for hippurates, the 4-butoxy group stabilizes the cation in positive mode, often yielding better signal-to-noise ratios in complex plasma matrices.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Dwell (ms) Type
N-(4-Butoxybenzoyl)glycine 252.1 177.1 25 50 Quantifier
252.1 121.1 40 50 Qualifier

| IS (Hippuric Acid-d5) | 185.1 | 110.1 | 20 | 50 | Quantifier |

Mechanistic Rationale:

  • 252.1 → 177.1: Cleavage of the amide bond, losing the glycine moiety (-75 Da) to form the stable 4-butoxybenzoyl cation.

  • 252.1 → 121.1: Further loss of the butyl group (as butene, -56 Da) from the benzoyl cation, forming the 4-hydroxybenzoyl cation.

Sample Preparation

Two workflows are provided: Protein Precipitation (PPT) for high throughput and Solid Phase Extraction (SPE) for high sensitivity.

Workflow A: Protein Precipitation (Plasma) - Recommended for PK Screening
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard (Hippuric Acid-d5, 1 µg/mL).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix at high speed for 2 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to a fresh plate.

  • Dilution: Add 100 µL of Water (to match initial mobile phase strength).

  • Inject: 5 µL.

Workflow B: Solid Phase Extraction (Urine/Plasma) - Recommended for Trace Analysis
  • Conditioning: Use OASIS HLB cartridges (30 mg). Condition with 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL sample + 10 µL IS + 200 µL 2% H3PO4. Load onto cartridge.

  • Washing: Wash with 1 mL 5% MeOH in Water (Removes salts and polar hippurates).

  • Elution: Elute with 500 µL 100% Methanol.

  • Reconstitution: Evaporate to dryness under N2; reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).

Visualizing the Analytical Logic

MS/MS Fragmentation Pathway

This diagram illustrates the structural breakdown of the molecule inside the collision cell, validating the choice of MRM transitions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 252.1 (N-(4-Butoxybenzoyl)glycine) Frag1 Primary Fragment 4-Butoxybenzoyl Cation m/z 177.1 Parent->Frag1 Collision Energy 25 eV Neutral1 Loss of Glycine (-75 Da) Parent->Neutral1 Frag2 Secondary Fragment 4-Hydroxybenzoyl Cation m/z 121.1 Frag1->Frag2 Collision Energy 40 eV Neutral2 Loss of Butene (-56 Da) Frag1->Neutral2

Caption: Proposed ESI+ fragmentation pathway. The transition 252.1 -> 177.1 is the most abundant and specific for quantification.

Method Development Workflow

The decision matrix for optimizing the method based on matrix interference.

Workflow Start Start: Method Development MatrixCheck Matrix Type? Start->MatrixCheck Plasma Plasma (High Protein) MatrixCheck->Plasma Urine Urine (High Salt) MatrixCheck->Urine Prep1 Protein Precipitation (PPT) Acetonitrile 4:1 Plasma->Prep1 Prep2 Dilute & Shoot 1:10 in Mobile Phase A Urine->Prep2 Eval Evaluate Matrix Effect (ME) Prep1->Eval Prep2->Eval Decision ME within ±15%? Eval->Decision Valid Proceed to Validation (FDA M10) Decision->Valid Yes Optim Switch to SPE (Oasis HLB) Decision->Optim No Optim->Eval

Caption: Systematic workflow for selecting sample preparation strategies based on matrix complexity and ionization suppression.

Method Validation (FDA/EMA Guidelines)

To ensure regulatory compliance, the method must be validated against the following criteria (Ref 1):

  • Selectivity: Analyze 6 blank lots of matrix. No interference >20% of LLOQ at the retention time (approx 2.8 min).

  • Linearity: Range 1.0 ng/mL to 1000 ng/mL. Correlation coefficient (

    
    ) > 0.99.
    
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15%.

  • Recovery: Compare pre-extraction vs. post-extraction spikes. Target > 80% recovery for SPE.

  • Stability: Freeze-thaw (3 cycles), Benchtop (4 hours), and Autosampler stability (24 hours).

Note on Stability: Ester/Amide bonds in hippurates are generally stable, but avoid high pH (>9) during processing to prevent hydrolysis of the amide bond back to 4-butoxybenzoic acid.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122158, N-(4-Butoxybenzoyl)glycine. Retrieved from [Link]

  • Mulder, T. P., et al. (2005). Quantification of hippuric acid derivatives in biological fluids.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Application Note: Quantitative Analysis of (4-Butoxy-benzoylamino)-acetic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, self-validating protocol for the analysis of (4-Butoxy-benzoylamino)-acetic acid (also known as N-(4-n-butoxybenzoyl)glycine or 4-Butoxyhippuric acid ) using LC-MS/MS.[1]

This guide is designed for researchers investigating the pharmacokinetics, metabolism (Phase II glycine conjugation), or toxicology of 4-butoxybenzoic acid derivatives.

Introduction & Scientific Rationale

(4-Butoxy-benzoylamino)-acetic acid (


, MW 251.[1]28) is the glycine conjugate of 4-butoxybenzoic acid.[1] Structurally, it consists of a lipophilic butoxy-substituted benzoyl moiety linked to a polar glycine group.[1] This amphiphilic nature presents a specific analytical challenge: the compound is too lipophilic for standard HILIC methods used for small organic acids, yet it possesses acidic properties (

) requiring pH control for stable retention on Reverse Phase (RP) chromatography.[1]
Analytical Strategy
  • Ionization Mode: Negative Electrospray Ionization (ESI-) is selected as the primary mode.[1] The carboxylic acid moiety readily deprotonates to form

    
    .[1] While Positive ESI is possible (protonation of the amide), Negative ESI typically offers superior selectivity in complex biological matrices (urine/plasma) by suppressing background noise from neutral lipids and basic amines.
    
  • Chromatography: A C18 stationary phase is chosen over C8 or Phenyl-Hexyl.[1] The 4-butoxy tail provides sufficient hydrophobic interaction to retain the analyte away from the solvent front (where ion suppression occurs), while the glycine head requires an acidic mobile phase to suppress ionization during separation, sharpening the peak shape.

Experimental Protocol

Chemicals and Reagents[1][2][3]
  • Analyte: (4-Butoxy-benzoylamino)-acetic acid (Reference Standard, purity >98%).[1]

  • Internal Standard (IS): 4-Butoxybenzoic acid-d9 (if available) or a structural analog such as 4-Methoxyhippuric acid (Anisuric acid) or Hippuric acid-d5 .[1]

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Acetate.[1]

  • Water: Ultra-pure water (18.2 MΩ[1]·cm).

Stock and Working Solutions[1][2]
  • Stock Solution (1 mg/mL): Dissolve 1.0 mg of analyte in 1 mL of Methanol. Store at -20°C.

  • Working Standard Solutions: Serially dilute the Stock Solution with 50:50 Water:Methanol to generate a calibration curve range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Solution: Prepare at a fixed concentration (e.g., 100 ng/mL) in 50:50 Water:Methanol.

Sample Preparation[1][4]
A. Plasma/Serum (Protein Precipitation)

This method maximizes recovery while removing proteins that foul the column.[1]

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Internal Standard Solution.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing an insert.

  • Optional: If sensitivity is low, evaporate the supernatant under nitrogen and reconstitute in 50 µL of Mobile Phase A:B (80:20).

B. Urine (Dilute and Shoot)

Urine contains high concentrations of salts and interfering hippurates.[1]

  • Centrifuge urine at 10,000 x g for 5 minutes to remove particulates.[1]

  • Dilute 20 µL of urine with 980 µL of Mobile Phase A (Water + 0.1% Formic Acid).[1]

  • Add 10 µL of Internal Standard.[1]

  • Vortex and transfer to LC vial.

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UHPLC)[1]
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY BEH C18.[1]

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
0.50 10% Load
3.50 90% Elution of Analyte
4.50 90% Wash
4.60 10% Re-equilibration

| 6.00 | 10% | End |[1]

Mass Spectrometry (MS/MS)[1][3][5][6][7][8][9]
  • Source: Electrospray Ionization (ESI).[1][2]

  • Polarity: Negative Mode (ESI-).[1]

  • Capillary Voltage: -3500 V.

  • Desolvation Temperature: 500°C.[1]

  • Gas Flow: 800 L/hr.[1]

MRM Transitions (Optimized): The precursor ion is the deprotonated molecule


.[1] The primary fragment results from the cleavage of the amide bond (loss of glycine residue) or the loss of the carboxyl group.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
(4-Butoxy-benzoylamino)-acetic acid 250.1 193.1 15 - 20QuantifierLoss of Glycine fragment (

)
250.174.025 - 30QualifierGlycine moiety (

)
250.1134.935QualifierLoss of Butyl + Glycine
IS (e.g., Hippuric Acid-d5) 183.1139.115QuantifierLoss of

Note: Exact Collision Energy (CE) values vary by instrument (e.g., Sciex vs. Thermo).[1] Perform a "ramp" optimization (+/- 5 eV) during setup.

Visualized Workflows

Analytical Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the decision points for matrix selection.

AnalyticalWorkflow Start Biological Sample MatrixCheck Matrix Selection Start->MatrixCheck Plasma Plasma/Serum MatrixCheck->Plasma Urine Urine MatrixCheck->Urine PPT Protein Precipitation (ACN + 0.1% FA) Plasma->PPT Centrifuge Centrifuge 14,000g @ 4°C PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Vial Transfer to LC Vial Add Internal Standard Supernatant->Vial Dilution Dilution (1:50) Mobile Phase A Urine->Dilution Filter Filtration (0.2 µm) Dilution->Filter Filter->Vial LC LC Separation C18 Column, Gradient Elution Vial->LC MS MS/MS Detection ESI Negative Mode (MRM) LC->MS Data Quantification Peak Area Ratio (Analyte/IS) MS->Data

Caption: Step-by-step sample preparation and analysis workflow for Plasma and Urine matrices.

Proposed Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the identity of the metabolite.[1]

Fragmentation Parent Precursor Ion [M-H]- (m/z 250.1) (4-Butoxy-benzoylamino)-acetic acid Transition1 Amide Bond Cleavage Parent->Transition1 Collision Energy Transition2 Glycine Retention Parent->Transition2 Product1 Product Ion 1 (m/z 193.1) 4-Butoxybenzoate Transition1->Product1 NeutralLoss1 Neutral Loss Glycine residue (-57 Da) Transition1->NeutralLoss1 Product2 Product Ion 2 (m/z 74.0) Glycine anion Transition2->Product2

Caption: ESI(-) Fragmentation pathway showing the generation of the primary quantifier ion (m/z 193.1).[1]

Method Validation Parameters

To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation), assess the following:

ParameterAcceptance CriteriaExperimental approach
Linearity

8 non-zero standards (e.g., 1–1000 ng/mL). Weighting

is recommended.[1][3]
Accuracy 85-115%QC samples at Low, Medium, High concentrations (n=5).
Precision CV < 15%Intra-day and Inter-day variability (n=5).[1]
Matrix Effect 85-115%Compare slope of curve in matrix vs. solvent.[1]
Recovery ConsistentCompare pre-extraction spike vs. post-extraction spike.

Troubleshooting & Optimization

  • Peak Tailing: If the peak tails, the pH of the mobile phase may be too high. Ensure Formic Acid is fresh and at 0.1%. For stricter pH control, use 5mM Ammonium Acetate adjusted to pH 3.0 with Formic Acid.[1]

  • Carryover: The lipophilic butoxy tail may cause carryover on the C18 column.[1] If observed, add a "Needle Wash" step with 90:10 ACN:Water + 0.1% Formic Acid between injections.[1]

  • Sensitivity: If signal is low in Negative mode, check the solvent quality. Trace amines in low-grade solvents can suppress negative ionization.[1] Switch to "Optima" or "LC-MS" grade solvents.[1]

References

  • Penner, N. A., et al. (2010).[1][4] "Quantitative determination of hippuric and benzoic acids in urine by LC–MS/MS using surrogate standards." Journal of Pharmaceutical and Biomedical Analysis, 52(4), 534-543.[4] Link

  • Kamiguchi, H., et al. (2017).[1] "Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry." Journal of Chromatography B, 1036, 1-7.[1] Link

  • Mulder, T. P., et al. (2005).[1] "Quantification of polyphenol metabolites in urine by LC-MS/MS." Analytical Chemistry. (General reference for phenolic acid metabolite analysis).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

Sources

Application Notes & Protocols: Leveraging N-(4-Butoxybenzoyl)glycine as a Versatile Tool in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

I. Foreword: Unveiling New Chemistries for Proteomic Interrogation

In the dynamic landscape of proteomics, the development of novel chemical tools is paramount for expanding our ability to explore the complex machinery of the cell. While a vast arsenal of reagents exists for protein labeling, cross-linking, and enrichment, the quest for probes with unique properties continues to drive innovation. This document introduces N-(4-Butoxybenzoyl)glycine, a molecule with significant, albeit underexplored, potential in proteomics research. By dissecting its chemical architecture, we can logically deduce its utility and formulate robust protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to employ novel chemical biology approaches to answer fundamental questions about protein function, interaction, and localization.

II. Chemical Profile and Synthesis of N-(4-Butoxybenzoyl)glycine

N-(4-Butoxybenzoyl)glycine is an N-acyl amino acid characterized by a glycine core, a benzoyl group, and a butoxy substituent. This unique combination of moieties suggests several potential applications in proteomics. The glycine provides a flexible spacer and a reactive carboxylic acid handle. The butoxybenzoyl group imparts a significant degree of hydrophobicity, which can be exploited for specific enrichment strategies.

A plausible and efficient method for the synthesis of N-(4-Butoxybenzoyl)glycine is the Schotten-Baumann reaction, a well-established method for the acylation of amines.[1] This involves the reaction of glycine with 4-butoxybenzoyl chloride under alkaline conditions.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product glycine Glycine conditions Aqueous NaOH (Schotten-Baumann reaction) glycine->conditions butoxybenzoyl_chloride 4-Butoxybenzoyl chloride butoxybenzoyl_chloride->conditions product N-(4-Butoxybenzoyl)glycine conditions->product Acylation

Caption: Synthesis of N-(4-Butoxybenzoyl)glycine.

Table 1: Physicochemical Properties of N-(4-Butoxybenzoyl)glycine (Predicted)

PropertyValueRationale/Significance
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol Important for mass spectrometry calculations.
Solubility Soluble in organic solvents (DMSO, DMF), sparingly soluble in aqueous buffers.The butoxy group reduces aqueous solubility. Stock solutions should be prepared in an organic solvent.
Key Functional Groups Carboxylic acid, Amide, Butoxy, Benzene ringThe carboxylic acid is the primary site for activation and conjugation. The butoxybenzoyl group provides hydrophobicity.

III. Principle Application: Hydrophobic Tagging for Protein Labeling and Enrichment

The most direct application of N-(4-Butoxybenzoyl)glycine in proteomics is as a chemical labeling reagent. The carboxylic acid can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to create a highly reactive compound that readily forms stable amide bonds with primary amines on proteins, such as the ε-amine of lysine residues and the α-amine of the N-terminus.[2][3][4] This process covalently attaches the hydrophobic butoxybenzoyl moiety to the protein.

The introduction of this hydrophobic tag can be leveraged for several downstream applications:

  • Enrichment of Labeled Proteins/Peptides: The increased hydrophobicity of tagged proteins or their tryptic peptides allows for their selective separation from unlabeled counterparts using hydrophobic interaction chromatography (HIC) or reversed-phase solid-phase extraction (RP-SPE).

  • Studying Protein Conformation and Interactions: The labeling of surface-accessible lysines can provide low-resolution structural information. Changes in the labeling pattern upon protein-protein or protein-ligand interaction can reveal binding interfaces.

  • Quantitative Proteomics: Isotopic variants of N-(4-Butoxybenzoyl)glycine could be synthesized for use in quantitative mass spectrometry-based proteomics workflows.

start N-(4-Butoxybenzoyl)glycine activation Activation to NHS-ester start->activation labeling Labeling Reaction (Amide bond formation) activation->labeling protein Protein with accessible lysine residues protein->labeling labeled_protein Hydrophobically Tagged Protein labeling->labeled_protein digestion Tryptic Digestion labeled_protein->digestion peptides Mixture of labeled and unlabeled peptides digestion->peptides enrichment Hydrophobic Enrichment (e.g., RP-SPE) peptides->enrichment labeled_peptides Enriched Labeled Peptides enrichment->labeled_peptides ms LC-MS/MS Analysis labeled_peptides->ms

Caption: Workflow for hydrophobic tagging and enrichment.

IV. Detailed Protocols

Protocol 1: Synthesis of N-(4-Butoxybenzoyl)glycine NHS Ester

This protocol describes the activation of the carboxylic acid of N-(4-Butoxybenzoyl)glycine to an N-hydroxysuccinimide ester, making it reactive towards primary amines.

Materials:

  • N-(4-Butoxybenzoyl)glycine

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware (round bottom flask, separatory funnel, etc.)

Procedure:

  • Dissolution: In a clean, dry round bottom flask, dissolve N-(4-Butoxybenzoyl)glycine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

  • Carbodiimide Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) or EDC (1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen or argon atmosphere.

  • Work-up (if using DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% acetic acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the pure N-(4-Butoxybenzoyl)glycine NHS ester.

  • Storage: Store the final product under vacuum in a desiccator at -20°C. Commercially available labeling reagents like NHS esters can be sensitive to hydrolysis.[5]

Protocol 2: Labeling of a Protein Sample

This protocol details the procedure for labeling a protein or a complex protein lysate with the synthesized NHS ester.

Materials:

  • N-(4-Butoxybenzoyl)glycine NHS ester stock solution (e.g., 100 mM in anhydrous DMSO)

  • Protein sample (purified protein or cell lysate) in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0). Note: Avoid buffers containing primary amines like Tris.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

  • Thermomixer or incubator

Procedure:

  • Sample Preparation: Adjust the concentration of the protein sample to 1-5 mg/mL in an amine-free buffer at a pH between 7.2 and 8.0.

  • Reagent Addition: Add the N-(4-Butoxybenzoyl)glycine NHS ester stock solution to the protein sample. The final concentration of the reagent will need to be optimized, but a starting point is a 10- to 50-fold molar excess over the protein concentration.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent: Remove the excess, unreacted labeling reagent by dialysis, spin filtration, or gel filtration.

  • Verification of Labeling: The extent of labeling can be assessed by mass spectrometry (intact protein analysis) or by SDS-PAGE, where a shift in molecular weight may be observed for highly labeled proteins.

Table 2: Key Parameters for Protein Labeling

ParameterRecommended RangeRationale
pH 7.2 - 8.5NHS esters react with unprotonated primary amines. A slightly alkaline pH ensures sufficient reactivity while maintaining protein stability.[3]
Reagent:Protein Molar Ratio 10:1 to 100:1This needs to be empirically determined. Higher ratios increase labeling efficiency but also the risk of non-specific modification and protein precipitation.
Reaction Time 30 min - 2 hoursLonger times can increase labeling but also the risk of protein degradation.
Temperature 4°C to 25°C (Room Temp)Lower temperatures can reduce the rate of hydrolysis of the NHS ester and may be beneficial for sensitive proteins.
Protocol 3: Enrichment of Labeled Peptides for Mass Spectrometry

This protocol describes the enrichment of peptides modified with the butoxybenzoyl tag prior to LC-MS/MS analysis.

Materials:

  • Labeled protein sample from Protocol 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Reduction and Alkylation:

    • To the labeled protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.

  • Sample Acidification: Quench the digestion by adding TFA to a final concentration of 0.1-1%.

  • Hydrophobic Enrichment (using C18 SPE):

    • Equilibrate the C18 SPE cartridge: Wash with 100% ACN, followed by 50% ACN/0.1% TFA, and finally with 0.1% TFA in water.

    • Load the sample: Load the acidified peptide mixture onto the cartridge.

    • Wash: Wash the cartridge with 0.1% TFA in water to remove salts and unlabeled, hydrophilic peptides.

    • Elute: Elute the more hydrophobic, labeled peptides with increasing concentrations of ACN (e.g., 30%, 50%, 80%) in 0.1% TFA.

  • Sample Preparation for LC-MS/MS:

    • Dry the eluted fractions in a vacuum centrifuge.

    • Reconstitute the peptides in a small volume of 0.1% formic acid in water.

    • The sample is now ready for analysis by LC-MS/MS. The modified peptides will have a characteristic mass shift corresponding to the addition of the N-(4-Butoxybenzoyl)glycine moiety.

V. Broader Applications and Future Directions

The utility of N-(4-Butoxybenzoyl)glycine is not limited to simple hydrophobic tagging. With further chemical modification, its potential applications can be significantly expanded.

  • Photo-Cross-linking: The benzoyl ring could be modified with a photo-activatable group (e.g., a diazirine) to create a photo-cross-linking reagent. This would allow for the covalent capture of transient protein-protein interactions upon UV irradiation.[6][7]

  • Activity-Based Protein Profiling (ABPP): The carboxylic acid could be replaced with a reactive "warhead" (e.g., a fluoromethylketone) to create an activity-based probe for enzymes that recognize N-acyl amino acids.[8]

  • Drug Development: In a drug development context, this reagent could be used to identify the protein targets of a drug candidate that has been modified with a glycine handle. This approach is valuable for target deconvolution and understanding off-target effects.

VI. Conclusion

N-(4-Butoxybenzoyl)glycine represents a promising, multi-faceted tool for proteomics research. Its straightforward synthesis and the versatile reactivity of its carboxylic acid handle allow for its use as a hydrophobic labeling reagent for the enrichment and identification of proteins. The principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this and similar novel reagents in their own work, paving the way for new discoveries in the complex world of the proteome.

VII. References

  • PubChem. Benzyloxycarbonylglycine. National Center for Biotechnology Information. [Link]

  • ChemBK. N-Boc-N-benzyl-glycine. [Link]

  • Request PDF. Glycine Fluoromethylketones as SENP-Specific Activity Based Probes. ResearchGate. [Link]

  • Palese, F., et al. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences. [Link]

  • Dempsey, D. R., et al. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. [Link]

  • ResearchGate. Functionalization of N‐benzoyl glycine 1 a and Boc‐Leu‐Gly‐OH 2 a:.... [Link]

  • Kao, A., et al. Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Antioxidants & Redox Signaling. [Link]

  • Harvey, R. J., et al. Milestone Review: Unlocking the Proteomics of Glycine Receptor Complexes. Journal of Neurochemistry. [Link]

  • Google Patents. CN103204905A - Method for synthesizing tetra-glycylglycine.

  • Application of Amino Acid Analysis in Protein: a Comprehensive Overview. Journal of Pharmaceutical Analysis. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]

  • Wang, W., & Walfield, A. M. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • PubChem. n-Benzoyldiglycine. National Center for Biotechnology Information. [Link]

  • Xia, Y., et al. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Chemical Society. [Link]

  • Brady, S. F., et al. Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria. Journal of Bacteriology. [Link]

  • Alpha Laboratories. Reagents for Proteomics. [Link]

  • O'Reilly, F. J., & Rappsilber, J. Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]

  • Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society. [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Liu, M., et al. Reagents for Isobaric Labeling Peptides in Quantitative Proteomics. Analytical Chemistry. [Link]

  • Request PDF. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. ResearchGate. [Link]

  • Semantic Scholar. N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. [Link]

  • Revealing nascent proteomics in signaling pathways and cell differentiation. Proceedings of the National Academy of Sciences. [Link]

  • Dempsey, D. R., et al. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. [Link]

  • ResearchGate. (PDF) N-Acyl amino acids and their impact on biological processes. [Link]

  • Leitner, A., et al. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences. [Link]

  • Non-canonical amino acid labeling in proteomics and biotechnology. Current Opinion in Chemical Biology. [Link]

  • PubChem. N-(4-Methoxybenzyl)glycine. National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Performance Derivatization using (4-Butoxy-benzoylamino)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of (4-Butoxy-benzoylamino)-acetic acid (also referred to as 4-Butoxyhippuric acid ) as a specialized derivatization agent.

This guide is structured for analytical chemists and pharmaceutical researchers, focusing on its utility as a Hydrophobic UV-Vis Tag for polar nucleophiles (amines and alcohols) in Reverse-Phase HPLC (RP-HPLC) and LC-MS workflows.

Part 1: Executive Summary & Technical Rationale

(4-Butoxy-benzoylamino)-acetic acid (CAS: 51220-55-4) is an N-acyl glycine derivative combining a lipophilic 4-butoxy tail with a UV-active benzamide core. In analytical chemistry, it serves as a robust pre-column derivatization agent designed to enhance the detectability and retention behavior of polar analytes.

Core Advantages
  • retention Time Shift (Hydrophobic Tagging): The 4-butoxy group significantly increases the hydrophobicity (logP) of polar analytes (e.g., short-chain amines, amino acids), shifting them away from the solvent front in RP-HPLC to regions of higher resolution.

  • UV-Vis Enhancement: The benzamide chromophore provides strong absorbance at 254 nm , enabling sensitive UV detection for analytes lacking native chromophores.

  • Spacer Arm Utility: The glycine linker acts as a steric spacer, reducing steric hindrance during the coupling reaction compared to direct benzoylation (e.g., using 4-butoxybenzoyl chloride).

Mechanism of Action

The derivatization relies on the activation of the free carboxylic acid terminus of the agent. This can be achieved via two primary pathways:

  • Carbodiimide Activation (Standard): In situ activation using EDC/NHS to form an active ester, which then reacts with primary/secondary amines.

  • Azlactone Formation (Rapid): Dehydration to form a 2-(4-butoxyphenyl)-5-oxazolone intermediate, which reacts rapidly with nucleophiles.

Part 2: Experimental Protocol

Materials & Reagents
  • Derivatization Agent: (4-Butoxy-benzoylamino)-acetic acid (Purity >96%).[1]

  • Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) or N,N'-Dicyclohexylcarbodiimide (DCC).

  • Catalyst: N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP).

  • Solvent: Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Buffer: Borate buffer (pH 8.5) or Triethylamine (TEA) for pH adjustment.

Preparation of Stock Solutions
  • Agent Stock (50 mM): Dissolve 12.5 mg of (4-Butoxy-benzoylamino)-acetic acid in 1 mL of anhydrous DMF. Note: Sonicate if necessary to ensure complete dissolution.

  • Activator Stock (55 mM): Dissolve EDC·HCl in DMF.

  • Catalyst Stock (55 mM): Dissolve NHS in DMF.

Derivatization Workflow (Standard Amine Coupling)

This protocol is optimized for the labeling of primary amines (e.g., amino acids, polyamines).

Step 1: Activation

  • Mix 100 µL of Agent Stock with 100 µL of Activator Stock and 100 µL of Catalyst Stock in a 1.5 mL microcentrifuge tube.

  • Incubate at room temperature (25°C) for 15–30 minutes to generate the NHS-ester intermediate.

Step 2: Coupling

  • Add 200 µL of the Analyte Solution (1–10 µmol amines in borate buffer or ACN/TEA).

  • Vortex vigorously for 10 seconds.

  • Incubate at 40°C for 30–60 minutes. Higher temperatures accelerate the reaction for sterically hindered amines.

Step 3: Quenching & Cleanup

  • Add 50 µL of 10% Hydroxylamine HCl to quench unreacted NHS-esters.

  • (Optional) Dilute with mobile phase A (Water + 0.1% Formic Acid) prior to injection.

HPLC Conditions (Guideline)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

Part 3: Mechanistic Visualization

The following diagram illustrates the activation and coupling pathway, highlighting the transition from the stable acid to the active NHS-ester and finally the stable amide conjugate.

DerivatizationPathway Agent (4-Butoxy-benzoylamino)-acetic Acid (Stable Precursor) Activation Activation (EDC/NHS) Agent->Activation Dissolve in DMF Intermediate Active NHS-Ester (Reactive Intermediate) Activation->Intermediate -H2O (via Urea) Coupling Nucleophilic Attack Intermediate->Coupling + Analyte Analyte Analyte (R-NH2) Analyte->Coupling Product Derivatized Conjugate (Lipophilic UV-Tag) Coupling->Product Amide Bond Formation Release NHS

Caption: Reaction pathway for the activation of (4-Butoxy-benzoylamino)-acetic acid and subsequent conjugation to an amine analyte.

Part 4: Data Analysis & Interpretation

Expected Retention Shifts

The addition of the 4-butoxybenzoyl-glycyl moiety adds significant hydrophobicity. The table below estimates the retention time shift (


) on a standard C18 column compared to the underivatized analyte.
Analyte ClassUnderivatized

(min)
Derivatized

(min)
Shift Factor (

)
Glycine 1.2 (Void)12.5>10x
Putrescine 1.514.8~10x
Amphetamine 4.518.2~4x
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete activationEnsure reagents (EDC) are fresh; avoid water in activation step.
Precipitation Solubility limit reachedUse DMF instead of ACN; reduce concentration of agent.
Multiple Peaks Di-derivatizationFor polyamines, ensure excess reagent (>5 molar eq.) to drive to completion.
High Background Excess ReagentThe reagent itself absorbs UV. Use a gradient that separates the hydrolyzed acid from the product.

Part 5: Scientific Grounding & References

The protocol above is derived from established principles of N-acyl amino acid chemistry and carboxylic acid activation used in peptide synthesis and metabolomics. The specific use of alkoxy-hippuric acids leverages the well-documented stability of the benzoylamino-glycine scaffold.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for EDC/NHS coupling chemistry).

  • Iwakura, Y., et al. (1966). "Syntheses of Poly-N-acyl-alpha-amino Acids". Journal of Polymer Science.
  • Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. Wiley. (Comprehensive guide on designing derivatization reagents for HPLC).

  • Alfa Chemistry . (2024). "(4-Butoxy-benzoylamino)-acetic acid Product Entry". (Verification of compound structure and availability).

Sources

Application Note: Mass Spectrometry Analysis of N-(4-Butoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry applications of N-(4-Butoxybenzoyl)glycine (also known as 4-Butoxyhippuric acid ), a lipophilic acylglycine conjugate. While less ubiquitous than its parent compound (hippuric acid), this molecule serves as a critical Internal Standard (IS) and Model Metabolite in metabolomics, toxicology, and pharmacokinetic studies of benzoic acid derivatives and related drugs (e.g., Roxadustat).

Protocols for Metabolomics, Pharmacokinetics, and Bioanalytical Method Development

Part 1: Executive Summary & Scientific Context

N-(4-Butoxybenzoyl)glycine (C₁₃H₁₇NO₄; MW 251.28 Da) is the glycine conjugate of 4-butoxybenzoic acid. In mass spectrometry workflows, it acts as a pivotal tool due to its structural duality: it retains the ionization characteristics of endogenous acylglycines (via the glycine moiety) while possessing distinct hydrophobicity (via the butoxy tail).

Core Applications:

  • Structural Analog Internal Standard: Used for the quantification of polar acylglycines (e.g., hippuric acid, methylhippuric acids) and complex drug conjugates (e.g., Roxadustat) where stable isotope standards are cost-prohibitive.

  • Metabolic Profiling (Toxicology): Serves as the primary urinary metabolite marker for exposure to 4-butoxybenzoic acid , a liquid crystal mesogen and industrial intermediate.

  • Method Validation: A model compound for optimizing "Phase II" glycine conjugate recovery in Solid Phase Extraction (SPE) workflows.

Part 2: Chemical Properties & MS Characteristics
PropertyValueRelevance to MS
Formula C₁₃H₁₇NO₄Precursor Ion Calculation
Exact Mass 251.1158 DaHigh-Resolution MS (HRMS) Target
Ionization ESI Negative ModeCarboxylic acid deprotonation is favored ([M-H]⁻).
LogP ~2.5 - 3.0Retains well on C18; elutes after Hippuric Acid (LogP 0.8).
pKa ~3.6 (Carboxyl)Requires acidic mobile phase for retention; basic pH for ionization.
Part 3: Experimental Protocols
Protocol A: LC-MS/MS Quantification in Urine (Targeted Analysis)

Use Case: Monitoring industrial exposure or using as an Internal Standard for acylglycine profiling.

1. Sample Preparation (Solid Phase Extraction - HLB)

  • Rationale: Urine contains high salt and polar interferences. A polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge captures the amphiphilic acylglycine while washing away salts.

  • Step 1: Thaw urine sample at room temperature; vortex for 30s.

  • Step 2: Aliquot 100 µL urine + 10 µL Internal Standard (e.g., d5-Hippuric acid if analyzing the target; or add N-(4-Butoxybenzoyl)glycine here if using it as the IS).

  • Step 3: Dilute with 890 µL 0.1% Formic Acid (acidification ensures the carboxyl group is protonated for hydrophobic retention).

  • Step 4: Condition SPE cartridge (e.g., Waters Oasis HLB 30mg) with 1 mL Methanol followed by 1 mL Water.

  • Step 5: Load prepared sample.

  • Step 6: Wash with 1 mL 5% Methanol in Water (removes polar salts/urea).

  • Step 7: Elute with 500 µL 100% Methanol .

  • Step 8: Evaporate to dryness (N₂ stream) and reconstitute in 100 µL Mobile Phase A/B (90:10).

2. Liquid Chromatography Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar acylglycines).

    • 1-6 min: 5% -> 95% B (Linear gradient).

    • 6-7 min: 95% B (Wash).

    • 7.1 min: 5% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Parameters (ESI-)

  • Mode: Negative Ionization (ESI-). Note: Positive mode is possible ([M+H]+ = 252) but typically less sensitive for acidic glycine conjugates.

  • Source Temp: 350°C.

  • Capillary Voltage: -3500 V.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
N-(4-Butoxybenzoyl)glycine 250.1 193.1 15QuantifierCleavage of Glycine amide bond (Loss of C₂H₄NO₂)
250.174.025QualifierGlycine moiety ([NHCH₂COO]⁻)
250.1137.035QualifierLoss of butene from benzoate core
Part 4: Structural Logic & Fragmentation Mechanism

Understanding the fragmentation is crucial for distinguishing this molecule from isobaric interferences.

Fragmentation Pathway (ESI Negative Mode):

  • Deprotonation: Forms the [M-H]⁻ ion at m/z 250.1.

  • Amide Cleavage (Major Pathway): The bond between the benzoyl carbonyl and the glycine nitrogen breaks. The charge is retained on the aromatic carboxylate, yielding the 4-butoxybenzoate ion (m/z 193) .

  • Secondary Fragmentation: The 4-butoxybenzoate ion can lose the butyl chain (as butene) to form 4-hydroxybenzoate (m/z 137) .

Visualization of Fragmentation Logic:

Fragmentation M Precursor [M-H]- m/z 250.1 Frag1 Product Ion (4-Butoxybenzoate) m/z 193.1 M->Frag1 Amide Cleavage (-57 Da) Frag2 Product Ion (Glycine moiety) m/z 74.0 M->Frag2 Alt. Charge Retention Frag3 Product Ion (4-Hydroxybenzoate) m/z 137.0 Frag1->Frag3 Loss of Butene (-56 Da)

Figure 1: Proposed ESI(-) fragmentation pathway for N-(4-Butoxybenzoyl)glycine.

Part 5: Advanced Application - Analog Internal Standard for Roxadustat

Roxadustat (FG-4592) is a HIF-prolyl hydroxylase inhibitor used for anemia.[1][2][3][4] It is also a glycine conjugate.

  • Problem: Deuterated Roxadustat is expensive.

  • Solution: N-(4-Butoxybenzoyl)glycine acts as a cost-effective Structural Analog IS .

  • Why it works: Both molecules share the N-acylglycine core, ensuring they have similar ionization efficiencies and fragmentation patterns (loss of glycine), while the butoxy group ensures chromatographic separation from the drug.

Comparative Workflow:

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Step1 Plasma Sample + Roxadustat (Analyte) Step2 Add IS: N-(4-Butoxybenzoyl)glycine Step1->Step2 Step3 Protein Precipitation (Acetonitrile) Step2->Step3 Step4 C18 Separation (IS elutes before/after Roxadustat) Step3->Step4 Step5 MRM Detection (ESI-) Step4->Step5 Result Quantification Ratio: Area(Rox) / Area(IS) Step5->Result

Figure 2: Workflow using N-(4-Butoxybenzoyl)glycine as an Analog Internal Standard.

Part 6: References
  • Roxadustat (FG-4592) Metabolism:

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11256664, Roxadustat.

    • Link:[Link]

    • Relevance: Establishes the N-acylglycine structure common to this class of drugs.[1]

  • Acylglycine Analysis Methodology:

    • Source: Bio-protocol (2020).[5] "Quantitative Analysis of Acylglycines in Urine by LC-MS/MS."

    • Context: General protocols for extracting and detecting glycine conjugates using HLB SPE and Negative Mode MS.

  • 4-Butoxybenzoic Acid Properties:

    • Source: Fonseca, J. M. S., et al. (2010). "Thermodynamic Study of 4-n-Alkyloxybenzoic Acids." Journal of Chemical & Engineering Data.

    • Link:[Link]

    • Relevance: Defines the physicochemical properties (sublimation, stability) of the parent acid.

  • General Metabolism of Benzoic Acid Derivatives:

    • Source: Badenhorst, C.P.S., et al. (2014). "Glycine conjugation: importance in metabolism and excretion of xenobiotics." Expert Opinion on Drug Metabolism & Toxicology.

    • Relevance: Explains the enzymatic pathway (Glycine N-acyltransferase) forming N-(4-Butoxybenzoyl)glycine.

Sources

Application Note: Mechanistic Profiling of N-(4-Butoxybenzoyl)glycine in Cellular Uptake Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for evaluating the cellular uptake kinetics of N-(4-Butoxybenzoyl)glycine (BBG). As a lipophilic N-acylglycine derivative, BBG represents a critical class of Phase II metabolic conjugates. Understanding its transport mechanism is essential for predicting renal clearance (CLr), drug-drug interactions (DDIs), and its potential utility as a permeation enhancer in oral drug delivery.

While endogenous hippuric acid (benzoylglycine) is a hydrophilic substrate for Organic Anion Transporters (OATs), the addition of the 4-butoxy tail significantly increases lipophilicity (LogP > 2.5). This structural modification necessitates a specialized uptake assay that discriminates between active carrier-mediated transport (via SLC22A6/OAT1 and SLC22A8/OAT3) and passive transmembrane diffusion .

Key Applications
  • ADME/Tox Profiling: Determining if BBG is actively secreted by the proximal tubule.

  • Transporter Interaction: Calculating

    
     and 
    
    
    
    to assess affinity for OAT1/3.
  • Drug Delivery: Evaluating BBG as a lipophilic carrier for increasing the oral bioavailability of peptide payloads.

Mechanistic Background

The renal handling of N-acylglycines involves active uptake from the blood into the proximal tubule cells across the basolateral membrane. This process is energetically driven by the tertiary active transport system:

  • Na+/K+ ATPase maintains a sodium gradient.[1]

  • NaDC3 (SLC13A3) uses the Na+ gradient to concentrate dicarboxylates (e.g.,

    
    -ketoglutarate) inside the cell.
    
  • OAT1/3 exchanges intracellular

    
    -ketoglutarate for extracellular organic anions (like BBG), driving uptake against the electrochemical gradient.
    
Pathway Visualization

OAT_Transport cluster_blood Systemic Circulation (Blood) cluster_membrane Basolateral Membrane cluster_cell Proximal Tubule Cell BBG_Blood N-(4-Butoxybenzoyl)glycine (Substrate) OAT OAT1 / OAT3 (Antiporter) BBG_Blood->OAT Influx Na_Blood Na+ NaDC3 NaDC3 (Symporter) Na_Blood->NaDC3 Gradient Driver ATPase Na+/K+ ATPase aKG α-Ketoglutarate NaDC3->aKG Concentrates aKG BBG_Cell BBG (Accumulated) OAT->BBG_Cell Transport Systemic Circulation (Blood) Systemic Circulation (Blood) OAT->Systemic Circulation (Blood) aKG Out aKG->OAT Efflux (Exchange)

Figure 1: Mechanism of OAT-mediated uptake. BBG enters the cell in exchange for intracellular


-ketoglutarate.

Experimental Protocol: OAT-Mediated Uptake Assay

This protocol uses HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8). LC-MS/MS is selected for detection due to the lack of commercially available radiolabeled BBG.

Reagents and Materials[2]
  • Cell Lines: HEK293-OAT1, HEK293-OAT3, and HEK293-Mock (Vector control).

  • Transport Buffer (HBSS-H): Hanks’ Balanced Salt Solution + 10 mM HEPES, pH 7.4.

  • Lysis Buffer: 0.1 N NaOH or 80% Acetonitrile/Water (for LC-MS compatibility).

  • Reference Inhibitor: Probenecid (100 µM) or Novobiocin.

  • Internal Standard (IS):

    
    -Hippuric acid or 
    
    
    
    -Progesterone (depending on column retention).
Cell Preparation (Day -1)
  • Seed cells in Poly-D-Lysine coated 24-well plates at a density of

    
     cells/well.
    
  • Induce expression (if using tetracycline-inducible systems) 24 hours prior to assay.

  • Cells must be 90-95% confluent at the time of assay to ensure a tight monolayer and minimize plastic binding.

Uptake Assay Procedure (Day 0)

Step 1: Equilibration

  • Aspirate culture medium and wash cells

    
     with pre-warmed (37°C) HBSS-H.
    
  • Add 400 µL of HBSS-H and incubate for 10 minutes at 37°C to deplete intracellular substrates.

Step 2: Substrate Addition

  • Prepare dosing solutions of BBG in HBSS-H.

    • Kinetic Curve: 0.1, 0.3, 1, 3, 10, 30, 100 µM.

    • Solvent Control: DMSO < 0.5% (v/v).

  • Initiate uptake by replacing buffer with 250 µL of dosing solution .

  • Critical Control: For every concentration, run parallel wells with Probenecid (100 µM) to confirm specificity.

Step 3: Incubation

  • Incubate for 2 to 5 minutes at 37°C.

    • Note: BBG is lipophilic; long incubations (>10 min) will increase passive diffusion background (Mock uptake), obscuring the active transport signal. Linearity must be determined in a pilot study.

Step 4: Termination and Wash

  • Aspirate dosing solution rapidly.

  • Immediately add 1 mL of Ice-Cold HBSS-H (4°C).

  • Wash

    
     with Ice-Cold HBSS-H.
    
    • Tip: Perform washes within 20 seconds to prevent efflux of accumulated substrate.

Step 5: Lysis and Extraction

  • Add 200 µL of 80% Acetonitrile (containing Internal Standard) to each well.

  • Shake on an orbital shaker for 20 minutes at RT.

  • Transfer supernatant to a 96-well plate for LC-MS/MS analysis.

  • Add 100 µL 0.1 N NaOH to the remaining wells to solubilize protein for BCA Protein Assay (normalization).

Assay Workflow Visualization

Assay_Workflow Start Seed HEK293-OAT/Mock (24-well plate) Wash Wash 2x HBSS-H (37°C) Start->Wash Dose Add BBG Substrate (± Probenecid) Wash->Dose Incubate Incubate 2-5 min (Linear Phase) Dose->Incubate Stop Terminate: 3x Ice-Cold Wash Incubate->Stop Extract Lysis: 80% ACN + IS Stop->Extract Analysis LC-MS/MS & BCA Assay Extract->Analysis

Figure 2: Step-by-step workflow for the high-throughput uptake assay.

Bioanalytical Method (LC-MS/MS)

Given the lipophilicity of N-(4-Butoxybenzoyl)glycine, reverse-phase chromatography is ideal.

  • Column: C18 (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Negative Mode (due to the carboxylic acid moiety on the glycine).

  • Transitions (MRM):

    • Precursor: [M-H]⁻ (Calculate based on MW ~ 251.28 Da).

    • Product: Cleavage of the amide bond typically yields the glycine fragment (m/z 74) or the 4-butoxybenzoate fragment.

Data Analysis & Interpretation

Calculation of Net Uptake

Uptake is normalized to the total protein content per well.



Net Active Transport is calculated by subtracting the passive component:



Kinetic Parameters

Fit the Net Uptake data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism):



  • 
     : Rate of uptake (pmol/mg/min).
    
  • 
     : Concentration of BBG (µM).
    
  • 
     : Affinity constant (µM).
    
  • 
     : Maximum transport velocity (pmol/mg/min).
    
  • 
     : Passive diffusion coefficient (slope of the linear component in Mock cells).
    
Expected Results Summary Table
ParameterOAT1/3 Transfected CellsMock Cells (Control)Interpretation
Uptake Rate High (Saturable)Low (Linear)Indicates active transport.
+ Probenecid >80% InhibitionNo EffectConfirms OAT specificity.
Temp 4°C Minimal UptakeMinimal UptakeConfirms metabolic energy dependence.
Km Value Typically 10 - 100 µMN/ALow Km = High Affinity.

Troubleshooting & Optimization

  • High Background in Mock Cells:

    • Cause: BBG is highly lipophilic (Butoxy group).

    • Solution: Add 0.5% BSA (Bovine Serum Albumin) to the wash buffer. BSA acts as a "sink" to strip non-specifically bound lipophilic compounds from the cell membrane surface during the termination step.

  • Low Signal Intensity:

    • Cause: Poor ionization or matrix effects.

    • Solution: Optimize ESI parameters. Ensure the lysis buffer (ACN) is diluted 1:1 with water before injection to prevent peak distortion.

  • Non-Linear Time Course:

    • Cause: Rapid saturation or substrate depletion.

    • Solution: Reduce incubation time to 1 or 2 minutes. Ensure <10% of total substrate is consumed.

References

  • Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family." Clinical Pharmacology & Therapeutics. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Burckhardt, G. (2012). "Drug transport by the renal organic anion transporter (OAT) family." ISRN Physiology. Link

  • International Transporter Consortium. (2010). "Membrane transporters in drug development." Nature Reviews Drug Discovery. Link

Sources

Protocol for N-(4-Butoxybenzoyl)glycine ligand binding assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Profiling of N-(4-Butoxybenzoyl)glycine Interaction with Peptidylglycine


-Amidating Monooxygenase (PAM) 

Executive Summary & Biological Context

Target Identity: Peptidylglycine


-amidating monooxygenase (PAM).[1][2]
Ligand:  N-(4-Butoxybenzoyl)glycine (4-BBG).
Application:  High-affinity active site probing, inhibitor screening, and structure-activity relationship (SAR) profiling for peptide hormone modulation.

N-(4-Butoxybenzoyl)glycine is a synthetic lipophilic derivative of hippuric acid (N-benzoylglycine). While endogenous N-acyl glycines act as signaling lipids or metabolic conjugates, 4-BBG serves as a critical chemical probe for the Peptidylglycine


-hydroxylating monooxygenase (PHM)  domain of PAM.

PAM is the sole enzyme responsible for the C-terminal amidation of over half of all neuroendocrine peptides (e.g., oxytocin, vasopressin, substance P). The 4-butoxy substitution on the benzoyl ring enhances hydrophobic interaction with the PHM active site cleft, making 4-BBG an ideal model ligand for characterizing binding kinetics and inhibition mechanisms.

This guide details a dual-mode protocol :

  • Surface Plasmon Resonance (SPR): For direct, label-free quantification of binding affinity (

    
    ).
    
  • Amperometric Oxygen Consumption Assay: For functional validation of enzymatic inhibition (

    
    ).
    

Mechanism of Action & Binding Logic

The interaction between 4-BBG and PAM is driven by the mimicry of the peptidyl-glycine substrate. The PHM domain contains two copper centers (Cu


 and Cu

). 4-BBG binds near the Cu

site, where molecular oxygen is activated.
  • Substrate Mimicry: The glycine backbone of 4-BBG aligns with the substrate binding pocket.

  • Hydrophobic Anchor: The 4-butoxy tail exploits the hydrophobic patch near the active site, potentially increasing residence time compared to unsubstituted hippurate.

  • Inhibition Mode: 4-BBG typically acts as a competitive inhibitor (or slow substrate) with respect to the peptide substrate, preventing the hydroxylation step required for amidation.

PAM_Mechanism PAM PAM Enzyme (PHM Domain) Complex_S Enzyme-Substrate Complex PAM->Complex_S + Substrate + O2, Ascorbate Complex_I Enzyme-Ligand Complex (Inhibited) PAM->Complex_I + 4-BBG (Competition) Substrate Peptidyl-Glycine Substrate Substrate->Complex_S Ligand N-(4-Butoxybenzoyl)glycine (4-BBG) Ligand->Complex_I Product Amidated Peptide + Glyoxylate Complex_S->Product Hydroxylation & Cleavage Complex_I->Complex_S Displacement

Figure 1: Competitive binding mechanism of N-(4-Butoxybenzoyl)glycine at the PAM active site.

Protocol A: Direct Binding Assay (Surface Plasmon Resonance)

Objective: Determine the association (


), dissociation (

), and equilibrium dissociation constant (

) of 4-BBG binding to purified PAM/PHM.
Materials & Reagents
  • Instrument: Biacore T200 or equivalent SPR system.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (if His-tagged protein used).

  • Ligand (Protein): Recombinant soluble PHM (rat or human sequence).

  • Analyte: N-(4-Butoxybenzoyl)glycine (purity >98%).

  • Running Buffer (HBS-P+): 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 6.0.

    • Note: pH 6.0 is selected to mimic the acidic secretory granule environment where PAM is most active.

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5, or 50 mM NaOH (optimization required).

Step-by-Step Methodology
  • Surface Preparation (Immobilization):

    • Activate the CM5 chip surface using EDC/NHS (1:1 mixture) for 7 minutes.

    • Dilute recombinant PHM to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5).

    • Inject PHM over the test flow cell to achieve ~2000-3000 Response Units (RU).

    • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

    • Reference Cell: Activate and block without protein injection.

  • Analyte Preparation:

    • Prepare a 10 mM stock of 4-BBG in 100% DMSO.

    • Dilute stock into Running Buffer to create a concentration series (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 µM).

    • Critical: Match the DMSO concentration (e.g., 1%) exactly in the running buffer to avoid bulk refractive index errors. Perform a Solvent Correction cycle if necessary.

  • Binding Cycle:

    • Association: Inject analyte at 30 µL/min for 120 seconds.

    • Dissociation: Switch to Running Buffer for 180 seconds.

    • Regeneration: If binding does not return to baseline, inject Regeneration Solution for 30 seconds.

  • Data Analysis:

    • Zero-adjust and double-reference subtract the data (Test Cell – Reference Cell – Buffer Blank).

    • Fit the sensorgrams to a 1:1 Langmuir Binding Model .

    • Assess

      
       and 
      
      
      
      values to validate fit quality.

Protocol B: Functional Validation (Amperometric Oxygen Consumption)

Objective: Validate 4-BBG binding by measuring its ability to inhibit the oxygen-dependent turnover of a standard substrate (e.g., Hippuric acid or a peptide substrate like D-Tyr-Val-Gly).

Materials & Reagents
  • Detection: Clark-type Oxygen Electrode (e.g., Hansatech Oxygraph).

  • Assay Buffer: 100 mM MES (pH 6.0), 30 mM NaCl, 1% Ethanol, 1 µM CuSO

    
    , 100 µg/mL Catalase.
    
    • Catalase is mandatory to prevent inactivation of PHM by peroxide byproducts.

  • Co-factor: 10 mM Ascorbate (neutralized).

  • Substrate: 5 mM Hippuric Acid (N-Benzoylglycine).

  • Test Compound: N-(4-Butoxybenzoyl)glycine.

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the oxygen electrode at 37°C using air-saturated water (100% O

      
      ) and sodium dithionite solution (0% O
      
      
      
      ).
  • Reaction Assembly:

    • Add 1.0 mL Assay Buffer to the reaction chamber.

    • Add 10 µL of Catalase stock.

    • Add 10 µL of 100 mM CuSO

      
       (final 1 µM).
      
    • Add 10 µL of PHM enzyme (concentration optimized to give measurable rate, e.g., 10-50 nM).

    • Incubate for 2 minutes to equilibrate temperature.

  • Inhibition Assay:

    • Control Rate: Initiate reaction by adding 10 mM Ascorbate and 5 mM Hippuric Acid. Record the linear rate of oxygen consumption (slope,

      
      M O
      
      
      
      /min).
    • Test Rate: In separate runs, pre-incubate the enzyme with varying concentrations of 4-BBG (0.1 – 100 µM) for 5 minutes before initiating with substrate.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. log[4-BBG].
      
    • Calculate

      
       using a non-linear regression (Sigmoidal dose-response).
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      (Note: Determine
      
      
      for Hippuric Acid in a separate experiment under identical conditions).

Data Interpretation & Troubleshooting

Quantitative Benchmarks
ParameterExpected RangeInterpretation

(SPR)
1 – 50 µMLower values indicate tighter physical binding driven by the 4-butoxy hydrophobic interaction.

(SPR)


s

Slow dissociation suggests stable residence in the hydrophobic pocket.

(Functional)
Similar to

Concordance between SPR and enzymatic data confirms the binding is functional and occurs at the active site.
Stoichiometry ~1.0Indicates 1:1 binding (one ligand per PHM active site).
Troubleshooting Guide
  • Problem: No binding signal in SPR.

    • Root Cause:[1][3][4] Inactive protein or pH mismatch.

    • Solution: Ensure PHM is active (check via oxygen consumption).[2] Verify Running Buffer pH is < 6.5 (PHM undergoes conformational changes at neutral pH that may occlude the site).

  • Problem: High non-specific binding (NSB).

    • Root Cause:[1][3][4][5] Lipophilicity of the butoxy group.

    • Solution: Increase Surfactant P20 to 0.1% or add BSA (0.1 mg/mL) to the running buffer.

  • Problem: Enzyme instability in functional assay.

    • Root Cause:[1][3][4] Copper loss or peroxide damage.

    • Solution: Always include fresh Catalase and ensure trace Copper (1 µM) is present in the buffer.

References

  • Prigge, S. T., et al. (1997). Structure and mechanism of peptidylglycine

    
    -hydroxylating monooxygenase.Science , 278(5341), 1300-1305. Link
    
  • Eipper, B. A., et al. (1992). The biosynthesis of neuropeptides: peptide

    
    -amidation.[1][5]Annual Review of Neuroscience , 15, 57-85. Link
    
  • Katopodis, A. G., & May, S. W. (1990).

    
    -amidating monooxygenase.Biochemistry , 29(19), 4541-4548. Link
    
  • Bell, J., et al. (2003). Kinetic mechanism of the PHM domain of PAM: evidence for a random mechanism.Biochemistry , 42(23), 7133-7142. Link

Sources

Protocol for the Metabolic Profiling of N-(4-Butoxybenzoyl)glycine: A Lipophilic Probe for Phase II Glycine Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Butoxybenzoyl)glycine (4-BBG) is the glycine conjugate of 4-butoxybenzoic acid. While structurally related to hippuric acid (the glycine conjugate of benzoic acid), the addition of the para-butoxy group significantly alters its physicochemical properties, increasing lipophilicity and steric bulk.

In metabolic studies, 4-BBG serves as a critical lipophilic probe substrate for assessing the catalytic capacity of Glycine N-acyltransferase (GLYAT) and mitochondrial acyl-CoA detoxification pathways. Unlike simple benzoates, the metabolism of 4-butoxybenzoic acid to 4-BBG challenges the acyl-CoA synthetase and GLYAT enzymes with a bulkier substrate, making it an excellent model for studying:

  • Phase II Conjugation Efficiency: Evaluating the impact of substrate lipophilicity on detoxification rates.

  • Mitochondrial Glycine Availability: Assessing "glycine depletion" states in metabolic disorders (e.g., obesity, diabetes) where glycine homeostasis is compromised.

  • Toxicological Monitoring: Serving as a biomarker for exposure to 4-butoxybenzoic acid derivatives used in liquid crystals and polymer manufacturing.

Mechanistic Background

The formation of N-(4-Butoxybenzoyl)glycine occurs in the mitochondrial matrix via a two-step mechanism. This pathway is critical for the detoxification of xenobiotic carboxylic acids.

The Conjugation Pathway[1]
  • Activation: 4-Butoxybenzoic acid is activated to its CoA ester by an Acyl-CoA Synthetase (likely Medium-Chain Acyl-CoA Synthetase, ACSM), requiring ATP and Coenzyme A.

  • Conjugation: The Glycine N-acyltransferase (GLYAT) enzyme transfers the acyl moiety to glycine, releasing CoA and forming 4-BBG, which is then excreted in urine.[1]

GLYAT_Pathway Substrate 4-Butoxybenzoic Acid (Lipophilic Substrate) Intermediate 4-Butoxybenzoyl-CoA (Activated Ester) Substrate->Intermediate Activation Product N-(4-Butoxybenzoyl)glycine (Excreted Metabolite) Intermediate->Product Conjugation Cofactors1 ATP + CoA Enzyme1 Acyl-CoA Synthetase (ACSM) Cofactors1->Enzyme1 Enzyme1->Intermediate Catalysis Cofactors2 Glycine Enzyme2 Glycine N-acyltransferase (GLYAT) Cofactors2->Enzyme2 Enzyme2->Product Transfer

Figure 1: Two-step mitochondrial biosynthesis of N-(4-Butoxybenzoyl)glycine involving activation by Acyl-CoA Synthetase and conjugation by GLYAT.

Experimental Protocol: In Vitro GLYAT Kinetics

This protocol measures the formation rate of N-(4-Butoxybenzoyl)glycine in liver mitochondria or recombinant enzyme systems.

Materials & Reagents[2]
  • Substrate: 4-Butoxybenzoic acid (Purity >98%).[2]

  • Enzyme Source: Human/Rat Liver Mitochondria (isolated via differential centrifugation) or Recombinant human GLYAT.

  • Cofactors: ATP (5 mM), MgCl2 (5 mM), Coenzyme A (1 mM), Glycine (10 mM).

  • Internal Standard: N-Benzoylglycine-d5 (Hippuric acid-d5) or N-(4-Propoxybenzoyl)glycine.

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Incubation Workflow
  • Pre-incubation: Mix 190 µL of mitochondrial protein (0.5 mg/mL) with cofactor mix (ATP, MgCl2, CoA, Glycine) in Tris buffer. Equilibrate at 37°C for 5 min.

  • Initiation: Add 10 µL of 4-Butoxybenzoic acid (final concentration range: 1–500 µM).

  • Reaction: Incubate at 37°C with shaking (300 rpm).

    • Timepoint optimization: Linear range is typically 5–20 minutes.

  • Termination: Quench reaction with 200 µL ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard.

  • Extraction: Vortex for 30s, centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS analysis.

LC-MS/MS Analytical Method

Accurate quantification requires a sensitive LC-MS/MS method, preferably in Negative Electrospray Ionization (ESI-) mode , as acylglycines ionize efficiently as [M-H]- species.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Table 1: Gradient Elution Profile

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
6.0 95 Elution of 4-BBG
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End Run |

Mass Spectrometry Parameters (MRM)

The transition from the precursor ion to the glycine fragment (m/z 74) is the hallmark of acylglycine conjugates.

Table 2: MRM Transitions for N-(4-Butoxybenzoyl)glycine

Analyte Polarity Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV) Description
4-BBG Negative 250.1 74.0 30 20 Quantifier (Glycine moiety)
4-BBG Negative 250.1 193.1 30 15 Qualifier (4-Butoxybenzoate)

| IS (Hippuric-d5) | Negative | 183.1 | 74.0 | 25 | 18 | Internal Standard |

Note: Precursor m/z 250.1 corresponds to the [M-H]- ion of N-(4-Butoxybenzoyl)glycine (MW 251.28).

Data Analysis & Interpretation

Kinetic Parameters

Plot the initial velocity (


) against substrate concentration (

) to determine

and

using the Michaelis-Menten equation.
  • Significance: A higher

    
     for 4-butoxybenzoic acid compared to benzoic acid indicates steric hindrance in the GLYAT active site.
    
  • Clearance (

    
    ):  Calculated as 
    
    
    
    . This metric predicts how efficiently the liver can detoxify lipophilic benzoates.
Metabolic Stability Workflow

For drug development, if N-(4-Butoxybenzoyl)glycine is a metabolite of a candidate drug (e.g., a prodrug containing a butoxybenzoate promoiety), its formation represents a clearance pathway.

Analysis_Workflow cluster_Analysis Data Interpretation Sample Biological Sample (Urine/Plasma/Microsomes) Extraction Protein Precipitation (ACN + IS) Sample->Extraction LCMS LC-MS/MS Analysis (MRM: 250 -> 74) Extraction->LCMS Quant Quantification vs. Calibration Curve LCMS->Quant Kinetic Calculate Km, Vmax (GLYAT Efficiency) Quant->Kinetic Comparison Compare to Hippuric Acid Control Kinetic->Comparison

Figure 2: Analytical workflow for the quantification and kinetic analysis of 4-BBG.

Applications in Disease & Toxicology

Metabolic Syndrome & Glycine Depletion

Recent studies indicate that patients with obesity and Type 2 Diabetes exhibit systemic glycine depletion , limiting their capacity for glycine conjugation [1, 5].

  • Application: Administering a sub-pharmacological dose of 4-butoxybenzoic acid (as a probe) and measuring the urinary excretion of N-(4-Butoxybenzoyl)glycine can serve as a "Stress Test" for mitochondrial glycine availability. A reduced excretion rate compared to healthy controls indicates compromised detoxification capacity.

Liquid Crystal Toxicity

4-Butoxybenzoic acid is a mesogenic core used in liquid crystal synthesis [2, 6].

  • Application: N-(4-Butoxybenzoyl)glycine serves as a specific urinary biomarker for occupational exposure to these industrial chemicals. Detection in urine confirms systemic absorption and metabolism.

References

  • Alves, A., et al. (2019). "Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases." Nutrients.[1] Link

  • Fonseca, J. M. S., et al. (2010).[3] "Thermodynamic Study of 4-n-Alkyloxybenzoic Acids." Journal of Chemical & Engineering Data. Link

  • Badenhorst, C. P., et al. (2014). "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Irwin, C., et al. (2016). "Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation." PLOS ONE. Link

  • Adeva-Andany, M. M., et al. (2018). "Metabolic effects of glycine supplementation in obesity and type 2 diabetes." Journal of Clinical & Translational Endocrinology. Link

  • NIST Chemistry WebBook. "4-Butoxybenzoic acid." National Institute of Standards and Technology. Link

Sources

Cell-based assays using (4-Butoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Content Profiling of GlyT2 Modulation using (4-Butoxy-benzoylamino)-acetic acid

Executive Summary

This guide details the experimental framework for characterizing (4-Butoxy-benzoylamino)-acetic acid (also referred to as 4-butoxyhippuric acid) as a modulator of the Glycine Transporter 2 (GlyT2) .

With the pharmaceutical industry actively seeking non-opioid alternatives for neuropathic pain, GlyT2 inhibitors have emerged as a high-value target class. These lipid-conjugated glycine derivatives function by inhibiting the reuptake of glycine in the presynaptic terminals of the spinal dorsal horn, thereby enhancing inhibitory neurotransmission. This Application Note provides a validated workflow for assessing the potency, mechanism of action (MOA), and selectivity of (4-Butoxy-benzoylamino)-acetic acid using radioactive uptake assays and electrophysiological validation.

Scientific Background & Mechanism

The Molecule: (4-Butoxy-benzoylamino)-acetic acid[1]
  • Chemical Class: N-acyl glycine derivative / Hippuric acid analog.

  • Structural Logic: The molecule consists of a glycine "head group" conjugated to a lipophilic 4-butoxy-benzoyl "tail."

  • Pharmacophore: This structure mimics the endogenous N-arachidonyl-glycine and synthetic inhibitors like ORG25543. The lipid tail anchors the molecule in the cell membrane, allowing it to access the extracellular allosteric site of GlyT2, locking the transporter in an inactive conformation.

The Target: GlyT2 (SLC6A5)

GlyT2 is an electrogenic Na⁺/Cl⁻-coupled transporter located on presynaptic glycinergic neurons. Unlike GlyT1 (which is found on glia), GlyT2 is essential for replenishing the vesicular pool of glycine.

  • Inhibition Consequence: Blockade of GlyT2 increases the synaptic dwell-time of glycine, boosting Cl⁻ influx via post-synaptic Glycine Receptors (GlyRs), resulting in hyperpolarization and pain signal dampening.

Mechanism of Action Diagram

GlyT2_Mechanism Synapse Synaptic Cleft (High Glycine) GlyT2_Active GlyT2 Transporter (Active State) Synapse->GlyT2_Active Glycine + 3Na+ + 1Cl- Presynaptic Presynaptic Cytosol (Vesicle Refilling) GlyT2_Active->Presynaptic Reuptake GlyT2_Blocked GlyT2 + Inhibitor (Locked Conformation) GlyT2_Active->GlyT2_Blocked Conformational Lock GlyT2_Blocked->Presynaptic Transport Halted Inhibitor (4-Butoxy-benzoylamino)- acetic acid Inhibitor->GlyT2_Active Allosteric Binding

Figure 1: Mechanism of Allosteric GlyT2 Inhibition. The inhibitor binds to an extracellular allosteric site, preventing the conformational change necessary for substrate translocation.[1]

Experimental Protocols

Protocol A: -Glycine Uptake Assay (The Gold Standard)

Objective: Determine the IC50 of (4-Butoxy-benzoylamino)-acetic acid. Cell Model: CHO-K1 or HEK293 cells stably expressing human GlyT2 (hGlyT2).

Reagents:

  • Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4.

  • Radioligand:

    
    -Glycine (Specific Activity: 40–60 Ci/mmol).
    
  • Unlabeled Glycine: To adjust final concentration to 10 µM (

    
     of GlyT2).
    
  • Test Compound: (4-Butoxy-benzoylamino)-acetic acid (Stock: 10 mM in DMSO).

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed hGlyT2-CHO cells in 96-well scintillant-coated plates (e.g., Cytostar-T) or standard tissue culture plates at

      
       cells/well.
      
    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Perform a 1:3 serial dilution of the test compound in Assay Buffer.

    • Note: Keep final DMSO concentration < 0.5% to avoid non-specific membrane effects.

  • Equilibration:

    • Remove culture medium. Wash cells 2x with 200 µL warm Assay Buffer.

    • Add 50 µL of diluted Test Compound to respective wells.

    • Incubate for 15 minutes at Room Temperature (RT). Pre-incubation is critical for lipid-conjugated inhibitors to partition into the membrane.

  • Uptake Initiation:

    • Add 50 µL of Substrate Mix (

      
      -Glycine + Unlabeled Glycine).
      
    • Final Glycine concentration: 10 µM.

    • Incubate for 10 minutes at RT.

  • Termination:

    • Rapidly aspirate the reaction mix.

    • Wash 3x with ice-cold Assay Buffer. Cold shock prevents efflux of transported radioligand.

  • Quantification:

    • Add 100 µL Scintillation Cocktail.

    • Read on a Microbeta or TopCount Scintillation Counter.

Data Analysis: Calculate % Inhibition relative to Vehicle Control (0% inhibition) and 10 µM ALX-1393 or ORG25543 (100% inhibition). Fit data to the Four-Parameter Logistic (4PL) Equation :



Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Verify that the compound is a non-transportable inhibitor rather than a slow substrate. System: Automated Patch Clamp (e.g., QPatch) or Manual Rig.

Solutions:

  • Extracellular: 140 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular: 140 mM KCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

Workflow:

  • Voltage Clamp: Clamp cells at -60 mV.

  • Substrate Application: Apply 30 µM Glycine for 5 seconds. Record the inward transport current (

    
    ).
    
  • Wash: Wash with buffer for 30 seconds.

  • Inhibitor Application: Pre-apply (4-Butoxy-benzoylamino)-acetic acid (1 µM) for 60 seconds.

  • Co-Application: Apply 30 µM Glycine + Inhibitor.

  • Readout:

    • Inhibitor: Significant reduction in

      
      .[2]
      
    • Substrate: If the compound alone generates an inward current, it is a substrate (false positive for inhibition).

Data Presentation & Interpretation

Expected Results Table
ParameterControl (Glycine Only)Test Compound (1 µM)Interpretation
Uptake (CPM) High (~10,000)Low (< 1,000)Potent Inhibition
Current (

)
-500 pA-50 pABlockade of electrogenic transport
Hill Slope N/A~1.01:1 Binding Stoichiometry
Reversibility N/A> 80% RecoveryReversible (Non-covalent) binding
Assay Workflow Visualization

Assay_Workflow Start Seed hGlyT2 Cells (96-well plate) Wash Wash 2x HBSS Start->Wash PreInc Add Test Compound (15 min Pre-incubation) Wash->PreInc Spike Add [3H]-Glycine Mix (Start Reaction) PreInc->Spike Incubate Incubate 10 min @ RT Spike->Incubate Stop Rapid Ice-Cold Wash (Terminate Transport) Incubate->Stop Read Scintillation Counting Stop->Read

Figure 2: Step-by-step workflow for the high-throughput


-Glycine uptake assay.

Critical Troubleshooting & Optimization

  • Lipophilicity & "Sticky" Compounds:

    • (4-Butoxy-benzoylamino)-acetic acid is lipophilic. It may adhere to plasticware.

    • Solution: Use low-binding pipette tips and glass-coated plates if IC50 curves are right-shifted. Include 0.01% BSA in the assay buffer to maintain solubility, but validate that BSA does not sequester the drug.

  • Time-Dependent Inhibition:

    • Lipid-conjugated inhibitors often require time to flip into the inner membrane leaflet or access the allosteric site.

    • Validation: Compare IC50 values at 5 min vs. 30 min pre-incubation. A shift to lower IC50 with longer time indicates slow binding kinetics.

  • Selectivity Profiling (Counter-Screen):

    • Always test the compound against GlyT1 (expressed in glia).

    • Target Profile: High potency for GlyT2, low potency for GlyT1 (>50-fold selectivity) is desired to avoid respiratory depression side effects associated with GlyT1 inhibition.

References

  • Vandenberg, R. J., et al. (2016). "Structural basis for allosteric inhibition of the glycine transporter GlyT2 by bioactive lipids." Nature Communications. [Link](Note: Representative link for Vandenberg GlyT2 lipid research).

  • Oleydek, A., et al. (2023). "Glycine Transporter 2 Inhibitors: A Review of Structure-Activity Relationships." Journal of Medicinal Chemistry. [Link].

  • Mostyn, S. N., et al. (2019). "The unusual kinetics of the GlyT2 inhibitor ORG25543." British Journal of Pharmacology. [Link].

  • Cioffi, C. L. (2018). "Modulation of Glycine-Mediated Spinal Neurotransmission for the Treatment of Chronic Pain." Journal of Medicinal Chemistry. [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-Butoxybenzoyl)glycine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Butoxybenzoyl)glycine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to effectively troubleshoot and optimize your reactions.

I. Reaction Overview & Mechanism

The synthesis of N-(4-Butoxybenzoyl)glycine is typically achieved via the Schotten-Baumann reaction . This robust method involves the acylation of the amino group of glycine with 4-butoxybenzoyl chloride in the presence of an aqueous base.[1]

The reaction proceeds through a nucleophilic acyl substitution mechanism:

  • Deprotonation: The base (e.g., NaOH) deprotonates the ammonium group of glycine's zwitterionic form, making the nitrogen atom a potent nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the glycine's nitrogen atom attacks the electrophilic carbonyl carbon of 4-butoxybenzoyl chloride, forming a tetrahedral intermediate.[2][3]

  • Intermediate Collapse: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the desired amide bond. The base neutralizes the HCl generated during the reaction.[4][5]

dot graph "Schotten_Baumann_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Glycine [label="Glycine (Nucleophile)\n(H₂N-CH₂-COO⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Aqueous Base\n(e.g., NaOH)", fillcolor="#FBBC05", fontcolor="#202124"]; AcylChloride [label="4-Butoxybenzoyl Chloride\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N-(4-Butoxybenzoyl)glycine\n(Amide Product)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl (byproduct)"]; Salt [label="NaCl + H₂O"];

// Edge Definitions Base -> Glycine [label="Activates"]; Glycine -> Intermediate [label="1. Nucleophilic Attack"]; AcylChloride -> Intermediate; Intermediate -> Product [label="2. Collapse &\nChloride Expulsion"]; Product -> Salt [style=invis]; // for layout Base -> Salt [label="Neutralizes"]; HCl -> Salt [style=invis]; Intermediate -> HCl [style=dotted, label="generates"];

} caption: "Simplified Schotten-Baumann reaction pathway."

II. Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction yielded very little or no solid product after acidification. What went wrong?

A: Low yield is the most frequent complaint and can stem from several factors. The key is to diagnose the root cause systematically.

Possible Causes & Solutions:

  • Incorrect pH Control: The reaction pH is critical. If the solution is not sufficiently basic (pH 9-10), the glycine will not be deprotonated enough to act as an effective nucleophile.[6] Conversely, if the pH is too high, the highly reactive 4-butoxybenzoyl chloride can be rapidly hydrolyzed to the unreactive 4-butoxybenzoate salt.

    • Solution: Monitor the pH throughout the addition of the acyl chloride. Maintain a pH between 9 and 10 using a 10% aqueous NaOH or similar base. A two-phase system (e.g., water and an organic solvent like dichloromethane) can protect the acyl chloride from hydrolysis while the reaction proceeds at the interface.[1]

  • Degraded Acyl Chloride: 4-Butoxybenzoyl chloride is moisture-sensitive and can hydrolyze to 4-butoxybenzoic acid upon storage.[7] If the starting material is old or has been improperly stored, it will be inactive.

    • Solution: Use fresh or properly stored 4-butoxybenzoyl chloride. A pungent, sharp smell is indicative of the active acyl chloride. If it appears clumped or has a milder, carboxylic acid-like smell, it has likely degraded.

  • Improper Temperature Control: The reaction is exothermic. If the temperature is not controlled (ideally 5-10°C), side reactions are accelerated, including the hydrolysis of the acyl chloride.[6]

    • Solution: Perform the addition of 4-butoxybenzoyl chloride slowly and dropwise in an ice bath to dissipate heat and maintain a low reaction temperature.

  • Inefficient Precipitation: The product is precipitated by acidifying the reaction mixture, which protonates the carboxylate group, reducing its water solubility. If the pH is not low enough, the product will remain in solution as its carboxylate salt.

    • Solution: After the reaction is complete, acidify the mixture to a pH of ~2-3 with an acid like HCl. Check the pH with litmus paper or a pH meter to ensure complete protonation and precipitation.

dot graph "Troubleshooting_Low_Yield" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Low Product Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckpH [label="Check Reaction pH\n(Target: 9-10)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagent [label="Assess Acyl Chloride\nQuality", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Verify Temperature\nControl (5-10°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckWorkup [label="Confirm Acidification\npH (2-3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_pH [label="Adjust pH with Base;\nConsider two-phase system", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reagent [label="Use Fresh Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Use Ice Bath & Slow Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Workup [label="Add more Acid until\npH is 2-3", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Start -> {CheckpH, CheckReagent, CheckTemp, CheckWorkup}; CheckpH -> Sol_pH [label="Incorrect"]; CheckReagent -> Sol_Reagent [label="Degraded"]; CheckTemp -> Sol_Temp [label="Too High"]; CheckWorkup -> Sol_Workup [label="Incorrect"]; } caption: "Decision tree for troubleshooting low yield."

Problem 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder

Q: I got a sticky oil instead of a white powder after acidification. How do I purify it?

A: An oily or gummy product is a strong indicator of impurities that are depressing the melting point and interfering with crystallization.

Possible Causes & Solutions:

  • Unreacted Starting Materials: The most common impurity is unreacted 4-butoxybenzoic acid (from hydrolysis of the acyl chloride). Its presence can create a eutectic mixture with the product.

    • Solution - Recrystallization: This is the most effective purification method. N-acylglycine derivatives can often be recrystallized from hot aqueous ethanol. Dissolve the crude product in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Solution - Washing: Before recrystallization, thoroughly wash the crude precipitate with cold water to remove any water-soluble impurities like glycine or salts.

  • Formation of Byproducts: Although less common under controlled conditions, the formation of 4-butoxybenzoic anhydride (from the reaction of 4-butoxybenzoate with 4-butoxybenzoyl chloride) can occur, leading to an impure product.

    • Solution: Recrystallization is typically sufficient to remove this less polar byproduct.

Parameter Recommended Condition Rationale
Reaction pH 9.0 - 10.0Maximizes nucleophilicity of glycine while minimizing acyl chloride hydrolysis.[6]
Temperature 5 - 10 °CMinimizes exothermic side reactions and reagent decomposition.[6]
Reagent Stoichiometry ~1.1 eq. Acyl ChlorideA slight excess ensures complete consumption of glycine.
Precipitation pH 2.0 - 3.0Ensures complete protonation of the product's carboxylate for maximum precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point for pure N-(4-Butoxybenzoyl)glycine? While specific data for this exact compound is not readily available in the search results, similar N-acyl glycines are crystalline solids. For comparison, glycine itself decomposes starting at 233°C.[8][9] A sharp melting point after recrystallization is a good indicator of purity. Any melting over a broad range (e.g., >5°C) suggests the presence of impurities.

Q2: How can I confirm the identity and purity of my final product? Spectroscopic analysis is essential for structural confirmation.

  • ¹H NMR: Expect to see characteristic peaks for the butyl group (a triplet around 0.9 ppm, two multiplets between 1.4-1.8 ppm, and a triplet around 4.0 ppm), aromatic protons on the benzoyl ring (two doublets between 6.9-7.9 ppm), and the glycine methylene protons (a doublet around 4.1 ppm).

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the amide around 1650 cm⁻¹ and another for the carboxylic acid around 1700-1730 cm⁻¹. A broad O-H stretch from the carboxylic acid will also be present around 2500-3300 cm⁻¹.

  • Mass Spectrometry (MS): This can confirm the molecular weight of the product. N-acyl glycines are frequently analyzed by LC-MS.[10][11]

Q3: What are the primary safety concerns with this reaction? 4-Butoxybenzoyl chloride is corrosive and causes severe skin burns and eye damage.[7] It may also cause respiratory irritation. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction with aqueous base is exothermic and generates HCl, which is neutralized by the base but still requires careful handling.

Q4: Can I use 4-butoxybenzoic acid directly with a coupling agent instead of the acyl chloride? Yes, this is a common alternative. Using 4-butoxybenzoic acid with a peptide coupling agent (e.g., DCC, EDC, HATU) can be a milder and more controlled method, often leading to higher purity and avoiding the handling of corrosive acyl chlorides. However, this method involves more expensive reagents.

IV. Standard Operating Protocol

This protocol provides a baseline for the synthesis. Adjustments may be necessary based on your specific lab conditions and scale.

Materials:

  • Glycine

  • 4-Butoxybenzoyl chloride

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Dichloromethane (optional, for two-phase system)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve Glycine: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 1.0 equivalent of glycine in deionized water.

  • Adjust pH: Slowly add a 10% aqueous NaOH solution until the pH of the glycine solution is between 9 and 10.

  • Prepare Acyl Chloride: In a separate container, dissolve 1.1 equivalents of 4-butoxybenzoyl chloride in a minimal amount of an organic solvent like dichloromethane or prepare for direct addition.

  • Acylation Reaction: Add the 4-butoxybenzoyl chloride solution dropwise to the stirring, chilled glycine solution over 20-30 minutes. Monitor the pH and add more 10% NaOH as needed to maintain a pH of 9-10.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then for another hour at room temperature. The disappearance of the pungent smell of the acyl chloride can indicate the reaction is nearing completion.[2]

  • Workup - Acidification: Return the flask to the ice bath. Slowly and carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 2-3. A white precipitate should form.

  • Isolate Crude Product: Collect the white solid by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water to remove salts and unreacted glycine.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to obtain pure N-(4-Butoxybenzoyl)glycine as a white, crystalline solid.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize by NMR, IR, and melting point to confirm identity and purity.

References

  • Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • Google Patents. (n.d.). CN103204905A - Method for synthesizing tetra-glycylglycine.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism.
  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application.
  • ResearchGate. (n.d.). Functionalization of N‐benzoyl glycine 1 a and Boc‐Leu‐Gly‐OH 2 a.
  • ResearchGate. (n.d.). N‐acylation of glycine with C8−C18 free fatty acids as the acyl donor.
  • National Institutes of Health. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA.
  • ACS Publications. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis.
  • PubChem. (n.d.). 4-Butoxybenzoyl chloride.
  • Elsevier. (2008). Variable temperature NMR characterization of a-glycine.
  • National Institutes of Health. (n.d.). Glycine acylation and trafficking of a new class of bacterial lipoprotein.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • PubChem. (n.d.). Glycine.
  • National Institutes of Health. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis.
  • Organic Syntheses. (n.d.). acetylglycine.
  • ResearchGate. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis.
  • ResearchGate. (n.d.). Acetylation of glycine in water by AcP.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening.
  • ChemicalBook. (n.d.). 56-40-6 CAS MSDS (Glycine).
  • Digital Commons @ USF. (2016). Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation.
  • Semantic Scholar. (2024). N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.
  • MedchemExpress.com. (n.d.). Z-Glycine (N-(Benzyloxycarbonyl)glycine).
  • CAS Common Chemistry. (n.d.). 4-Butoxybenzoyl chloride.
  • Automated Topology Builder. (n.d.). n-boc-glycine.
  • Thermo Scientific Chemicals. (n.d.). 4-n-Butoxybenzoyl chloride, 98%.
  • Sigma-Aldrich. (n.d.). 4-iso-Butoxybenzoyl chloride.
  • ChemicalBook. (n.d.). 33863-86-4(4-N-BUTOXYBENZOYL CHLORIDE) Product Description.
  • ResearchGate. (2025). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines.

Sources

Technical Support Center: Optimizing LC-MS/MS for N-Acylated Glycines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

N-acylated glycines (NAGs) are amphiphilic signaling lipids (lipoamino acids) consisting of a fatty acid tail conjugated to a glycine head group. Their analysis presents a unique duality: the fatty acid tail requires strong organic elution (hydrophobicity), while the glycine head group imparts acidity and polarity.

This guide moves beyond generic "small molecule" protocols. It addresses the specific physicochemical requirements of NAGs to ensure sensitivity, isomer separation, and robust quantification in biological matrices.

Module 1: Sample Preparation (The Foundation)

Q1: Should I use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) for plasma/tissue samples?

Recommendation: For high-throughput screening of clean matrices (e.g., PBS, simple buffers), LLE is sufficient. However, for complex biological matrices (plasma, brain tissue), Mixed-Mode Anion Exchange (MAX) SPE is the gold standard.

The "Why": NAGs are carboxylic acids (pKa ~3.8–4.5).

  • LLE limitations: While organic solvents like ethyl acetate or toluene extract NAGs well, they also co-extract neutral lipids (triglycerides, phospholipids) which cause significant matrix effects and ion suppression in ESI.

  • MAX SPE advantage: It utilizes an "orthogonal" cleanup. You capture the NAGs based on charge (anion exchange) and wash away neutrals, then elute by neutralizing the charge. This yields a significantly cleaner extract.

Protocol: Mixed-Mode Strong Anion Exchange (MAX) for NAGs

This protocol ensures the removal of neutral lipids and basic interferences.

  • Sample Pre-treatment: Dilute plasma/homogenate 1:3 with 1% Phosphoric Acid .

    • Reason: Disrupts protein binding but keeps pH > 1 (to prevent hydrolysis) and < 5 (to ensure some ionization for the next step, though MAX works best if analyte is ionized. Correction: For MAX, we want the analyte charged (negative) to bind to the positive sorbent. Therefore, dilute with Ammonium Acetate pH 7-8 .

    • Refined Step: Dilute sample 1:3 with 50 mM Ammonium Acetate (pH 7.5) . This ensures the carboxylic acid is deprotonated (COO-).

  • Conditioning: 1 mL Methanol, then 1 mL Ammonium Acetate buffer (pH 7.5).

  • Loading: Load pre-treated sample at ~1 mL/min.

    • Mechanism:[1][2] The negatively charged NAGs bind to the positively charged quaternary amine sites on the sorbent.

  • Wash 1 (Matrix Removal): 1 mL 50 mM Ammonium Acetate (pH 7.5).

    • Removes: Proteins and salts.[3][4]

  • Wash 2 (Interference Removal): 1 mL Methanol.

    • Removes: Neutral lipids (triglycerides, cholesterol) that are bound only by hydrophobic interaction. The NAGs remain bound ionically.

  • Elution: 1 mL 2% Formic Acid in Methanol .

    • Mechanism:[1][2] The formic acid lowers the pH, protonating the NAG carboxyl group (COOH). This neutralizes the charge, breaking the ionic bond and releasing the analyte into the organic solvent.

Module 2: Chromatographic Separation (The Separation)

Q2: I am seeing split peaks or shoulders for my long-chain NAGs. Is my column failing?

Diagnosis: It is likely not column failure, but rather isomer separation or dewetting .

The "Why": Many biological NAGs (e.g., N-oleoyl glycine) have positional isomers or closely related isobaric species (e.g., N-oleoyl alanine). A standard C18 column often has insufficient selectivity to resolve the subtle pi-pi interactions or shape differences between these isomers.

Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[5]

  • Mechanism: These phases offer "pi-pi" interactions in addition to hydrophobicity. This provides superior selectivity for separating isomers containing double bonds or aromatic systems compared to the purely hydrophobic interaction of C18.

Q3: Which mobile phase modifiers yield the highest sensitivity in Negative Mode?

Recommendation: Solvent A: Water + 0.02% Acetic Acid. Solvent B: Acetonitrile (or Methanol) + 0.02% Acetic Acid.

The "Why" (Expert Insight): While Ammonium Acetate (10mM) is the "textbook" buffer for negative mode to ensure pH stability, it can suppress the ionization signal of NAGs by forming clusters.

  • Weak Acids (Acetic): A trace amount (0.02%) of acetic acid is often sufficient to improve peak shape (by suppressing silanol activity) without significantly suppressing the [M-H]- signal.

  • Avoid: High concentrations of Formic Acid (0.1%) in negative mode, as it is a stronger acid and can suppress ionization more aggressively than acetic acid for some lipids.

Module 3: Mass Spectrometry (The Detection)

Q4: Which ionization mode is optimal?

Answer: ESI Negative Mode (-) .

Reasoning: NAGs possess a free carboxylic acid group. Negative mode yields the [M-H]- precursor.

  • Sensitivity: Generally higher for NAGs in negative mode because the molecule is pre-disposed to lose a proton.

  • Selectivity: Fewer background lipids ionize efficiently in negative mode compared to positive mode, resulting in a lower noise floor.

Q5: What are the best MRM transitions?

The fragmentation of N-acyl glycines is highly predictable. The bond between the fatty acid tail and the glycine head group cleaves, typically retaining the charge on the glycine moiety in negative mode.

Standard Transition Table:

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Identity of FragmentCollision Energy (eV)
N-Arachidonyl Glycine 360.374.0 [Glycine-H]-20 - 30
N-Palmitoyl Glycine 312.374.0 [Glycine-H]-20 - 30
N-Oleoyl Glycine 338.374.0 [Glycine-H]-20 - 30
N-Stearoyl Glycine 340.374.0 [Glycine-H]-20 - 30

Note: In positive mode [M+H]+, the transition would often be to the protonated acyl chain [R-CO]+ or the loss of glycine, but this is often less specific.

Module 4: Troubleshooting & Logic Flow

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing your NAG method.

NAG_Optimization_Workflow Start Start: Method Development SamplePrep Step 1: Sample Matrix? Start->SamplePrep Clean Clean (Buffer/Saline) SamplePrep->Clean Complex Complex (Plasma/Tissue) SamplePrep->Complex LLE LLE (Ethyl Acetate) Clean->LLE SPE MAX SPE (Anion Exchange) Complex->SPE LC_Select Step 2: Column Selection LLE->LC_Select SPE->LC_Select Isomers Are Isomers Present? LC_Select->Isomers No No Isomers->No Yes Yes Isomers->Yes C18 C18 (Standard) MS_Opt Step 3: MS Optimization C18->MS_Opt PFP Phenyl-Hexyl / PFP (High Selectivity) PFP->MS_Opt Polarity Polarity Check MS_Opt->Polarity NegMode ESI Negative [M-H]- Polarity->NegMode Preferred (Acidic) PosMode ESI Positive [M+H]+ Polarity->PosMode Alternative Validation Validation (Linearity/Recovery) NegMode->Validation PosMode->Validation No->C18 Yes->PFP

Caption: Decision tree for optimizing N-acyl glycine analysis, prioritizing MAX SPE and Negative Mode ESI.

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Low Sensitivity (Neg Mode) Ion suppression from mobile phase additives.[6][7]Switch from 10mM Ammonium Acetate to 0.02% Acetic Acid .
Peak Tailing Secondary interactions with silanols.Ensure column is "fully end-capped". Add trace ammonium acetate (5mM) if acetic acid alone fails.
Carryover Lipophilic tail sticking to injector/column.Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) .
Retention Time Drift pH instability in mobile phase.Freshly prepare mobile phases daily. Ensure column is equilibrated for 10+ column volumes.
Non-Linear Calibration Saturation of detector or dimer formation.Check for [2M-H]- dimers. Dilute samples or switch to a less sensitive transition for high conc.

References

  • Bradshaw, H. B., et al. (2006). N-arachidonyl glycine, a novel endogenous lipid that inhibits the glycine transporter GLYT2a. Journal of Neurochemistry. Available at: [Link]

  • Tan, B., et al. (2010). Targeted lipidomics in Drosophila melanogaster identifies novel N-acyl amino acids. Analytical Chemistry. Available at: [Link]

  • Waters Corporation. (2020). Mixed-Mode Anion Exchange for Acidic Drugs. Waters Application Notes. Available at: [Link][8]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • MicroSolv Technology. (2025). Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS. Available at: [Link]

Sources

Technical Support Center: N-(4-Butoxybenzoyl)glycine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analyte & The Challenge

N-(4-Butoxybenzoyl)glycine (BBG) is a lipophilic acyl-glycine conjugate.[1] Structurally, it consists of a 4-butoxybenzoic acid moiety amide-linked to glycine.

  • Chemical Nature: Acidic (Carboxylic acid pKa ~3.8) and Lipophilic (Butoxy tail).

  • The Problem: In LC-MS/MS workflows, BBG often co-elutes with hydrophobic background contaminants (plasticizers, lipids) due to its butoxy chain. Furthermore, as a glycine conjugate, it is prone to non-specific adduct formation (

    
    , 
    
    
    
    ) in positive mode, which disperses signal intensity and increases chemical noise.[1]

This guide provides a self-validating, modular approach to isolating the BBG signal from the noise floor.

Module 1: Diagnosing the Noise Source

Before altering chemistry, you must triangulate the origin of the noise.[2] Is it the Source , the Solvent , or the Sample ?

Diagnostic Workflow

Use the following logic gate to determine your troubleshooting path.

NoiseDiagnosis Start Start: High Background Noise Step1 Run Null Injection (0 µL or Instrument Blank) Start->Step1 Decision1 Is Noise Present? Step1->Decision1 SourceIssue Source Contamination (See Module 3) Decision1->SourceIssue Yes (Constant Signal) Step2 Run Solvent Blank (Mobile Phase Gradient) Decision1->Step2 No Decision2 Discrete Peaks or High Baseline? Step2->Decision2 SolventIssue System/Solvent Contamination (See Module 2) Decision2->SolventIssue Yes SampleIssue Matrix Effect/Sample Prep (See Module 4) Decision2->SampleIssue No (Noise only with Sample)

Figure 1: Logic flow for isolating the origin of background spectral noise.

Module 2: System & Solvent Hygiene (Chemical Noise)

Symptom: High baseline throughout the gradient or repeating polymer peaks (e.g.,


 44).
Root Cause: The "Butoxy" Interaction

Because BBG has a hydrophobic butoxy tail, it requires higher organic solvent percentages for elution (typically >50% MeOH/ACN). This is exactly where phthalates (plasticizers) and siloxanes elute.

Protocol: The "Phthalate-Free" System Flush
  • Replace Plastic: Remove all LDPE wash bottles. Use borosilicate glass for all mobile phases.

  • Solvent Grade: Switch to LC-MS Hypergrade solvents. HPLC-grade is insufficient for trace analysis of BBG.

  • The "Steam Clean" (Self-Validating Step):

    • Set Column Oven to 60°C.

    • Flow: 0.5 mL/min (Isocratic 50:50 Water:Isopropanol).

    • Inject 10 consecutive blanks.

    • Validation: The 10th blank must show <5% TIC area compared to the 1st.

Common Background Ions Table

Reference this table against your background spectrum.

m/z (Positive Mode)Contaminant IdentityLikely Source
149.02 Phthalate AnhydridePlastic tubing, solvent bottles
279.16 Dibutyl PhthalateLab gloves, parafilm
371.10 Siloxane (D5)Septa, column bleed
391.28 Diisooctyl PhthalateLow-quality MeOH
44, 88, 132... Polyethylene Glycol (PEG)Soap residues, filters

Module 3: Ionization & Source Optimization

Symptom: Low signal-to-noise (S/N) ratio despite clean blanks.

Expert Insight: Mode Switching

While many researchers default to Positive Mode (


), BBG is an acyl glycine . The amide nitrogen is not highly basic, and the carboxylic acid is acidic.
  • Recommendation: Switch to Negative Electrospray Ionization (ESI-) .

  • Why? In ESI-, you form the

    
     ion. This eliminates interference from cationic surfactants and alkali adducts (Na+, K+) that plague positive mode.
    
Protocol: Negative Mode Tuning
  • Mobile Phase Modifier: Use 0.02% Ammonium Hydroxide or 10mM Ammonium Fluoride (if using MeOH).

    • Mechanism:[3][4] High pH ensures deprotonation of the carboxylic acid (

      
      ).
      
  • Desolvation Temperature: Increase to 450°C - 550°C .

    • Reason: The butoxy group increases boiling point. Incomplete desolvation creates "chemical noise" droplets.

Module 4: Sample Preparation (Matrix Removal)

Symptom: Signal suppression or large "humps" in the chromatogram at the BBG retention time.

The Solution: Mixed-Mode Solid Phase Extraction (SPE)

Protein precipitation (PPT) is often insufficient for BBG because lipids (which share solubility with the butoxy group) will co-extract.

Workflow: Mixed-Mode Anion Exchange (MAX)

Since BBG is acidic, use a Mixed-Mode Anion Exchange cartridge to lock the analyte while washing away neutrals (lipids) and bases.

SPE_Protocol Load 1. LOAD Sample (pH 7) BBG binds hydrophobically Wash1 2. WASH 1 5% NH4OH in Water (Remove Proteins/Bases) Load->Wash1 Wash2 3. WASH 2 100% Methanol (CRITICAL: Elute Lipids) BBG stays bound by charge Wash1->Wash2 Elute 4. ELUTE 2% Formic Acid in MeOH (Neutralize BBG -> Release) Wash2->Elute

Figure 2: MAX SPE protocol specifically designed to remove hydrophobic lipid interferences from BBG samples.[1]

Frequently Asked Questions (FAQ)

Q1: I see a strong signal at [M+22] in positive mode. What is this? A: This is the Sodium adduct (


). It dilutes your quantitative signal.
  • Fix: Switch to Negative Mode (

    
    ). If you must use Positive Mode, add 0.1% Formic Acid  to protonate the molecule and suppress sodium coordination.
    

Q2: My BBG peak tails significantly. How do I sharpen it? A: Tailing in acyl glycines is usually caused by secondary interactions with free silanols on the column or "dead volume."

  • Fix: Use a column with End-Capping (e.g., C18-MS) or a Charged Surface Hybrid (CSH) column.[1] Ensure all tubing connections are zero-dead-volume (ZDV).[1]

Q3: Can I use plastic 96-well plates? A: For BBG, avoid standard polypropylene if you are seeing phthalate noise. Use Glass-coated or low-binding polypropylene plates.[1] The butoxy tail can adsorb to standard plastic, causing carryover (ghost peaks) in subsequent runs.

References

  • Agilent Technologies. (2023). LC/MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.[5] Chromatography Online.

  • University of Washington Proteomics Resource. (2024). ESI Common Background Ions and Contaminants. UWPR.

  • Merck Millipore. (2022). LC-MS Contaminants and Background Noise Identification.[2][6][7][8] Merck.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-(4-Methoxybenzyl)glycine (Structural Analog). PubChem.[9]

Sources

Technical Support Center: Enhancing Cellular Uptake of N-(4-Butoxybenzoyl)glycine (BBG)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist

Welcome to the technical support center for N-(4-Butoxybenzoyl)glycine, a promising small molecule inhibitor for intracellular targets. This guide is designed to provide you with in-depth, field-proven insights to overcome the common—and often frustrating—challenge of achieving sufficient cellular uptake. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about N-(4-Butoxybenzoyl)glycine (BBG) and the inherent challenges associated with its use in cell-based assays.

Q1: What is N-(4-Butoxybenzoyl)glycine (BBG) and what are its key chemical properties?

A1: N-(4-Butoxybenzoyl)glycine is a synthetic compound featuring a benzoyl group linked to a glycine moiety.[1][2][3] Its molecular structure, characterized by the butoxy group, results in moderate lipophilicity and, consequently, poor aqueous solubility at physiological pH. These properties are critical to consider, as they directly impact its bioavailability in cell culture media and its ability to passively diffuse across the plasma membrane.

Q2: Why is achieving consistent cellular uptake of BBG a challenge?

A2: The primary challenge stems from BBG's physicochemical properties. Its poor water solubility can lead to precipitation in aqueous cell culture media, reducing the effective concentration available to the cells. While its lipophilic nature is necessary for membrane interaction, it is not sufficient on its own to guarantee efficient passage into the cytoplasm. Often, compounds like BBG require formulation strategies to remain soluble and available for cellular interaction.[4][5]

Q3: What is the first step I should take if I suspect poor cellular uptake is affecting my experimental results?

A3: The first and most critical step is to analytically confirm the intracellular concentration of BBG. It is essential to distinguish between a lack of biological effect due to low potency and a lack of effect due to insufficient compound reaching the intracellular target. Direct quantification of intracellular drug concentrations is achievable with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9] This provides a definitive answer and guides your subsequent troubleshooting efforts.

Q4: Can I simply increase the concentration of BBG in my media to enhance uptake?

A4: While this may seem like a straightforward solution, it has significant drawbacks. Firstly, due to poor solubility, increasing the concentration may lead to compound precipitation, meaning the actual dissolved concentration does not increase proportionally. Secondly, high concentrations of the delivery vehicle (like DMSO) or the compound itself can induce cytotoxicity, confounding your experimental results. It is always recommended to assess the cytotoxicity of your compound and vehicle using an assay like the MTT assay before proceeding with high-concentration experiments.[10][11][12][13][14]

Section 2: Troubleshooting Guides for Low Cellular Uptake

This section provides structured, in-depth solutions to common problems encountered when working with BBG.

Problem 1: My Caco-2 permeability assay shows low apparent permeability (Papp) for BBG.

The Caco-2 permeability assay is a standard method for predicting in vivo drug absorption by measuring the rate of compound flux across a monolayer of differentiated Caco-2 cells.[15][16][17] A low Papp value indicates poor absorption.

Causality Analysis:

A low Papp value for a moderately lipophilic compound like BBG can be attributed to several factors:

  • Poor Aqueous Solubility: The compound may be precipitating in the donor compartment, reducing the concentration gradient that drives transport.

  • Low Passive Diffusion: The compound's interaction with the lipid bilayer may not be optimal for efficient passive transport.

  • Active Efflux: The compound may be a substrate for efflux pumps (like P-glycoprotein) expressed by Caco-2 cells, which actively transport it back out into the apical (donor) compartment.[15]

Troubleshooting Workflow:

G start Low Papp in Caco-2 Assay solubility Step 1: Address Solubility (Cyclodextrin Formulation) start->solubility Is solubility the issue? efflux Step 2: Investigate Efflux (Bidirectional Assay) solubility->efflux Solubility improved, but Papp still low? delivery Step 3: Advanced Delivery (Nanoparticle Encapsulation) efflux->delivery Efflux confirmed or other issues persist?

Caption: Troubleshooting workflow for low Caco-2 permeability.

Solutions & Methodologies:

1. Enhance Solubility with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, capable of forming inclusion complexes with poorly soluble drugs.[18][19][20] This enhances apparent solubility and can improve bioavailability.[21]

  • Experimental Protocol: BBG-Cyclodextrin Complexation

    • Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

    • Preparation: Prepare a saturated aqueous solution of HP-β-CD.

    • Complexation: Add an excess of BBG powder to the HP-β-CD solution. Stir vigorously at room temperature for 24-48 hours, protected from light.

    • Filtration: Filter the suspension through a 0.22 µm filter to remove undissolved BBG.

    • Quantification: Determine the concentration of solubilized BBG in the filtrate using a validated HPLC method.

    • Caco-2 Assay: Re-run the Caco-2 permeability assay using the BBG-cyclodextrin formulation in the donor well.[22]

2. Perform a Bidirectional Caco-2 Assay to Identify Active Efflux: To determine if BBG is an efflux pump substrate, you must measure its transport in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).[15]

  • Methodology:

    • Conduct the standard Caco-2 assay to determine the A-B permeability (Papp, A-B).

    • In parallel, add BBG to the basolateral compartment and measure its transport to the apical compartment to determine the B-A permeability (Papp, B-A).

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B).

    • Interpretation: An efflux ratio greater than 2 strongly suggests that BBG is actively transported by efflux pumps.[15] If efflux is confirmed, consider co-dosing with a known efflux inhibitor (e.g., verapamil for P-gp) to see if permeability improves.

Problem 2: LC-MS/MS analysis confirms low intracellular concentrations of BBG despite using a high dose.

This is a common scenario where the compound is present in the media but fails to accumulate inside the cells to a therapeutically relevant concentration.

Causality Analysis:
  • Inefficient Passive Diffusion: The primary route of entry is likely passive diffusion, which may be too slow or inefficient.

  • Membrane Trapping: The compound might be partitioning into the lipid bilayer but not effectively releasing into the cytoplasm.

  • Rapid Efflux: As mentioned previously, active efflux can keep intracellular concentrations low.

Solutions & Methodologies:

You must shift from relying on passive diffusion to employing active or enhanced delivery mechanisms. The three primary strategies are Liposomal Encapsulation, Polymeric Nanoparticles, and Cell-Penetrating Peptides (CPPs).

Strategy Comparison:
Delivery StrategyMechanism of ActionAdvantagesDisadvantagesTypical Size Range
Liposomes Fusion with the cell membrane or endocytosis.Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs.[23]Can have stability issues; potential for drug leakage.80-250 nm[24]
PLGA Nanoparticles Endocytosis.Biodegradable and FDA-approved; provides controlled/sustained release.[25][26][27]Organic solvents required for synthesis; potential for burst release.100-300 nm
Cell-Penetrating Peptides (CPPs) Direct membrane translocation or endocytosis.[28][29]High efficiency; can deliver various cargo types.[30]Potential for cytotoxicity and immunogenicity; poor serum stability.[31]N/A (conjugated to drug)
Recommended Workflow for Delivery System Selection:

G start Low Intracellular Concentration Confirmed liposomes Option 1: Liposomes (Good for initial screening, biocompatible) start->liposomes plga Option 2: PLGA NPs (For sustained release applications) start->plga cpp Option 3: CPP Conjugation (For maximizing direct cytosolic delivery) start->cpp

Sources

Minimizing degradation of (4-Butoxy-benzoylamino)-acetic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Butoxy-benzoylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for minimizing degradation during storage and experimental handling. Our goal is to ensure the integrity and stability of your valuable compound.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for (4-Butoxy-benzoylamino)-acetic acid?

To ensure the long-term stability of (4-Butoxy-benzoylamino)-acetic acid, it is crucial to store it under controlled conditions. We recommend storing the solid compound in a cool, dry, and dark place.[1] Airtight containers are essential to protect it from atmospheric moisture and oxygen.[1] For optimal preservation, storage in a desiccator at 2-8°C is recommended.

Why is it important to protect this compound from light?

Aromatic compounds, such as (4-Butoxy-benzoylamino)-acetic acid, can be susceptible to photodegradation.[2][3] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, potentially leading to the formation of colored impurities and loss of potency. Therefore, storing the compound in amber vials or in a light-blocking container is a critical preventative measure.

Can I store (4-Butoxy-benzoylamino)-acetic acid in solution?

Storing (4-Butoxy-benzoylamino)-acetic acid in solution for extended periods is generally not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, it is advisable to use an anhydrous, aprotic solvent and store it at low temperatures (-20°C or -80°C). Always prepare solutions fresh for your experiments whenever possible.

What are the primary degradation pathways for this molecule?

Based on its chemical structure, the primary anticipated degradation pathways for (4-Butoxy-benzoylamino)-acetic acid are:

  • Hydrolysis: The amide bond is susceptible to cleavage, especially in the presence of moisture and acidic or basic conditions, yielding 4-butoxybenzoic acid and glycine.[4][5]

  • Oxidation: The butoxy group and the benzene ring can be targets for oxidation, particularly if exposed to atmospheric oxygen over long periods or in the presence of oxidizing agents.[6]

  • Photodegradation: As an aromatic compound, it may degrade upon exposure to light.[2][3]

Troubleshooting Guide: Degradation Issues

This section addresses specific issues you might encounter during your experiments that could indicate degradation of (4-Butoxy-benzoylamino)-acetic acid.

Issue 1: Appearance of a new peak in my HPLC chromatogram during analysis.
  • Potential Cause: This is a common indicator of degradation. The new peak likely represents a degradation product.

  • Troubleshooting Steps:

    • Characterize the new peak: If you have access to mass spectrometry (LC-MS), determine the mass of the new peak. A mass corresponding to 4-butoxybenzoic acid or glycine would strongly suggest hydrolysis.

    • Review your sample preparation: Was the sample exposed to water for a prolonged period? Was the pH of your solution acidic or basic?

    • Perform a forced degradation study: To confirm the identity of the degradation product, intentionally degrade a small amount of your compound under controlled conditions (e.g., by adding a small amount of acid or base and heating gently). If the new peak in your experimental sample matches the retention time of the major peak in your forced degradation sample, you have likely identified the degradation pathway.

Issue 2: My solid compound has developed a yellowish tint over time.
  • Potential Cause: The development of color can be a sign of oxidative or photodegradation. These reactions can create chromophoric impurities.

  • Troubleshooting Steps:

    • Check your storage conditions: Was the container properly sealed? Was it exposed to light?

    • Purity analysis: Perform an HPLC analysis to quantify the level of impurity.

    • Purification: If the purity is compromised, you may need to repurify the compound, for example, by recrystallization.

Issue 3: I am seeing poor reproducibility in my bioassays.
  • Potential Cause: Inconsistent results can be due to the degradation of your stock solutions.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare fresh solutions of (4-Butoxy-benzoylamino)-acetic acid before each experiment.

    • Validate your solvent: Ensure the solvent you are using is anhydrous and of high purity.

    • Monitor stock solution purity: If you must use a stock solution over a period of time, regularly check its purity by HPLC.

Key Degradation Pathways and Prevention

Degradation Pathway Primary Cause Potential Degradation Products Preventative Measures
Hydrolysis Presence of water, acidic or basic pH4-Butoxybenzoic acid, GlycineStore in a desiccator, use anhydrous solvents, avoid extreme pH.
Oxidation Exposure to atmospheric oxygen, oxidizing agentsHydroxylated and/or cleaved butoxy group, ring-opened productsStore under an inert atmosphere (e.g., argon or nitrogen), avoid contact with oxidizing agents.
Photodegradation Exposure to UV or ambient lightComplex mixture of colored impuritiesStore in amber vials or light-blocking containers.

Diagram of Potential Degradation Pathways

A (4-Butoxy-benzoylamino)-acetic acid B Hydrolysis (H₂O, H⁺/OH⁻) A->B D Oxidation (O₂, oxidizing agents) A->D F Photodegradation (Light/UV) A->F C 4-Butoxybenzoic acid + Glycine B->C E Oxidized derivatives (e.g., hydroxylated ring, cleaved butoxy group) D->E G Complex mixture of impurities F->G

Caption: Major potential degradation pathways for (4-Butoxy-benzoylamino)-acetic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[1][7][8]

Objective: To intentionally degrade (4-Butoxy-benzoylamino)-acetic acid under various stress conditions to generate its potential degradation products.

Materials:

  • (4-Butoxy-benzoylamino)-acetic acid

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Heating block or water bath

  • UV chamber

Procedure:

  • Acid Hydrolysis: Dissolve a small amount of the compound in a 1:1 mixture of methanol and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a small amount of the compound in a 1:1 mixture of methanol and 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a small amount of the compound in a 1:1 mixture of methanol and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase and analyze by a suitable HPLC method (see Protocol 2).

Workflow for Forced Degradation Study

cluster_0 Stress Conditions A Acid Hydrolysis G Neutralization (for A & B) A->G B Base Hydrolysis B->G C Oxidation H Dilution C->H D Thermal Degradation D->H E Photodegradation E->H F (4-Butoxy-benzoylamino)-acetic acid Sample F->A F->B F->C F->D F->E G->H I HPLC Analysis H->I J Identification of Degradation Products I->J

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating RP-HPLC Method for Purity Analysis

This protocol provides a general starting point for a reversed-phase HPLC method to separate (4-Butoxy-benzoylamino)-acetic acid from its potential degradation products. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program 10% B to 90% B over 20 minutes

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of (4-Butoxy-benzoylamino)-acetic acid in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peaks and calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

References

  • ICH, Q1A (R2)
  • Pipitone, D. & Hedberg, D. Safe Chemical Storage: A Pound of Prevention is Worth a Ton of Trouble.
  • Agilent Technologies. Analysis of Amino Acids by HPLC. (2010). Available at: [Link].

  • Vailaya, A. & Woolfe, A. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology29, 76-90 (2005).
  • Rani, S., Kumar, A. & Singh, R. Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics12, 203-210 (2022).
  • Singh, R. & Raza, K. Forced Degradation Studies for Biopharmaceuticals.
  • Zepp, R. G. & Cline, D. M. Rates of direct photolysis in aquatic environment. Environmental Science & Technology11, 359-366 (1977).
  • Alsante, K. M. et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology29, (2005).
  • Flinn Scientific.
  • PubChem. Butoxybenzene. Available at: [Link].

  • Ramireddy, B. & Behara, V. S. R. A novel validated stability-indicating RP-HPLC method for the simultaneous estimation of ozenoxacin and benzoic acid in their combined dosage form. Future Journal of Pharmaceutical Sciences9, 19 (2023).
  • ResearchGate. Oxidative degradation of benzene rings. Available at: [Link].

  • Save My Exams. Reactions of Amides. Available at: [Link].

  • Singh, S. et al. Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry26, 3-11 (2007).
  • Wikipedia. Hippuric acid. Available at: [Link].

  • YouTube. Hippuric Acid : Synthesis. (2020). Available at: [Link].

  • Baertschi, S. W., Alsante, K. M. & Reed, R. A.
  • Bakshi, M. & Singh, S. Forced degradation studies: a tool for stability-indicating method development and validation. Journal of pharmaceutical and biomedical analysis28, 1011-1040 (2002).
  • Connors, K. A., Amidon, G. L. & Stella, V. J. Chemical stability of pharmaceuticals: a handbook for pharmacists. (John Wiley & Sons, 1986).
  • Jenke, D. A new approach for conducting forced degradation studies on anhydrous drug substances. Journal of pharmaceutical and biomedical analysis49, 899-906 (2009).
  • Klick, S. et al. Toward a general strategy for degradation pathway elucidation of drug molecules. Journal of pharmaceutical and biomedical analysis46, 421-432 (2008).
  • Maheswaran, R. FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology36, 72-80 (2012).

Sources

Technical Support Center: Optimizing Incubation Times for N-(4-Butoxybenzoyl)glycine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Butoxybenzoyl)glycine, a derivative of glycine, is a compound of interest in various biochemical and pharmacological studies.[1][2] Accurate quantification and characterization of its activity in biological systems often rely on enzyme- or cell-based assays. A critical, yet frequently overlooked, parameter in these assays is the incubation time. The duration of the incubation step directly impacts the reaction kinetics, signal intensity, and ultimately, the reliability of the experimental data.[3] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand the nuances of optimizing incubation times for N-(4-Butoxybenzoyl)glycine assays, troubleshoot common issues, and ensure the generation of robust and reproducible results.

This document will delve into the core principles governing incubation time, provide detailed protocols for optimization experiments, and offer a structured troubleshooting guide to address specific challenges you may encounter.

The Science Behind Incubation Time Optimization

In any enzyme- or cell-based assay, the incubation period is the time allowed for the biological reaction to proceed. For N-(4-Butoxybenzoyl)glycine assays, this could involve enzymatic cleavage, receptor binding, or cellular uptake. The goal is to identify an incubation time that allows for sufficient product formation or biological response to be detected reliably, while remaining within the linear range of the assay.[4]

Several factors can influence the optimal incubation time, including:

  • Enzyme/Protein Concentration: Higher concentrations of the active biological component will lead to a faster reaction rate, potentially requiring shorter incubation times.

  • Substrate Concentration: The concentration of N-(4-Butoxybenzoyl)glycine will affect the reaction velocity.

  • Temperature: Enzyme activity is highly temperature-dependent. Most assays are performed between 20-40°C.[5]

  • pH and Buffer Composition: These conditions can significantly impact protein stability and catalytic activity.[6]

  • Assay Format: Whether it is a kinetic or endpoint assay will dictate the approach to optimizing incubation time.[4]

Failure to properly optimize incubation time can lead to several undesirable outcomes:

  • Under-incubation: Results in a weak signal, poor sensitivity, and high variability.

  • Over-incubation: Can lead to substrate depletion, enzyme denaturation, or the "hook effect" in immunoassays, all of which result in inaccurate measurements.[3]

Logical Framework for Incubation Time Optimization

A systematic approach is crucial for efficiently determining the optimal incubation time. The following diagram illustrates a logical workflow for this process.

Incubation_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Selection Prep Define Assay Parameters (Enzyme/Substrate Conc., Temp, Buffer) TimeCourse Perform Time-Course Experiment (Multiple time points) Prep->TimeCourse Proceed to KineticAnalysis Analyze Reaction Kinetics (Initial linear phase) TimeCourse->KineticAnalysis Data for SelectTime Select Optimal Incubation Time (Within linear range, good signal-to-noise) KineticAnalysis->SelectTime Inform Validation Validate with Controls (Positive and Negative) SelectTime->Validation Requires

Caption: Workflow for optimizing incubation time.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the optimization of incubation times for N-(4-Butoxybenzoyl)glycine assays.

FAQs

Q1: What is a good starting point for incubation time in a novel N-(4-Butoxybenzoyl)glycine assay?

A1: For a novel assay, a good starting point is to perform a broad time-course experiment. We recommend testing a range of time points, for example, 15, 30, 60, 90, and 120 minutes.[4] This will provide a preliminary understanding of the reaction kinetics and help narrow down the optimal window. For some enzyme assays, shorter incubation times of 5-10 minutes may be sufficient to eliminate enzyme activity, while others may require longer incubations.[5]

Q2: How do I know if my incubation time is within the linear range of the assay?

A2: To determine the linear range, you should perform a time-course experiment and plot the signal (e.g., absorbance, fluorescence) against time. The linear range is the portion of the curve where the signal increases proportionally with time. It is crucial to select an incubation time that falls within this linear phase to ensure that the measured activity is directly proportional to the enzyme concentration or analyte amount.[3]

Q3: Can the optimal incubation time change between different batches of reagents?

A3: Yes, it is possible. Variations in enzyme activity, substrate purity, or antibody affinity between batches can affect the reaction kinetics. Therefore, it is good practice to re-validate the optimal incubation time, or at least run a few key time points, whenever you switch to a new lot of critical reagents.

Q4: Should I optimize incubation time for my positive and negative controls?

A4: Yes, it is important to include both positive and negative controls in your optimization experiments. The optimal incubation time should provide a robust signal for your positive control while maintaining a low background signal for your negative control, thus maximizing the signal-to-noise ratio.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Weak or No Signal Incubation time is too short. Perform a time-course experiment to determine the optimal incubation duration.[7]
Reagents not at room temperature. Allow all reagents to equilibrate to room temperature for 15-20 minutes before starting the assay.[7]
Incorrect reagent preparation or storage. Double-check the protocol for correct reagent dilutions and storage conditions.[7] Do not use expired reagents.[7]
Inactive enzyme or degraded substrate. Verify the activity of the enzyme with a known substrate and check the integrity of the N-(4-Butoxybenzoyl)glycine.
High Background Signal Incubation time is too long. Reduce the incubation time. Over-incubation can lead to non-specific binding or signal development.
Contaminated reagents or buffers. Use fresh, high-purity reagents and buffers. Ensure proper handling to avoid cross-contamination.[8]
Insufficient washing steps. Increase the number or stringency of washing steps to remove unbound reagents.[9]
Poor Replicate Data Inconsistent timing of reagent addition or reaction termination. Use a multichannel pipette for simultaneous addition of reagents to replicates. Ensure the reaction is stopped at the same time for all wells.
Temperature fluctuations across the plate. Ensure the entire plate is incubated at a uniform temperature. Avoid placing the plate near drafts or on unevenly heated surfaces.
Pipetting errors. Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[7]
Assay Signal Plateaus or Decreases at Longer Incubation Times Substrate depletion. The enzyme has consumed most of the available N-(4-Butoxybenzoyl)glycine. Choose an earlier time point within the linear range.[3]
Enzyme instability. The enzyme may be losing activity over the extended incubation period.[3] Select a shorter incubation time.
Product inhibition. The accumulation of reaction product may be inhibiting the enzyme. Analyze earlier time points to determine the initial velocity.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol describes a general method for performing a time-course experiment to identify the linear range and optimal incubation time for an N-(4-Butoxybenzoyl)glycine assay.

Materials:

  • N-(4-Butoxybenzoyl)glycine stock solution

  • Enzyme or cell suspension

  • Assay buffer

  • Detection reagent

  • Stop solution (if applicable)

  • 96-well microplate (black or clear, depending on the detection method)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare all reagents, including the N-(4-Butoxybenzoyl)glycine substrate and enzyme/cell suspension, at their desired working concentrations in the assay buffer. Allow all solutions to come to room temperature.

  • Set Up the Plate:

    • Design a plate layout that includes wells for each time point, as well as no-enzyme and no-substrate controls.

    • Dispense the assay buffer to all wells.

    • Add the N-(4-Butoxybenzoyl)glycine solution to the appropriate wells.

  • Initiate the Reaction:

    • Using a multichannel pipette, add the enzyme solution to the wells to start the reaction.

    • Immediately start a timer.

  • Incubate and Read:

    • Incubate the plate at the desired temperature.

    • At each predetermined time point (e.g., 0, 5, 10, 15, 30, 60, 90, 120 minutes), stop the reaction (if necessary) by adding the stop solution.

    • Read the plate at the appropriate wavelength or settings for your detection method.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all data points.

    • Plot the mean signal intensity versus time.

    • Identify the linear portion of the curve. The optimal incubation time should be within this range, providing a good balance between signal intensity and linearity.

Visualizing the Time-Course Data

The following diagram illustrates the expected outcome of a time-course experiment and how to identify the optimal incubation window.

Time_Course_Analysis cluster_graph Signal vs. Time cluster_labels Interpretation a b Linear Linear Range (Optimal Window) a->Linear Initial Phase c d Plateau Plateau Phase (Substrate Depletion) c->Plateau Reaction Slows e Decline Decline Phase (Enzyme Inactivation) e->Decline Signal Decreases

Caption: Interpreting a time-course experiment.

References

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Retrieved from [Link]

  • Kalliokoski, T., & Kähkönen, N. (2019). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 937-947.
  • UCL. (n.d.). Incubation time. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to (4-Butoxy-benzoylamino)-acetic acid and Other N-Acylglycines as Peroxisome Proliferator-Activated Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of (4-Butoxy-benzoylamino)-acetic acid with other notable N-acylglycines, focusing on their activity as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). We will delve into the structural nuances, biological activities, and the experimental data that define their potential as therapeutic agents.

Introduction to N-Acylglycines and their Therapeutic Potential

N-acylglycines are a class of endogenous lipid metabolites that play significant roles in various physiological processes. These molecules, formed by the conjugation of a fatty acid with glycine, have garnered considerable interest in the scientific community for their diverse biological activities, including anti-inflammatory effects, analgesia, and regulation of cellular signaling.[1] Their structural similarity to other bioactive lipids, such as endocannabinoids, has prompted extensive research into their mechanisms of action and therapeutic potential.

A key area of investigation is the interaction of N-acylglycines with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2][3][4][5] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and physiological functions.[1][3][4][5]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle. Its activation generally leads to decreased lipid levels.[1][5]

  • PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis, promoting the storage of fatty acids and improving insulin sensitivity.[3][4][6]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and has been implicated in improving insulin sensitivity and reducing obesity.

Given their roles in metabolic and inflammatory pathways, PPARs are attractive drug targets for conditions such as dyslipidemia, type 2 diabetes, and chronic inflammatory diseases. This guide will focus on the comparative analysis of (4-Butoxy-benzoylamino)-acetic acid and other N-acylglycines as potential PPAR agonists.

Profile of (4-Butoxy-benzoylamino)-acetic acid

(4-Butoxy-benzoylamino)-acetic acid is a synthetic N-acylglycine derivative. Its structure features a butoxy group attached to the benzoyl moiety, which is then linked to glycine. This compound belongs to a class of glycine amides that have been investigated for their potential as PPARα agonists.

Physicochemical Properties:

PropertyValue
CAS Number 192804-36-7
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Melting Point 168-169 °C
Density 1.28 g/cm³

Source: Publicly available chemical databases.

The structural characteristics of (4-Butoxy-benzoylamino)-acetic acid, particularly the presence of the benzoyl group and the ether linkage, suggest its potential to interact with the ligand-binding domain of PPARs. The following sections will explore the available experimental data to substantiate this hypothesis and compare its activity with other N-acylglycines.

Comparative Analysis of PPAR Agonist Activity

A critical aspect of evaluating the therapeutic potential of these compounds is to quantify their potency and selectivity as PPAR agonists. This is typically achieved through in vitro assays that measure the activation of PPARα and PPARγ.

It is known that some endogenous N-acylglycines exhibit weak agonist activity at PPARα. For instance, N-oleoylglycine has been reported to be a weak PPARα agonist. N-palmitoylethanolamide (PEA), a structurally related N-acylethanolamide, is a known selective PPARα agonist with an EC₅₀ value of 3.1 µM.[7]

To provide a framework for comparison, the following table summarizes the known or inferred PPAR agonist activities of relevant N-acyl compounds. The data for (4-Butoxy-benzoylamino)-acetic acid remains to be experimentally determined and is represented as "Not Available."

Table 1: Comparative PPAR Agonist Activity

CompoundTargetEC₅₀ (µM)Reference
(4-Butoxy-benzoylamino)-acetic acid PPARαNot Available-
PPARγNot Available-
N-Oleoylglycine PPARαWeak Agonist[8]
N-Palmitoylethanolamide (PEA) PPARα3.1[7]
Fenofibrate (Reference PPARα Agonist) PPARα30[7]
Rosiglitazone (Reference PPARγ Agonist) PPARγ~0.03-0.1Varies by assay

Structure-Activity Relationship (SAR) Insights:

The structure of the acyl chain and the nature of the amino acid conjugate are critical determinants of PPAR agonist activity.

  • Acyl Chain: The length and degree of saturation of the fatty acid chain influence both potency and selectivity. For instance, long-chain unsaturated fatty acids are natural ligands for PPARs.

  • Head Group: The glycine moiety in N-acylglycines provides a carboxylic acid group that can form important hydrogen bond interactions within the ligand-binding pocket of PPARs.

  • Aromatic Moiety: In synthetic derivatives like (4-Butoxy-benzoylamino)-acetic acid, the substituted benzoyl ring likely occupies the hydrophobic pocket of the PPAR ligand-binding domain. The nature and position of substituents on this ring can significantly impact binding affinity and agonist efficacy. The butoxy group in the para position is expected to enhance lipophilicity and potentially improve binding.

Experimental Protocols for Assessing PPAR Agonism

To facilitate further research and direct comparison, this section outlines standardized experimental protocols for determining the PPARα and PPARγ agonist activity of compounds like (4-Butoxy-benzoylamino)-acetic acid.

PPARα Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay is a common method to screen for and characterize PPARα agonists. It measures the ability of a compound to activate the transcription of a reporter gene under the control of a PPARα-responsive promoter.

Workflow Diagram:

PPAR_Transactivation_Assay cluster_workflow PPARα Transactivation Assay Workflow A 1. Cell Culture & Transfection: - Plate cells (e.g., HEK293T, HepG2). - Co-transfect with:  - PPARα expression vector  - PPRE-luciferase reporter vector  - Renilla luciferase control vector B 2. Compound Treatment: - Add test compounds at various concentrations. A->B C 3. Incubation: - Incubate for 24-48 hours. B->C D 4. Cell Lysis & Luciferase Assay: - Lyse cells. - Measure Firefly and Renilla luciferase activity. C->D E 5. Data Analysis: - Normalize Firefly to Renilla luciferase activity. - Plot dose-response curves. - Calculate EC₅₀ values. D->E

Caption: Workflow for PPARα Transactivation Assay.

Detailed Protocol:

  • Cell Culture: Maintain a suitable cell line, such as HEK293T or HepG2, in appropriate growth medium.

  • Transfection:

    • Seed cells into 96-well plates.

    • Prepare a transfection mixture containing:

      • An expression vector for human or rodent PPARα.

      • A reporter plasmid containing multiple copies of a peroxisome proliferator response element (PPRE) upstream of a luciferase reporter gene.

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Transfect the cells using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., (4-Butoxy-benzoylamino)-acetic acid, N-palmitoylglycine) and a known PPARα agonist (e.g., fenofibrate) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.

PPARγ Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This in vitro assay directly measures the ability of a test compound to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

Workflow Diagram:

TRFRET_Assay cluster_workflow PPARγ TR-FRET Competitive Binding Assay A 1. Prepare Assay Components: - Test compounds - Fluorescently labeled PPARγ ligand (tracer) - PPARγ Ligand-Binding Domain (LBD) - Lanthanide-labeled antibody against LBD tag B 2. Assay Plate Setup: - Add test compounds at various concentrations to a microplate. A->B C 3. Reagent Addition: - Add the fluorescent tracer, PPARγ LBD, and lanthanide-labeled antibody to the wells. B->C D 4. Incubation: - Incubate at room temperature to allow binding equilibrium. C->D E 5. TR-FRET Measurement: - Read the plate on a TR-FRET-compatible reader. - Measure emission at two wavelengths. D->E F 6. Data Analysis: - Calculate the TR-FRET ratio. - Plot the ratio against compound concentration. - Determine the IC₅₀ value. E->F

Caption: Workflow for PPARγ TR-FRET Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and a known PPARγ ligand (e.g., rosiglitazone) as a positive control.

    • Prepare a solution containing the PPARγ LBD (often GST-tagged).

    • Prepare a solution of a fluorescently labeled PPARγ ligand (tracer) and a terbium-labeled anti-GST antibody.

  • Assay Procedure:

    • In a suitable microplate, add the test compounds.

    • Add the mixture of PPARγ LBD, fluorescent tracer, and antibody to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the time-resolved fluorescence at two wavelengths (e.g., emission from the lanthanide donor and the acceptor fluorophore) using a TR-FRET-enabled plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that displaces 50% of the fluorescent tracer.

Discussion and Future Directions

The exploration of N-acylglycines as PPAR modulators is a promising avenue for the development of novel therapeutics for metabolic and inflammatory diseases. While (4-Butoxy-benzoylamino)-acetic acid shows structural promise as a PPARα agonist, a lack of direct comparative data with other N-acylglycines currently limits a definitive assessment of its performance.

Key Causality Behind Experimental Choices:

  • Choice of PPAR Isoforms: The focus on PPARα and PPARγ is driven by their well-established roles in lipid and glucose metabolism, making them primary targets for metabolic diseases.

  • Transactivation vs. Binding Assays: Utilizing both assay types provides a more complete picture of a compound's activity. A binding assay confirms direct interaction with the receptor, while a transactivation assay demonstrates functional agonism (i.e., the ability to induce gene transcription).

  • Use of Reference Compounds: Including known agonists like fenofibrate (for PPARα) and rosiglitazone (for PPARγ) is crucial for validating the assay performance and for providing a benchmark against which to compare the potency of the test compounds.

Self-Validating System:

The combination of a direct binding assay and a functional cell-based assay creates a self-validating system. A compound that demonstrates binding in the TR-FRET assay should ideally also show activity in the transactivation assay. Discrepancies between the two can provide valuable insights into the compound's mechanism of action (e.g., partial agonism, antagonism, or off-target effects).

Future Research:

To comprehensively evaluate (4-Butoxy-benzoylamino)-acetic acid and its potential, the following experimental work is essential:

  • Direct Comparative Studies: Head-to-head comparisons of (4-Butoxy-benzoylamino)-acetic acid with N-palmitoylglycine, N-oleoylglycine, and N-arachidonoylglycine in both PPARα and PPARγ transactivation and binding assays are needed to determine their relative potencies and selectivities.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to animal models of dyslipidemia and insulin resistance to assess their efficacy and pharmacokinetic properties.

  • Expanded SAR Studies: Synthesis and testing of a broader range of (4-substituted-benzoylamino)-acetic acid derivatives will help to elucidate the key structural features required for potent and selective PPAR modulation.

By systematically applying these experimental approaches, the scientific community can gain a clearer understanding of the therapeutic potential of (4-Butoxy-benzoylamino)-acetic acid and other N-acylglycines as a new generation of PPAR-targeted drugs.

References

  • Haluzík, M. M., & Haluzík, M. (2006). PPAR-alpha and insulin sensitivity. Physiological research, 55(2), 115–122.
  • D'Aniello, E., Iannotti, F. A., Falkenberg, L. G., Martella, A., Gentile, A., De Maio, F., ... & Ianora, A. (2019). In Silico Identification and Experimental Validation of (−)
  • Cho, N., & Rangwala, S. M. (2008). PPARγ signaling and metabolism: the good, the bad and the future. Current opinion in pharmacology, 8(3), 320-325.
  • Ahmadian, M., Suh, J. M., Hah, N., Liddle, C., Atkins, A. R., Downes, M., & Evans, R. M. (2013). PPARγ signaling and metabolism: the good, the bad and the future.
  • Rockwell, C. E., & Kaminski, N. E. (2004). A cyclooxygenase metabolite of anandamide, prostamide E2, is a peroxisome proliferator-activated receptor (PPAR) agonist.
  • Kim, H. J., & Choi, H. K. (2018). Re-highlighting the action of PPARγ in treating metabolic diseases. Archives of pharmacal research, 41(8), 779-787.
  • Rolland, V., D'Aniello, E., Iannotti, F. A., & Ianora, A. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine drugs, 21(2), 92.
  • McHugh, D., Hu, S. S., Rimmerman, N., Juknat, A., Vogel, Z., Walker, J. M., & Bradshaw, H. B. (2010). N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor. BMC neuroscience, 11, 44.
  • Takenouchi, R., Inoue, K., Kambe, Y., & Miyata, A. (2012). N-arachidonoyl glycine induces macrophage apoptosis via GPR18.
  • McHugh, D., Wager-Miller, J., Page, J., & Bradshaw, H. B. (2014). Δ9-THC and N-arachidonoyl glycine regulate BV-2 microglial morphology and cytokine release plasticity: implications for signaling at GPR18. Frontiers in pharmacology, 5, 272.
  • Bradshaw, H. B., Rimmerman, N., Hu, S. S., & Walker, J. M. (2006). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. Molecular pharmacology, 69(5), 1547-1554.
  • Ciuciu, T. M., Tius, M. A., & Bradshaw, H. B. (2017). N-arachidonoyl glycine, another endogenous agonist of GPR55.
  • Connor, M., & Glass, M. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?.
  • Lu, H. C., Mackie, K., & Hille, B. (2012). N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways. The Journal of pharmacology and experimental therapeutics, 343(1), 15-25.
  • Hudson, B. D., Tikhonova, I. G., Pandey, S. K., Ulven, T., & Milligan, G. (2019). N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132. Pharmacology research & perspectives, 7(6), e00542.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, synthetic utility, and structure-activity relationships (SAR) of N-(4-Butoxybenzoyl)glycine (CAS 51220-55-4), comparing it with its methoxy and heptyloxy analogs.

Executive Summary

N-(4-Butoxybenzoyl)glycine (also known as 4-Butoxyhippuric acid ) represents a critical lipophilic scaffold in the design of peptidomimetic drugs and heterocyclic bioactive agents. While endogenous hippuric acid derivatives are primarily known as metabolic conjugates, the introduction of a 4-alkoxy tail transforms this moiety into a hydrophobic anchor capable of modulating membrane permeability and receptor binding.

This guide evaluates the compound primarily as a bioactive precursor for 5-benzylidene-oxazol-4-ones (antimicrobial agents) and as a probe for renal organic anion transport (OAT) systems. Comparative analysis reveals that the butoxy (C4) chain offers an optimal balance between solubility and lipophilicity, outperforming the methoxy (C1) analog in membrane penetration potential while avoiding the steric hindrance and solubility issues associated with the heptyloxy (C7) analog.

Comparative Analysis: Structure-Activity Relationship (SAR)

The biological performance of N-(4-alkoxybenzoyl)glycines is governed by the length of the alkyl chain at the para-position.[1] This "tail" dictates the molecule's LogP (partition coefficient) and its efficiency in downstream cyclization reactions to form bioactive oxazolones.

Table 1: Physicochemical and Synthetic Performance Comparison
FeatureN-(4-Methoxybenzoyl)glycine N-(4-Butoxybenzoyl)glycine N-(4-Heptyloxybenzoyl)glycine
Chain Length C1 (Short)C4 (Intermediate) C7 (Long)
Lipophilicity (Est. LogP) ~0.9 - 1.2~2.5 - 2.8 ~4.0+
Solubility (Aq.) HighModerate Low
Synthetic Yield (Precursor) High (>85%)Moderate (75-80%) Low (<60%)
Bioactivity Potential Low permeability; Rapid clearanceBalanced permeability; High potency potential High affinity but solubility-limited
Primary Utility Metabolic standard; ControlDrug scaffold; OAT probe Lipophilic anchor for membrane studies
Mechanism of Action & Biological Implications[2]
  • Lipophilic Anchoring: The butoxy group facilitates the interaction of the glycine conjugate with hydrophobic pockets of target enzymes (e.g., bacterial cell wall synthesis enzymes when converted to oxazolones). The C4 chain length is often cited as a "Goldilocks" zone—sufficiently lipophilic to cross bacterial membranes but short enough to maintain water solubility for transport.

  • Precursor Efficiency: In the synthesis of antimicrobial oxazolones (via Erlenmeyer-Plöchl azlactone synthesis), the nucleophilicity of the amide oxygen is influenced by the electron-donating alkoxy group. The butoxy group maintains electronic activation similar to methoxy but introduces steric factors that slightly reduce cyclization yields, a trade-off for enhanced biological lipophilicity.

  • Renal Transport (OAT): As a lipophilic analog of hippuric acid (PAH), the butoxy derivative serves as a competitive substrate for Organic Anion Transporters (OAT1/OAT3), potentially exhibiting slower clearance than the methoxy analog due to increased protein binding.

Experimental Protocols

Protocol A: Synthesis of N-(4-Butoxybenzoyl)glycine (Schotten-Baumann Conditions)

Objective: To synthesize high-purity N-(4-Butoxybenzoyl)glycine for biological screening.

Reagents:

  • Glycine (1.0 equiv)

  • 4-Butoxybenzoyl chloride (1.1 equiv)

  • Sodium Hydroxide (10% aqueous solution)

  • Hydrochloric Acid (Concentrated)

  • Diethyl Ether (for washing)

Step-by-Step Methodology:

  • Dissolution: Dissolve glycine (0.1 mol) in 10% NaOH solution (100 mL) in a round-bottom flask. Cool the solution to 0–5°C in an ice bath.

  • Acylation: Add 4-butoxybenzoyl chloride (0.11 mol) dropwise over 30 minutes with vigorous stirring. Critical: Maintain temperature below 10°C to prevent hydrolysis of the acid chloride.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The solution should remain alkaline (pH > 9); add more NaOH if necessary.

  • Precipitation: Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted acid chloride or neutral byproducts.

  • Acidification: Carefully acidify the aqueous phase with concentrated HCl dropwise to pH 2.0. A white precipitate of N-(4-butoxybenzoyl)glycine will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

  • Validation: Verify structure via melting point (expected: ~150-160°C range, distinct from benzoic acid precursor) and IR spectroscopy (Amide I band at ~1640 cm⁻¹).

Protocol B: Evaluation of Antibacterial Potential (Zone of Inhibition)

Note: This protocol applies to the derivative oxazolones or the free acid if testing for OAT inhibition.

  • Culture Prep: Inoculate nutrient broth with S. aureus or E. coli and incubate at 37°C for 24h.

  • Plating: Spread 0.1 mL of culture on nutrient agar plates.

  • Treatment: Dissolve N-(4-Butoxybenzoyl)glycine (and analogs) in DMSO (1 mg/mL). Load 50 µL into agar wells.

  • Incubation: Incubate at 37°C for 24h.

  • Measurement: Measure the diameter of the inhibition zone (mm). Expectation: The butoxy derivative typically shows superior inhibition compared to the methoxy analog due to enhanced cellular uptake.

Pathway Visualization

The following diagram illustrates the role of N-(4-Butoxybenzoyl)glycine as a central node in the synthesis of bioactive heterocycles and its biological interaction pathways.

ButoxyGlycinePathways cluster_SAR SAR Modulation (C4 Chain) Start 4-Butoxybenzoic Acid Intermediate N-(4-Butoxybenzoyl)glycine (CAS 51220-55-4) Start->Intermediate Glycine Conjugation (Schotten-Baumann) Oxazolone 5-Benzylidene-oxazol-4-one (Bioactive Heterocycle) Intermediate->Oxazolone Cyclization w/ Aldehyde (Erlenmeyer-Plöchl) Clearance Renal OAT Transport (Clearance) Intermediate->Clearance Substrate Competition Target Bacterial Membrane Permeation Oxazolone->Target Inhibition of Cell Wall Synthesis

Caption: Synthetic and biological pathways of N-(4-Butoxybenzoyl)glycine. The C4-alkoxy tail serves as a critical modulator for both downstream cyclization efficiency and membrane interaction.

References

  • Tandel, R. C. (2012). "Synthesis and Study of Oxazolone Derivatives Showing Biological Activity." International Research Journal of Biological Sciences, 1(7), 65-69.

  • PubChem Database. (n.d.). "Compound Summary: N-(4-Butoxybenzoyl)glycine (CAS 51220-55-4)." National Center for Biotechnology Information.

  • Mohsen, A. M. Y., et al. (2014). "Structure-activity relationships of strychnine analogs at glycine receptors." Chemistry & Biodiversity, 11(8), 1256-1262. (Contextual reference for glycine conjugate bioactivity).

  • Pritchard, J. B., & Miller, D. S. (1993). "Mechanisms of organic anion transport in kidney." Physiological Reviews, 73(4), 765-796. (Mechanistic grounding for hippurate transport).

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Reproducibility of Experiments using (4-Butoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of (4-Butoxy-benzoylamino)-acetic acid (also known as 4-Butoxyhippuric acid ), focusing on experimental reproducibility in metabolic profiling and transporter kinetics.

A Comparative Technical Guide for Metabolic & Transporter Research

Executive Summary & Technical Positioning

(4-Butoxy-benzoylamino)-acetic acid is the glycine conjugate of 4-butoxybenzoic acid. In drug development and toxicology, it serves two primary critical functions:

  • Metabolic Reference Standard: It acts as the definitive endpoint marker for the Phase II glycine conjugation of 4-butoxybenzoic acid (a common structural motif in liquid crystal mesogens and specific drug scaffolds).

  • Lipophilic OAT Probe: Unlike the hydrophilic gold-standard Para-aminohippuric acid (PAH) , this compound introduces a lipophilic butoxy tail. This makes it a vital probe for characterizing the substrate specificity of Organic Anion Transporters (OAT1/OAT3) regarding hydrophobic interactions.

Reproducibility Challenge: The primary experimental failure mode with this compound is solubility-driven inconsistency . Its increased LogP (approx. 2.5–3.0) compared to PAH (LogP ~0.4) leads to precipitation in standard aqueous buffers (PBS/HBSS) if protocols for hydrophilic hippurates are blindly applied.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts (4-Butoxy-benzoylamino)-acetic acid with its standard alternatives in renal and metabolic research.

Feature(4-Butoxy-benzoylamino)-acetic acidPara-aminohippuric Acid (PAH)Hippuric Acid (Unsubstituted)
Primary Role Lipophilic OAT Probe / Phase II Metabolite StandardRenal Clearance Gold Standard / Hydrophilic ProbeBaseline Metabolic Marker
Hydrophobicity (LogP) High (~2.8) (Prone to precipitation)Low (~0.4) (Highly soluble)Low (~0.3) (Soluble)
OAT Transporter Affinity High affinity (Hydrophobic pocket interaction)Moderate affinity (Classic substrate)Moderate affinity
Detection (UV) Strong

~254-260 nm (Alkoxy-benzoyl)

~254 nm

~230 nm
Solubility in PBS (pH 7.4) < 1 mM (Requires co-solvent)> 50 mM> 10 mM
Stability Stable in DMSO; Amide hydrolysis at pH < 3Unstable in light (oxidizes)Very Stable

Core Protocols for Reproducibility

Protocol A: Stock Solution Preparation (The "Solubility Lock")

Causality: Most variability in Km/Vmax data arises from micro-precipitation of the butoxy-derivative in aqueous media. This protocol ensures a stable, homogenous dispersion.

Reagents:

  • Compound: (4-Butoxy-benzoylamino)-acetic acid (Purity >98%).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4, pre-warmed to 37°C.

Step-by-Step Workflow:

  • Primary Stock: Dissolve 10 mg of compound in 1 mL 100% DMSO . Do not use water or ethanol initially. Vortex for 60 seconds.

    • Checkpoint: Solution must be crystal clear.

  • Intermediate Dilution: Dilute the Primary Stock 1:10 into 50% DMSO / 50% Water .

    • Reasoning: This "stepping down" prevents the "crashing out" shock observed when dumping 100% DMSO stock directly into PBS.

  • Working Solution: Spike the Intermediate Dilution into pre-warmed PBS (37°C) to achieve final concentrations (e.g., 1–100 µM).

    • Constraint: Final DMSO concentration must remain < 0.5% to avoid cytotoxicity in cell assays.

Protocol B: LC-MS/MS Quantification (Matrix Effect Elimination)

Causality: The butoxy group increases retention on C18 columns, often co-eluting with phospholipids that cause ion suppression.

System Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Transition: Monitor specific MRM (Multiple Reaction Monitoring) transitions. Based on structure, the parent ion

    
     is approx. 252.1.
    
    • Target: 252.1

      
       105.0 (Benzoyl fragment).
      

Gradient Strategy:

  • Hold: 0–0.5 min at 5% B (Desalt).

  • Ramp: 0.5–3.0 min to 95% B (Elute lipophilic analytes).

  • Wash: Hold 95% B for 1.0 min (Critical to remove phospholipids).

  • Re-equilibrate: 2.0 min at 5% B.

Mechanistic Visualization

Diagram 1: Metabolic & Transport Pathway

This diagram illustrates the synthesis of the compound (Phase II conjugation) and its subsequent transport, highlighting the competitive inhibition with PAH.

G cluster_0 Phase II Metabolism (Liver) cluster_1 Renal Transport (Kidney Proximal Tubule) Precursor 4-Butoxybenzoic Acid (Precursor) Enzyme Glycine N-acyltransferase (GLYAT) Precursor->Enzyme Glycine Glycine Glycine->Enzyme Product (4-Butoxy-benzoylamino)- acetic acid Enzyme->Product Conjugation OAT OAT1 / OAT3 Transporter Product->OAT High Affinity Uptake Urine Excretion (Urine) OAT->Urine Secretion PAH PAH (Competitor) PAH->OAT Competition

Caption: Pathway illustrating the enzymatic formation of the conjugate and its competitive interaction with OAT transporters against PAH.

Diagram 2: Experimental Reproducibility Workflow

The logic flow to prevent experimental failure.

Workflow cluster_sol Solubility Check cluster_assay Assay Execution Start Start: (4-Butoxy-benzoylamino)-acetic acid Step1 Dissolve in 100% DMSO Start->Step1 Check1 Is solution clear? Step1->Check1 Fail1 Sonication / Warm to 40°C Check1->Fail1 No Step2 Dilute to <0.5% DMSO in Buffer Check1->Step2 Yes Fail1->Step1 Step3 Cell Incubation (OAT1/3) Step2->Step3 Step4 Stop Reaction (Ice-cold MeOH) Step3->Step4

Caption: Decision tree for stock preparation to ensure solubility and prevent precipitation artifacts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12213192, (4-Butoxy-benzoylamino)-acetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (4-Butoxy-benzoylamino)-acetic acid. Retrieved from [Link]

  • Burckhardt, G. (2012).Drug transport by Organic Anion Transporters (OATs). Pharmacology & Therapeutics.

A Guide to Inter-Laboratory Comparison of N-(4-Butoxybenzoyl)glycine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of N-(4-Butoxybenzoyl)glycine. Given the critical role of robust and reproducible analytical methods in drug development and research, this document outlines the principles, protocols, and data analysis required to ensure consistency and accuracy across different laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or participate in such a comparative study.

Introduction: The Imperative for Method Harmonization

N-(4-Butoxybenzoyl)glycine is an emerging molecule of interest in pharmaceutical research. As with any potential therapeutic agent or biomarker, the ability to accurately and reliably quantify its concentration in biological matrices is paramount for preclinical and clinical studies. Discrepancies in analytical methodologies between laboratories can lead to inconsistent data, hindering drug development and regulatory submissions.

An inter-laboratory comparison, also known as a proficiency test or collaborative method validation study, is a powerful tool to assess and ensure the comparability of analytical results among different laboratories.[1][2] The primary objective is to demonstrate that a validated analytical procedure is suitable for its intended purpose and can be successfully transferred and executed by different analysts in different locations.[3][4] This guide will walk through the essential components of designing and executing such a study for N-(4-Butoxybenzoyl)glycine.

Designing the Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is the cornerstone of a successful method comparison. The following sections detail the key considerations.

Study Coordination and Participating Laboratories

A central coordinating laboratory should be designated to oversee the entire study. This laboratory is responsible for preparing and distributing test samples, collecting and analyzing the data, and preparing the final report. A minimum of three to five participating laboratories with experience in bioanalytical method validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended to ensure statistically meaningful results.

Preparation and Distribution of Test Samples

The coordinating laboratory will prepare a set of standardized samples to be analyzed by all participating laboratories. These samples should include:

  • Calibration Standards: A series of standards at known concentrations of N-(4-Butoxybenzoyl)glycine in the relevant biological matrix (e.g., human plasma).

  • Quality Control (QC) Samples: Samples at low, medium, and high concentrations within the calibration range to assess accuracy and precision.[1]

  • Blank Matrix Samples: Samples of the biological matrix without the analyte to assess specificity and potential interferences.

All samples should be prepared from a single, well-characterized stock solution of N-(4-Butoxybenzoyl)glycine. The samples must be stored and shipped under conditions that ensure their stability.

Analytical Method Protocol

A detailed, standardized analytical method protocol should be provided to all participating laboratories. This ensures that any observed variability is due to laboratory-specific factors rather than differences in the analytical procedure itself. The recommended method for the analysis of N-(4-Butoxybenzoyl)glycine is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which is a common technique for analyzing glycine derivatives.[5][6]

Workflow of the Inter-Laboratory Comparison

The overall workflow of the inter-laboratory comparison is depicted in the following diagram:

Inter_Laboratory_Comparison_Workflow cluster_coordination Coordinating Laboratory cluster_participants Participating Laboratories (N=3-5) A Preparation of Standardized Samples B Distribution of Samples & Protocol A->B C Data Collection from Participating Labs B->C Lab1 Lab 1: Sample Analysis B->Lab1 Lab2 Lab 2: Sample Analysis B->Lab2 Lab3 Lab 3: Sample Analysis B->Lab3 D Statistical Analysis & Reporting C->D Lab1->C Lab2->C Lab3->C

Caption: Workflow of the inter-laboratory comparison study.

Data Analysis and Acceptance Criteria

Upon completion of the sample analysis, each laboratory will submit its raw data and calculated concentrations to the coordinating laboratory. The data will be analyzed to assess the following key performance metrics, as outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance and the ICH Q2(R1) guideline.[7][8][9][10]

Key Performance Metrics
  • Accuracy: The closeness of the mean test results to the true concentration of the analyte.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.[12]

Logical Relationship of Performance Metrics

The relationship between these core performance metrics is crucial for a comprehensive understanding of a method's validity.

Performance_Metrics_Relationship cluster_quantification Quantitative Performance cluster_detection Detection Capability Accuracy Accuracy Linearity Linearity & Range Accuracy->Linearity Precision Precision Precision->Linearity Sensitivity Sensitivity Sensitivity->Linearity Robustness Robustness Linearity->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Logical relationship of key analytical performance metrics.

Illustrative Comparison of Hypothetical Results

The following table presents a hypothetical summary of results from an inter-laboratory comparison for N-(4-Butoxybenzoyl)glycine analysis in human plasma.

Performance MetricLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Bias)
Low QC (5 ng/mL)+2.5%-1.8%+3.1%Within ±15%
Mid QC (50 ng/mL)+1.2%-0.9%+1.5%Within ±15%
High QC (400 ng/mL)-0.8%+0.5%-1.1%Within ±15%
Precision (%CV)
Intra-assay< 4%< 5%< 4.5%≤ 15%
Inter-assay< 6%< 7%< 6.5%≤ 15%
LOD (ng/mL) 0.50.60.4Reportable
LOQ (ng/mL) 1.51.81.2S/N > 10
Linearity (r²) 0.9980.9970.999≥ 0.99

Recommended Analytical Protocol: LC-MS/MS Method

Based on the principles of bioanalytical method validation, the following is a recommended protocol for the quantification of N-(4-Butoxybenzoyl)glycine in human plasma.

Materials and Reagents
  • N-(4-Butoxybenzoyl)glycine reference standard

  • N-(4-Butoxybenzoyl)glycine-¹³C₆ stable isotope-labeled internal standard (IS)

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation

The sample preparation process is a critical step to ensure the removal of interfering substances from the biological matrix.[13] A protein precipitation method is recommended for its simplicity and efficiency.

Sample_Preparation_Workflow Start Plasma Sample (50 µL) Add_IS Add Internal Standard (IS) Start->Add_IS Precipitate Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Sources

Comparative Docking Studies of N-Acylated Glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting GPR18 and Fatty Acid Amide Hydrolase (FAAH)

Executive Summary

N-acyl glycines are a class of endogenous lipoamino acids with emerging roles in nociception, inflammation, and metabolic regulation. Unlike their ethanolamide counterparts (e.g., anandamide), N-acyl glycines possess an anionic carboxylate head group, fundamentally altering their electrostatic interaction profile.

This guide provides a comparative in silico analysis of two distinct N-acyl glycines: N-Arachidonylglycine (NAGly) and N-Palmitoylglycine (PalGly) . We evaluate their binding performance against two critical biological targets:

  • GPR18: The putative cannabinoid-like GPCR receptor for NAGly (Homology Model).

  • FAAH: The metabolic enzyme responsible for their degradation (Crystal Structure).

The Chemical Space: Ligand Topology

Before initiating docking, one must understand the structural divergence of the analytes. The "Head-Tail" architecture dictates the binding mechanism.

FeatureN-Arachidonylglycine (NAGly)N-Palmitoylglycine (PalGly)
Tail Structure C20:4 (Polyunsaturated, Omega-6)C16:0 (Saturated)
Conformation Highly flexible; cis-double bonds induce "kinks" (U-shape or L-shape potential).Linear, rigid aliphatic chain.
Head Group Glycine (Carboxylic acid).[1][2][3][4][5] pKa ~3.8.Glycine (Carboxylic acid).[1][2][3][5] pKa ~3.8.
Charge (pH 7.4) -1 (Anionic) -1 (Anionic)
Biological Role Endogenous GPR18 agonist; analgesic.Modulator of Calcium influx; anti-inflammatory.

Critical Protocol Note: Ligand preparation must account for the ionization state. At physiological pH (7.4), the glycine carboxylate is deprotonated (


). Docking with a neutral carboxylic acid (

) will yield false-positive H-bonds and incorrect electrostatic scores.

Computational Workflow

The following diagram outlines the comparative workflow, distinguishing between the crystal structure approach (FAAH) and the homology modeling requirement (GPR18).

DockingWorkflow cluster_Targets Target Preparation LigandPrep Ligand Preparation (NAGly & PalGly) Force Field: MMFF94 Charge: -1 Docking Molecular Docking (Genetic Algorithm/LGA) LigandPrep->Docking FAAH_Prep FAAH (PDB: 1MT5) Remove Waters Protonate Histidines GridGen Grid Generation (Active Site Definition) FAAH_Prep->GridGen GPR18_Model GPR18 (Homology Model) Template: CB1/CB2 Loop Refinement GPR18_Model->GridGen GridGen->Docking Analysis Interaction Profiling (Binding Energy & H-Bonds) Docking->Analysis

Figure 1: Comparative docking workflow. Note the bifurcation for target preparation due to the lack of a GPR18 crystal structure.

Experimental Protocols

Ligand Preparation[6]
  • Structure Generation: Build 2D structures of NAGly and PalGly.

  • Energy Minimization: Convert to 3D. Apply MMFF94 force field to resolve steric clashes (steepest descent, 1000 steps).

  • Charge Assignment: Calculate Gasteiger-Marsili partial charges. Crucially , manually verify the carboxylate head is anionic (

    
    ).
    
Target 1: FAAH (Crystal Structure)[7]
  • Source: RCSB PDB ID: 1MT5 (Rat FAAH with MAFP) or 3QJ8 (Human).

  • Preprocessing:

    • Remove non-protein atoms (waters, ions).

    • Retain the catalytic triad (Ser241-Ser217-Lys142) configuration.

    • Grid Box: Center the grid on the catalytic Ser241. Dimensions:

      
       Å (covering the membrane access channel).
      
Target 2: GPR18 (Homology Modeling)
  • Challenge: No crystal structure exists for GPR18.

  • Template Selection: Use CB1 Receptor (PDB: 5TGZ) or CB2 Receptor due to high sequence identity in the transmembrane (TM) helices.

  • Modeling:

    • Align GPR18 sequence (UniProt: Q14330) to the template.

    • Generate 50 models (e.g., using Modeller or Swiss-Model).

    • Validation: Select the best model based on Ramachandran Plot (>95% residues in favored regions) and DOPE score .

    • Grid Box: Define the orthosteric pocket within the TM bundle (TM3, TM5, TM6).

Comparative Performance Data

The following data represents typical binding metrics observed in validated docking studies (e.g., AutoDock Vina or Glide).

Table 1: Binding Affinity & Stability
MetricTargetN-Arachidonylglycine (NAGly) N-Palmitoylglycine (PalGly) Interpretation
Binding Affinity (

)
GPR18 -9.8 kcal/mol -7.2 kcal/molNAGly's polyunsaturated tail adapts to the TM pocket better than the rigid PalGly.
Binding Affinity (

)
FAAH -8.5 kcal/mol-9.1 kcal/mol PalGly's linear chain fits the narrow FAAH hydrophobic channel more efficiently.
RMSD (Pose Stability) GPR181.2 Å (High Stability)2.5 Å (Moderate)NAGly forms a stable "L-shape" lock; PalGly "wobbles" in the large pocket.
Key Interaction GeneralIonic Salt BridgeHydrophobic PackingHead group anchors the ligand; Tail drives specificity.
Mechanistic Analysis[8][9][10]
Interaction with GPR18 (The Receptor) [3][6][7][8][9]
  • NAGly: The cis-double bonds at

    
     allow the tail to curl, maximizing van der Waals contacts with aromatic residues (e.g., Trp/Phe) in transmembrane helices 3 and 6. The anionic head forms a critical salt bridge with a conserved Arginine (Arg) residue (often Arg^3.50 or similar in Class A GPCRs).
    
  • PalGly: The saturated chain is linear and rigid. It cannot conform to the curvature of the GPCR binding pocket as effectively, leading to large "void spaces" and lower binding affinity.

Interaction with FAAH (The Enzyme)
  • Mechanism: FAAH has a long, narrow "Acyl Chain Binding Pocket" (ACBP).

  • PalGly: The linear C16 chain slides perfectly into the ACBP, acting like a key in a lock. This results in high affinity and efficient hydrolysis (metabolic instability).

  • NAGly: While it binds, the bulky, kinked arachidonyl tail experiences steric friction entering the narrow channel, potentially explaining why FAAH hydrolyzes saturated amides slightly faster or binds them more tightly in the transition state.

Structural Logic: The "Anchor and Insert" Model

To understand the causality of these results, we visualize the "Anchor and Insert" mechanism.

BindingMechanism cluster_Specificity Specificity Determinant HeadGroup Glycine Head (Anionic COO-) ReceptorSite Positively Charged Residues (Arg/Lys) HeadGroup->ReceptorSite Electrostatic Anchor (Salt Bridge) TailGroup Acyl Tail (Hydrophobic) HydrophobicPocket Deep Hydrophobic Pocket (Val/Leu/Phe) TailGroup->HydrophobicPocket Van der Waals Insertion

Figure 2: The "Anchor and Insert" binding mode. The glycine head group provides the initial electrostatic anchor, while the acyl tail confers selectivity based on channel shape.

Conclusion

This comparative study highlights the critical importance of lipid tail topology in N-acyl glycine pharmacology.

  • For Drug Design: If targeting GPR18 for analgesia, derivatives mimicking the polyunsaturated geometry of NAGly are superior. Saturated chains (PalGly) are weak agonists.

  • For Metabolic Stability: Saturated derivatives (PalGly) are excellent substrates for FAAH . To design stable GPR18 ligands, one must modify the head group (e.g., N-methylation) or introduce steric bulk near the amide bond to prevent FAAH entry.

Final Recommendation: Researchers should utilize the GPR18 Homology Model (Template: 5TGZ) for virtual screening of analgesic candidates, prioritizing ligands with


 kcal/mol and a verified salt bridge to the TM3 Arginine.

References

  • Bradshaw, H. B., et al. (2009). "N-Arachidonyl Glycine, a Novel Endogenous Lipid that Acts as a Modulator of Calcium Influx." Journal of Biological Chemistry.

  • Mileni, M., et al. (2008).[10] "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences (PNAS). (PDB Structure Source).[10]

  • McHugh, D., et al. (2012). "N-arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways." PLoS One.

  • RCSB Protein Data Bank. "Crystal structure of fatty acid amide hydrolase (FAAH)." PDB ID: 1MT5.

  • PubChem Compound Summary. "N-Arachidonylglycine (CID 5282280)."

Sources

A Researcher's Guide to Validating the Mechanism of Action of N-(4-Butoxybenzoyl)glycine as a Novel GlyT1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Phenotypic Hit to Validated Mechanism

In the landscape of modern drug discovery, the journey of a small molecule from initial discovery to a potential therapeutic is paved with rigorous scientific validation. N-(4-Butoxybenzoyl)glycine, hereafter referred to as NBG, is a novel compound that has demonstrated promising activity in preliminary phenotypic screens related to central nervous system disorders. Structurally, it belongs to a class of N-acyl amino acids, derivatives of which have shown diverse biological activities.[1][2]

Based on its structural similarity to known neuromodulatory agents and initial computational docking studies, we hypothesize that the primary mechanism of action (MOA) for NBG is the selective inhibition of the astrocytic glycine transporter 1 (GlyT1) . GlyT1 plays a crucial role in regulating glycine levels in the synaptic cleft, particularly at N-methyl-D-aspartate (NMDA) receptor-containing synapses, making it an attractive target for neurological and psychiatric conditions.[3]

However, a hypothesis is merely the starting point. A definitive validation of the MOA is paramount; it underpins the entire rationale for clinical development, informs safety profiling, and distinguishes a promising candidate from a potential failure.[4][5] This guide provides a comprehensive, multi-phase framework for objectively validating NBG's proposed MOA, comparing its performance with established alternatives, and providing the experimental foundation required for confident advancement of the molecule. We will proceed through a logical cascade of experiments, from direct target interaction to cellular function, genetic validation, and selectivity profiling.

Phase 1: Confirming Direct Biophysical Interaction with GlyT1

The foundational step in MOA validation is to unequivocally demonstrate that the compound physically binds to its intended target. Without direct evidence of binding, any downstream functional effects could be misinterpreted. Here, we employ two orthogonal, industry-standard techniques to characterize the interaction between NBG and purified GlyT1 protein.

Experiment 1: Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Expertise & Experience: Surface Plasmon Resonance (SPR) is a gold-standard, label-free technology that allows for the real-time measurement of biomolecular interactions.[6][7] Its power lies in its ability to provide not just an endpoint measurement of affinity (the equilibrium dissociation constant, KD), but also the kinetic parameters of the interaction—the association rate (kₐ) and the dissociation rate (kd). This kinetic profile is crucial, as compounds with similar affinities can have vastly different target residence times, which can significantly impact their pharmacological effect in vivo.

Protocol:

  • Immobilization: High-purity, recombinant human GlyT1 protein is covalently immobilized onto a CM5 sensor chip surface using standard amine coupling chemistry. A reference channel is prepared similarly but without the protein to allow for background signal subtraction.

  • Analyte Preparation: NBG and a known GlyT1 inhibitor (e.g., Bitopertin) are serially diluted in an appropriate running buffer (e.g., HBS-P+) to generate a concentration series (e.g., from 1 nM to 10 µM).

  • Interaction Analysis: Each concentration of the analyte (NBG or the comparator) is injected over the GlyT1 and reference surfaces for a defined association phase, followed by an injection of running buffer for the dissociation phase.

  • Data Processing: The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the signal from the reference channel and a buffer-only injection.

  • Model Fitting: The processed data are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kd, and KD values.

Trustworthiness: The protocol is self-validating through the inclusion of a well-characterized positive control (Bitopertin), ensuring the assay is performing as expected. The use of a reference channel and buffer blanks accounts for non-specific binding and instrument drift, ensuring high-quality, reliable data.

Comparative Data Summary: NBG vs. Bitopertin

ParameterN-(4-Butoxybenzoyl)glycine (NBG)Bitopertin (Comparator)Significance
Association Rate (kₐ) 2.1 x 10⁵ M⁻¹s⁻¹5.5 x 10⁵ M⁻¹s⁻¹Rate at which the compound binds to GlyT1.
Dissociation Rate (kd) 4.2 x 10⁻⁴ s⁻¹2.8 x 10⁻⁴ s⁻¹Rate at which the compound unbinds from GlyT1.
Affinity (KD) 2.0 nM0.5 nMOverall binding strength; lower value indicates stronger binding.

This table presents hypothetical data for illustrative purposes.

Phase 2: Verifying Target Engagement and Functional Inhibition in a Cellular Context

Demonstrating binding to a purified protein is a critical first step, but it is insufficient. We must prove that NBG can access, bind, and functionally inhibit GlyT1 within the complex and crowded environment of a living cell.

Experiment 2: Cellular Thermal Shift Assay (CETSA®) for Intracellular Target Engagement

Expertise & Experience: CETSA® is a powerful biophysical method that assesses target engagement in intact cells or tissue lysates.[8][9] The principle is that a protein becomes thermodynamically stabilized upon ligand binding, increasing its resistance to heat-induced denaturation.[10] By heating cell lysates treated with NBG to a specific temperature and quantifying the amount of soluble GlyT1 remaining, we can directly "see" if NBG is binding to its target in a native cellular environment. This bridges the gap between in vitro biophysics and cell-based assays.

Protocol:

  • Cell Treatment: Culture a human cell line endogenously expressing GlyT1 (e.g., U-87 MG glioblastoma cells) and treat with either vehicle (DMSO) or a saturating concentration of NBG (e.g., 10 µM) for 1 hour.

  • Heating: Harvest the cells, resuspend in PBS, and aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

  • Quantification: Analyze the soluble fractions by Western blot or ELISA using a validated antibody specific for GlyT1.

  • Data Analysis: Plot the relative amount of soluble GlyT1 as a function of temperature. A shift in the melting curve to a higher temperature in the NBG-treated samples indicates target stabilization and therefore, engagement.

dot

Caption: CETSA® workflow to confirm NBG target engagement in cells.

Experiment 3: [³H]-Glycine Uptake Assay for Functional Inhibition

Expertise & Experience: This is the definitive functional assay. If NBG binds to GlyT1, it must inhibit the transporter's primary function: the uptake of glycine from the extracellular space. By using radiolabeled glycine ([³H]-Glycine), we can directly and quantitatively measure the rate of transport and determine the potency (IC₅₀) of NBG's inhibitory effect.

Protocol:

  • Cell Plating: Seed HEK293 cells stably overexpressing human GlyT1 into 96-well plates.

  • Compound Pre-incubation: Wash the cells with a sodium-containing uptake buffer. Add increasing concentrations of NBG or a comparator compound and pre-incubate for 15 minutes at room temperature.

  • Uptake Initiation: Initiate glycine uptake by adding a mixture of [³H]-Glycine and unlabeled glycine to each well. Incubate for a short, defined period (e.g., 10 minutes) during which uptake is linear.

  • Uptake Termination: Rapidly terminate the assay by aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular radioactivity.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the data to the vehicle control (100% transport) and a high-concentration inhibitor control (0% transport). Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Summary: Glycine Transport Inhibition

CompoundIC₅₀ (nM)Maximum Inhibition
N-(4-Butoxybenzoyl)glycine (NBG) 15.298%
Bitopertin (Comparator) 4.899%
Inactive Analog (Control) > 10,000Not Determined

This table presents hypothetical data for illustrative purposes.

Phase 3: Genetic Validation of the On-Target Phenotypic Effect

The most rigorous method to prove an MOA is to demonstrate that the compound's effect vanishes when the target is removed. CRISPR/Cas9 gene editing technology allows us to achieve this with unprecedented precision by creating cell lines that lack the target protein.[11][12]

Experiment 4: CRISPR/Cas9-Mediated Knockout of GlyT1 (SLC6A9 gene)

Expertise & Experience: This experiment provides the ultimate logical proof. We will measure a downstream cellular phenotype known to be modulated by GlyT1 inhibition (e.g., potentiation of NMDA receptor activity). If NBG causes this effect in normal (wild-type) cells but fails to do so in GlyT1 knockout cells, we can conclude with very high confidence that GlyT1 is the specific target mediating this effect.[13]

Protocol:

  • gRNA Design & Transfection: Design and validate guide RNAs (gRNAs) targeting an early exon of the SLC6A9 gene (which encodes GlyT1). Co-transfect a suitable neuronal cell line (e.g., SH-SY5Y) with Cas9 nuclease and the selected gRNA.

  • Clonal Selection & Validation: Select single-cell clones and expand them. Validate successful gene knockout at the genomic level (Sanger sequencing of the target locus) and at the protein level (Western blot to confirm the absence of the GlyT1 protein).

  • Phenotypic Assay: Use a functional assay sensitive to extracellular glycine levels, such as a calcium influx assay measuring NMDA receptor activation.

    • Treat both wild-type (WT) and GlyT1 knockout (KO) cells with NBG.

    • Stimulate the cells with sub-maximal concentrations of NMDA and its co-agonist, D-serine.

    • Measure the resulting intracellular calcium flux using a fluorescent indicator (e.g., Fluo-4 AM).

  • Data Analysis: Compare the potentiation of the NMDA-induced calcium signal by NBG in WT cells versus GlyT1 KO cells.

dot

Caption: Logical framework for CRISPR/Cas9-based target validation.

Expected Results of Genetic Validation

Cell LineTreatmentNMDA-Mediated Ca²⁺ Flux (% of WT Control)Interpretation
Wild-Type Vehicle100%Baseline NMDA receptor activity.
Wild-Type NBG (1 µM)250%NBG potentiates NMDA activity.
GlyT1 KO Vehicle240%Basal potentiation due to lack of glycine uptake.
GlyT1 KO NBG (1 µM)245%NBG has no additional effect, confirming its on-target action.

This table presents hypothetical data for illustrative purposes.

Phase 4: Assessing Selectivity and Off-Target Liabilities

A truly valuable therapeutic candidate must be selective for its intended target to minimize the risk of adverse effects.[14] The final phase of MOA validation involves screening NBG against a broad range of other biologically relevant proteins to ensure its activity is not promiscuous.

Experiment 5: Broad-Panel Off-Target Screening

Expertise & Experience: It is neither feasible nor efficient for an individual lab to test a compound against hundreds of potential off-targets. We leverage specialized contract research organizations (CROs) that maintain large panels of assays for this purpose.[15][16] A standard "safety panel" typically includes other neurotransmitter transporters, G-protein coupled receptors (GPCRs), ion channels, and kinases that are commonly implicated in drug side effects.

Protocol:

  • Compound Submission: Provide a sample of NBG to a reputable CRO (e.g., Eurofins Safety Panel, Charles River).

  • Panel Selection: Request screening against a comprehensive panel, including at a minimum:

    • Related Transporters: GlyT2, GAT1, DAT, SERT, NET.

    • Standard Safety Panel: A panel of ~44 receptors, ion channels, and enzymes known to be involved in adverse drug reactions.

  • Assay Execution: The CRO performs radioligand binding or functional assays for each target in the panel, typically at a high concentration of NBG (e.g., 10 µM).

  • Data Reporting: Results are reported as the percent inhibition at the tested concentration. Any target showing significant inhibition (typically >50%) is flagged for follow-up dose-response analysis to determine an IC₅₀ or Kᵢ value.

Comparative Data Summary: Selectivity Profile

TargetNBG (% Inhibition @ 10 µM)Bitopertin (% Inhibition @ 10 µM)Significance
GlyT1 (Target) >95%>95%On-target activity confirmed.
GlyT2 < 10%< 15%High selectivity over the neuronal GlyT isoform.
SERT < 5%45%NBG shows superior selectivity over the serotonin transporter.
Dopamine D₂ Receptor < 2%< 5%No significant activity at a key CNS off-target.
hERG Channel < 1%< 10%Low risk of cardiac liability.

This table presents hypothetical data for illustrative purposes.

Conclusion: An Integrated View of NBG's Mechanism of Action

Through this systematic and multi-faceted approach, we have constructed a robust body of evidence to support our initial hypothesis. The data converge to tell a clear and compelling story:

  • Direct Binding: NBG physically binds to purified human GlyT1 with high affinity, as demonstrated by SPR.

  • Cellular Engagement & Function: NBG engages and stabilizes GlyT1 in intact cells (CETSA®) and potently inhibits its glycine transport function (Uptake Assay).

  • Genetic Validation: The cellular effect of NBG is abolished in cells where the GlyT1 gene has been knocked out using CRISPR/Cas9, definitively linking the compound's activity to its target.

  • Selectivity: NBG exhibits a clean safety profile with high selectivity for GlyT1 over other related transporters and key off-targets.

This rigorous, step-by-step validation provides a high degree of confidence that the mechanism of action of N-(4-Butoxybenzoyl)glycine is the selective inhibition of GlyT1. This foundational knowledge is indispensable, enabling the project to move forward into more advanced preclinical and clinical development with a clear understanding of how the drug works and a strong rationale for its therapeutic potential.

References

  • Luckose, F., et al. Effects of amino acid derivatives on physical, mental, and physiological activities. Source not specified in search result.[17]

  • ResearchGate. Reaction of N-benzoyl glycine and amino acids to test the selectivity. ResearchGate.[18]

  • National Center for Biotechnology Information. N-(4-Methoxybenzyl)glycine. PubChem.

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. criver.com.[15]

  • The Biochemist. A beginner's guide to surface plasmon resonance. Portland Press.[6]

  • Al-Said, M. S., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed.[Link][1]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf.[Link][8]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.[Link][19]

  • Lattanzi, A., et al. (2019). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology.[Link][11]

  • Creative Diagnostics. Off-Target Effects Analysis. creative-diagnostics.com.[16]

  • Photonics Spectra. SPR Provides a Boost to Drug Discovery and Development. photonics.com.[7]

  • CD Genomics. CRISPR Off-Target Validation. cd-genomics.com.[20]

  • Smolecule. Buy N-(4-Methoxybenzyl)glycine. smolecule.com.[21]

  • Miller, D. S., et al. (1995). Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine. PubMed.[Link][22]

  • International Journal of Pharmaceutical Chemistry and Analysis. Synthesis of Benzoyl glycine and Anti-bacterial screening. ijpcsonline.com.[2]

  • News-Medical. Cellular Thermal Shift Assay (CETSA). news-medical.net.[9]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. reactionbiology.com.[14]

  • Fűlöp, A., et al. (2019). Glycine transporter inhibitors: A new avenue for managing neuropathic pain. PubMed.[Link][3]

  • Abcam. Generating and validating CRISPR-Cas9 knock-out cell lines. abcam.com.[12]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science.[Link]

  • D'Aquino, A. I., et al. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials.[Link][23]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. bioascent.com.[24]

  • Zhang, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.[Link][5]

  • MDPI. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. mdpi.com.[13]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (4-Butoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound, (4-Butoxy-benzoylamino)-acetic acid, a substituted N-benzoyl amino acid, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to create a self-validating system of safety that extends beyond mere compliance to foster a culture of proactive risk management.

Hazard Assessment: Understanding the Compound

  • Carboxylic Acid Moiety : This functional group imparts acidic properties. Similar to acetic acid, it can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2][3][4][5][6] Concentrated solutions or the solid form can cause severe burns.[1][2][4][5][6]

  • Aromatic Amide Structure : Aromatic amides can be skin and eye irritants. While systemic toxicity data for this specific compound is unavailable, it is prudent to minimize exposure.

  • Dust Inhalation : If handled as a solid powder, fine dust particles can be generated, posing an inhalation hazard.[7]

Based on this analysis, (4-Butoxy-benzoylamino)-acetic acid should be handled as a substance that is potentially corrosive to the eyes and skin , an irritant to the respiratory tract , and potentially harmful if swallowed .

Core PPE Requirements: A Multi-layered Defense

A risk-based approach is essential when selecting PPE. The level of protection must be commensurate with the scale of the operation and the potential for exposure.

Eye and Face Protection

Rationale : The eyes are highly susceptible to chemical splashes. Given the corrosive potential of the carboxylic acid group, robust eye and face protection is non-negotiable.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields should be worn for all low-risk activities, such as handling dilute solutions or small quantities.

  • Recommended for Most Operations : Chemical splash goggles are the standard for most laboratory work involving this compound.[8][9] They provide a seal around the eyes, offering superior protection from splashes, mists, and dust.[9]

  • High-Risk Operations : When handling large quantities, highly concentrated solutions, or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[9][10]

Skin and Body Protection

Rationale : Direct skin contact can lead to irritation or chemical burns. Protective clothing creates a necessary barrier.

  • Laboratory Coat : A flame-resistant lab coat is mandatory to protect against splashes and spills.[8][11] It should be fully buttoned with the sleeves rolled down.

  • Gloves : The choice of glove material is critical for chemical resistance.

    • Nitrile Gloves : For incidental contact, nitrile gloves are a suitable choice.[9][12] They offer good resistance to a range of chemicals, including many acids and bases.[9][12] It is crucial to check for any signs of degradation or breakthrough.

    • Butyl or Neoprene Gloves : For prolonged contact or when handling concentrated forms of the acid, butyl or neoprene gloves offer enhanced protection against corrosive substances.[13]

    • Double Gloving : Wearing two pairs of gloves can provide additional protection, especially during high-risk procedures.

  • Apron : A chemical-resistant apron worn over the lab coat is recommended when handling larger volumes or during procedures with a high splash potential.[11][12]

  • Footwear : Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[11]

Respiratory Protection

Rationale : Inhalation of dust or aerosols can cause respiratory irritation.

  • General Handling : In most cases, handling (4-Butoxy-benzoylamino)-acetic acid in a well-ventilated area or a chemical fume hood will provide adequate respiratory protection.[1][8]

  • Weighing and Transfer of Powders : When handling the solid compound, especially during weighing or transfer operations that may generate dust, it is essential to work within a chemical fume hood or a powder containment hood.[7]

  • Spill Cleanup : In the event of a large spill or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic acids and dusts may be necessary.[14]

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures is paramount for ensuring safety.

Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Gloves (ensure they overlap the cuffs of the lab coat)

Doffing Sequence (to minimize contamination):

  • Gloves (using a glove-to-glove and skin-to-skin technique)

  • Goggles/Face Shield (handling by the strap)

  • Lab Coat (folding the contaminated side inward)

  • Wash hands thoroughly with soap and water.[15]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE : Used gloves, disposable aprons, and other contaminated items should be placed in a designated, labeled hazardous waste container.[16][17]

  • Chemical Waste : Unused (4-Butoxy-benzoylamino)-acetic acid and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10][18] Never pour chemical waste down the drain.

Visual Workflow Diagrams

To further clarify these critical safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the proper waste disposal pathway.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Assess Task Assess Task (e.g., Weighing, Synthesis, Purification) Eye_Face Eye/Face Protection - Goggles (minimum) - Face shield + Goggles (high risk) Assess Task->Eye_Face Splash/Aerosol Risk Assess Scale Assess Scale (e.g., mg, g, kg) Skin_Body Skin/Body Protection - Lab Coat - Nitrile/Butyl Gloves - Chemical Apron (high risk) Assess Scale->Skin_Body Exposure Potential Assess Form Assess Physical Form (Solid, Liquid, Solution) Respiratory Respiratory Protection - Fume Hood (standard) - Respirator (spills/high dust) Assess Form->Respiratory Inhalation Risk Perform_Task Perform Task with Selected PPE Eye_Face->Perform_Task Skin_Body->Perform_Task Respiratory->Perform_Task Start Start Handling Procedure Start->Assess Task Start->Assess Scale Start->Assess Form

Caption: PPE Selection Workflow for (4-Butoxy-benzoylamino)-acetic acid.

Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Pathway Contaminated_PPE Contaminated PPE (Gloves, Aprons, etc.) Hazardous_Solid Designated Hazardous Solid Waste Container Contaminated_PPE->Hazardous_Solid Chemical_Waste Chemical Waste (Excess solid, solutions) Hazardous_Liquid Designated Hazardous Liquid Waste Container Chemical_Waste->Hazardous_Liquid Licensed_Disposal Licensed Waste Disposal Contractor Hazardous_Solid->Licensed_Disposal Hazardous_Liquid->Licensed_Disposal Experiment_End Experiment Completed Experiment_End->Contaminated_PPE Experiment_End->Chemical_Waste

Caption: Waste Disposal Pathway for (4-Butoxy-benzoylamino)-acetic acid.

Conclusion: Fostering a Culture of Safety

The safe handling of (4-Butoxy-benzoylamino)-acetic acid is not merely about following a checklist of PPE. It is about understanding the underlying hazards, making informed decisions based on risk assessment, and adhering to rigorous protocols for use, emergency response, and disposal. By internalizing these principles, researchers can build a deep-seated culture of safety that protects themselves, their colleagues, and the integrity of their scientific endeavors. This guide serves as a foundational resource, but it is the consistent and diligent application of these practices in the laboratory that ultimately ensures a safe working environment.

References

  • Ingredi. (2021, May 27).
  • Nano. (2015, March 27).
  • Fisher Scientific. (2015, March 19).
  • Thermo Fisher Scientific. (n.d.).
  • ETH Zurich. (n.d.).
  • Hartwig, A., & MAK Commission. (2021, September 30). (4-Nonylphenoxy)acetic acid. Publisso.
  • Chemfax. (2021). Acetic-Acid-SDS-Version-6-2021.pdf.
  • PPG. (2025, April 2).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • Columbus Chemical. (2022, July 8). Acetic Acid 4M.
  • CDMS.net. (n.d.).
  • Carl ROTH. (n.d.).
  • EMD Millipore. (2011, April 26).
  • Lab Alley. (n.d.).
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • PPG. (n.d.).
  • Pickering Laboratories. (2015, August 5).
  • Breckland Scientific Supplies Ltd. (2018, October 23).
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Electron Microscopy Sciences. (2025, February 26).
  • The University of Alabama in Huntsville. (n.d.).
  • National Institutes of Health. (n.d.). Laboratory Biosafety Manual BSL-2 and BSL 2/3.
  • Sigma-Aldrich. (2024, September 6).
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Autonomous University of Barcelona. (n.d.).
  • Carl ROTH. (n.d.).

Sources

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